4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Description
Properties
IUPAC Name |
4-(phenylmethoxycarbonylaminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYEFZPTSTTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363175 | |
| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58933-52-1 | |
| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid CAS number
An In-depth Technical Guide to 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, a key molecular intermediate in contemporary pharmaceutical research and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, and critical applications, grounding all information in established scientific principles and field-proven insights.
Introduction: A Versatile Building Block in Medicinal Chemistry
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, identified by the CAS Number 58933-52-1 , is a synthetic organic compound that serves as a crucial protected intermediate.[1][2][3] Its structure is characterized by a benzoic acid moiety and a methylamine group, the latter being protected by a benzyloxycarbonyl (Cbz or Z) group. This Cbz protection is fundamental to its utility, as it masks the reactivity of the primary amine, allowing for selective chemical transformations at the carboxylic acid terminus.[1]
The primary application of this compound lies in its role as a building block in solid-phase peptide synthesis (SPPS) and the construction of complex organic molecules.[1] By incorporating this rigid benzoic acid derivative into peptide chains, researchers can introduce conformational constraints. This structural rigidity can enhance the metabolic stability and binding affinity of novel peptide-based therapeutics by favoring bioactive conformations.[1] The Cbz group's selective removal under mild hydrogenolysis conditions further adds to its versatility, enabling precise, sequential synthesis strategies.[1]
Physicochemical and Structural Properties
The precise chemical identity and properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid are foundational to its application. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 58933-52-1 | EPA DSSTox[1] |
| IUPAC Name | 4-(phenylmethoxycarbonylaminomethyl)benzoic acid | PubChem[1] |
| Molecular Formula | C₁₆H₁₅NO₄ | PubChem[1] |
| Molecular Weight | 285.29 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | PubChem[1] |
| InChI Key | QWHYEFZPTSTTSR-UHFFFAOYSA-N | PubChem[1] |
| Purity | >99% (HPLC) | Benchchem[1] |
Chemical Structure
The structural arrangement of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is central to its function, providing a rigid scaffold with two distinct reactive sites.
Caption: 2D structure of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Synthesis and Manufacturing: A Protocol-Driven Approach
The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a well-established process, primarily involving the protection of 4-aminomethylbenzoic acid. The quality and yield of the final product are highly dependent on precise control over reaction conditions.
Synthetic Workflow
The most common and direct synthetic route involves two main stages: the preparation of the precursor, 4-aminomethylbenzoic acid (AMBA), followed by the protection of its amino group.[1]
Caption: Synthetic workflow for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Detailed Synthesis Protocol
The following protocol outlines a laboratory-scale synthesis, emphasizing critical parameters for achieving high yield and purity.
Part A: Synthesis of 4-Aminomethylbenzoic Acid (AMBA) Precursor [1]
-
Reaction Setup: In a suitable hydrogenation vessel, charge 4-carboxybenzaldehyde oxime or its alkyl ester.
-
Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) as the catalyst.
-
Solvent and Base: Add an aqueous solution of sodium hydroxide (3.0-4.0 equivalents). The basic medium is crucial to prevent over-reduction.[1]
-
Hydrogenation: Pressurize the vessel with hydrogen gas and maintain vigorous stirring (1,200–1,700 rpm) to maximize hydrogen diffusion and conversion rates. A high stirring speed is critical; for instance, at 1,500 rpm, yields can reach 93.5%, whereas at 700 rpm, they may drop to 62.9%.[1]
-
Work-up: Upon reaction completion (monitored by TLC or HPLC), filter off the catalyst. Acidify the filtrate to precipitate the AMBA product, which is then collected by filtration and dried.
Part B: Cbz-Protection of 4-Aminomethylbenzoic Acid [1]
-
Dissolution: Dissolve the synthesized AMBA (1.0 equivalent) in water and cool the solution to 0°C in an ice bath.
-
pH Adjustment: Add sodium carbonate (approx. 2.2 equivalents) to raise the pH of the solution to above 10. This ensures the complete deprotonation of the primary amine, making it nucleophilic.[1]
-
Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents), typically dissolved in a solvent like dioxane, dropwise to the cooled, basic solution while stirring vigorously. Maintaining the temperature between 0-5°C is critical to minimize the hydrolysis of the Cbz group.[1]
-
Reaction: Allow the mixture to stir at 0°C for approximately 15 hours.
-
Isolation: After the reaction is complete, acidify the mixture with HCl. The desired product, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, will precipitate out of the solution.
-
Purification: The crude product is then collected via filtration and can be further purified by extraction and/or recrystallization to achieve >99% purity as verified by HPLC.[1]
Industrial-Scale Considerations
For large-scale production, alternative, more cost-effective methods are employed. One such method involves the hydrolysis and subsequent amination of cyanobenzyl chloride.[1] This route avoids the use of a costly palladium catalyst. Furthermore, industrial processes often incorporate strategies like the continuous recycling of the mother liquor from the amination step, which can improve cost efficiency and increase overall yield by reusing residual reagents.[1]
Applications in Drug Development and Research
The unique bifunctional and rigid nature of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid makes it a valuable tool in several areas of drug discovery and medicinal chemistry.
Peptide Mimetics and Conformational Constraint
In peptide synthesis, this molecule is used as an unnatural amino acid. Its rigid phenyl ring acts as a scaffold, restricting the conformational flexibility of the resulting peptide.[1] This can be a strategic advantage in drug design, as pre-organizing a peptide into its bioactive conformation can lead to:
-
Enhanced Binding Affinity: A more rigid structure reduces the entropic penalty upon binding to a biological target.
-
Increased Metabolic Stability: The unnatural backbone can confer resistance to proteolytic degradation, prolonging the in vivo half-life of the therapeutic.[1]
Linker Technology in Bioconjugation
While this specific molecule is a precursor, its underlying structure—a rigid aromatic core with two distinct functional groups at opposite ends—is emblematic of linkers used in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs). In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen.[][5]
The conceptual application of a derivative of 4-aminomethylbenzoic acid as a self-immolative linker, such as the widely used p-aminobenzyloxycarbonyl (PABC) spacer, is a cornerstone of modern ADC design.[6]
Caption: Conceptual role of a PABC-type linker in an Antibody-Drug Conjugate (ADC).
In this construct, after the ADC is internalized by a cancer cell, lysosomal proteases (like Cathepsin B) cleave the valine-citrulline (Val-Cit) dipeptide.[][6] This cleavage exposes the PABC unit, which then undergoes a spontaneous 1,6-elimination to release the unmodified cytotoxic payload, ensuring targeted cell killing.[6] The 4-aminomethylbenzoic acid core is central to the PABC linker's self-immolative mechanism.
Analytical Characterization
To ensure the quality and consistency required for pharmaceutical research, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid must be rigorously analyzed. The primary method for assessing purity is:
-
High-Performance Liquid Chromatography (HPLC): As a standard in the pharmaceutical industry, HPLC is used to determine the purity of the compound, often demonstrating purities greater than 99%.[1]
Further structural confirmation is typically achieved through:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and ensure the absence of impurities.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, confirming the compound's identity.
Conclusion
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is more than a simple chemical intermediate; it is a sophisticated molecular tool that enables the precise construction of complex, biologically active molecules. Its value is rooted in the strategic placement of a key protecting group on a rigid, bifunctional scaffold. From constraining peptide conformations to forming the backbone of advanced drug-linker technologies, this compound provides researchers with a reliable and versatile building block for developing next-generation therapeutics. A thorough understanding of its synthesis, properties, and applications is therefore essential for any scientist working at the forefront of medicinal chemistry and drug discovery.
References
-
The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. [Link]
-
4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid - MOLBASE. [Link]
- CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google P
-
Aminomethylbenzoic acid - Wikipedia. [Link]
-
4-(((Benzyloxy)carbonyl)amino)benzoic acid | C15H13NO4 | CID 220171 - PubChem. [Link]
- WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google P
-
Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC. [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. [Link]
-
Current ADC Linker Chemistry - PMC - NIH. [Link]
Sources
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid molecular weight
An In-Depth Technical Guide to 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Executive Summary
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a synthetic organic compound that serves as a pivotal intermediate and building block in medicinal chemistry and drug development. Its structure features a benzoic acid moiety linked to a benzyl-protected amine via a methylene spacer. This design makes it an invaluable tool, particularly in peptide synthesis and the construction of complex molecular scaffolds. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the primary amine, which is stable under a variety of reaction conditions but can be selectively removed under mild hydrogenolysis, allowing for precise, sequential molecular assembly. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, its core applications in drug discovery, and essential handling information for research professionals.
Physicochemical Properties and Structural Analysis
The utility of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid stems directly from its unique molecular architecture. The molecule is bifunctional, possessing a carboxylic acid group for amide bond formation (e.g., coupling to a resin or another amino acid) and a protected amine.
Structural Rationale: The Cbz protecting group is a cornerstone of its functionality. It is sufficiently robust to withstand the acidic and basic conditions often employed in peptide synthesis, preventing unwanted side reactions at the nitrogen atom. The methylene spacer between the phenyl ring and the protected amine provides conformational flexibility, which can be a critical design element in drug candidates.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 4-(phenylmethoxycarbonylaminomethyl)benzoic acid | [1] |
| CAS Number | 58933-52-1 | [2] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1] |
| Molecular Weight | 285.30 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Primary Application | Intermediate in peptide synthesis, molecular scaffold | [1] |
Synthesis, Purification, and Verification
The most common synthesis of this compound involves the N-protection of 4-(aminomethyl)benzoic acid. The choice of benzyl chloroformate as the protecting agent is strategic, leading to the formation of a stable carbamate that is easily handled and purified.
Synthetic Workflow
The synthesis is typically a one-step process under Schotten-Baumann conditions, an aqueous-organic biphasic system that facilitates the reaction between the water-soluble amino acid and the water-insoluble acyl chloride.
Caption: General workflow for the synthesis and validation of the target compound.
Experimental Protocol: N-protection of 4-(aminomethyl)benzoic acid
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Materials:
-
4-(aminomethyl)benzoic acid (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (for extraction and TLC)
-
Hexane (for TLC)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid in an aqueous solution of NaOH (2.2 eq) at 0-5 °C (ice bath). The use of excess base is crucial to neutralize the starting material and the HCl byproduct generated during the reaction.
-
Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate, either neat or dissolved in a minimal amount of dioxane, dropwise to the cold solution. Maintaining a low temperature is critical to minimize hydrolysis of the benzyl chloroformate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexane with a trace of acetic acid. The disappearance of the starting material spot confirms completion.
-
Work-up and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with a small amount of ethyl acetate to remove any unreacted benzyl chloroformate. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The target compound, being insoluble in acidic water, will precipitate out as a white solid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Purity Verification
-
Melting Point: A sharp melting point range indicates high purity.
-
HPLC: High-Performance Liquid Chromatography can be used to assess purity, with the product appearing as a single major peak.
Core Applications in Drug Development
The primary value of this compound lies in its role as a versatile building block for creating larger, biologically active molecules.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this molecule can be incorporated into a peptide sequence as a non-natural amino acid. Its semi-rigid structure can act as a conformational constraint, locking a peptide into a specific three-dimensional shape.[1] This pre-organization can enhance binding affinity to a biological target and improve metabolic stability by making the peptide less susceptible to proteolytic degradation.[1]
The Cbz Group: A Strategic Choice for Orthogonal Protection
The Cbz group is a classic amine protecting group, chosen for its stability and specific deprotection conditions. It is resistant to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it an "orthogonal" protecting group in complex syntheses.
Deprotection Mechanism: The Cbz group is selectively and cleanly removed by catalytic hydrogenolysis. The reaction proceeds by cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.
Caption: The catalytic hydrogenolysis process for Cbz group removal.
Scaffolds and Linkers
Beyond peptides, the compound is used as a scaffold in the synthesis of small molecule inhibitors, such as protease inhibitors.[1] The benzoic acid provides a rigid anchor point, while the aminomethyl group serves as a vector for introducing other functionalities after deprotection.
Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized material. The following data are typical for this compound.
Table 2: Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on both the benzoic acid and benzyl rings; a singlet for the benzylic CH₂ of the Cbz group (~5.1 ppm); a doublet for the CH₂ linker (~4.3 ppm); a broad singlet for the N-H proton; a very broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and the carboxylic acid; distinct signals for the aromatic carbons; signals for the two methylene (CH₂) carbons. |
| IR (Infrared) | Strong C=O stretching vibrations for the carboxylic acid (~1680 cm⁻¹) and the carbamate (~1720 cm⁻¹); N-H stretching (~3300 cm⁻¹); broad O-H stretch from the carboxylic acid. |
| MS (Mass Spec) | Expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (285.30 g/mol ). |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is more than a simple chemical intermediate; it is a strategically designed molecular tool for researchers in drug discovery and chemical biology. Its combination of a stable, yet selectively removable, protecting group with a versatile bifunctional core makes it an indispensable building block for the synthesis of conformationally constrained peptides, complex molecular scaffolds, and novel therapeutic agents. A thorough understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the laboratory.
References
- Benchchem. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid.
-
PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]
- Google Patents. Preparation method of 4-aminomethylbenzoic acid (WO2011087211A2).
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Technical Guide: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid (Cbz-PAMBA)
This is an in-depth technical guide for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid .
Executive Summary
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (also known as Cbz-PAMBA or Z-4-Abz-OH ) is a critical intermediate in medicinal chemistry and peptide synthesis. It serves as a protected form of 4-(aminomethyl)benzoic acid (PAMBA), a rigid aromatic amino acid used to introduce conformational constraints into peptide backbones.
This compound functions primarily as a bifunctional scaffold —possessing a protected amine and a free carboxylic acid—allowing for the precise elongation of peptide chains or the construction of peptidomimetics (e.g., protease inhibitors, antifibrinolytics). Its Carboxybenzyl (Cbz/Z) protecting group is orthogonal to Boc and Fmoc protocols in specific contexts, offering stability under mild acidic conditions while being removable via catalytic hydrogenation.
Chemical Architecture & Properties[1][2][3]
Identity & Physicochemical Data
| Property | Data |
| IUPAC Name | 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid |
| Common Names | Cbz-PAMBA; Z-4-Abz-OH; N-Cbz-4-(aminomethyl)benzoic acid |
| CAS Registry Number | 58933-52-1 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, warm alcohols; Insoluble in water (acidic pH) |
| pKa (Predicted) | ~3.7 (COOH) |
| Melting Point | High melting solid (>200°C); decomposition often observed before melting.[1] |
Structural Analysis
The molecule consists of three distinct domains:
-
Benzoic Acid Core : Provides the C-terminal attachment point and aromatic rigidity.
-
Methylene Spacer (-CH₂-) : Separates the amine from the aromatic ring, interrupting conjugation and increasing nucleophilicity compared to an aniline.
-
Cbz (Z) Protecting Group : Masks the primary amine, preventing polymerization during activation of the carboxylic acid.
Synthetic Pathways
Synthesis Logic
The synthesis follows a classical Schotten-Baumann protection strategy. The parent compound, 4-(aminomethyl)benzoic acid (PAMBA), exists as a zwitterion and is insoluble in organic solvents. The reaction requires an aqueous basic medium to solubilize PAMBA as its carboxylate salt and to scavenge the acid generated during the acylation with Benzyl chloroformate (Cbz-Cl).
Reaction Mechanism (Diagram)
Caption: Schotten-Baumann synthesis of Cbz-PAMBA involving solubilization, acylation, and acidic precipitation.
Experimental Protocols
Synthesis of Cbz-PAMBA
Objective : To protect the amine of PAMBA using Cbz-Cl.
Materials :
-
4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7][2]
-
Benzyl chloroformate (Cbz-Cl) (95%)
-
Sodium Hydroxide (NaOH) (2M aqueous solution)
-
Acetone or Dioxane
-
Hydrochloric Acid (HCl) (1M)
Procedure :
-
Solubilization : In a round-bottom flask, suspend PAMBA (10 mmol, 1.51 g) in 2M NaOH (15 mL). Stir until a clear solution is obtained (pH must be >10).
-
Cooling : Cool the solution to 0–5°C using an ice bath.
-
Acylation : Add Benzyl chloroformate (11 mmol, ~1.6 mL) dropwise over 20 minutes. Note: Simultaneous addition of dilute NaOH may be required to maintain pH >9 if the reaction generates significant acid.
-
Reaction : Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3–4 hours.
-
Workup :
-
Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
-
Separate the aqueous layer and cool it to 0°C.
-
Slowly acidify with 1M HCl to pH ~2. A white precipitate will form immediately.
-
-
Purification : Filter the solid, wash thoroughly with cold water (to remove salts), and dry under vacuum. Recrystallize from Methanol/Water or Ethanol if necessary.
Deprotection (Hydrogenation)
Context : To remove the Cbz group after peptide coupling.
Procedure :
-
Dissolve the Cbz-protected derivative in Methanol or Ethanol.
-
Add 10% Pd/C catalyst (10% w/w relative to substrate).
-
Stir under Hydrogen atmosphere (balloon pressure is usually sufficient) for 2–6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain the free amine.
Analytical Characterization
To validate the identity of CAS 58933-52-1 , compare experimental data against these standard values.
NMR Spectroscopy (DMSO-d₆)
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 12.8 (approx) | Broad s | COOH (Carboxylic Acid) |
| 7.90 | Doublet (J=8.1 Hz) | Ar-H (Benzoic acid, ortho to COOH) | |
| 7.85 | Triplet (broad) | NH (Amide) | |
| 7.26 – 7.43 | Multiplet | Ar-H (Cbz phenyl + Benzoic meta) | |
| 5.05 | Singlet | Ph-CH₂ -O (Cbz Benzylic) | |
| 4.28 | Doublet (J=6.0 Hz) | N-CH₂ -Ar (Spacer) | |
| ¹³C | 167.4 | - | C OOH |
| 156.7 | - | O-C (=O)-N (Carbamate) | |
| 145.2, 137.3 | - | Aromatic Quaternary C | |
| 127.0 – 129.7 | - | Aromatic CH | |
| 65.8 | - | Ph-C H₂-O | |
| 43.8 | - | N-C H₂-Ar |
Mass Spectrometry
-
ESI-MS (Negative Mode) : m/z 284.1 [M-H]⁻
-
ESI-MS (Positive Mode) : m/z 286.1 [M+H]⁺, 308.1 [M+Na]⁺
Applications in Drug Development
"Protect-Activate-Couple-Deprotect" Cycle
This compound is a staple in Solid Phase Peptide Synthesis (SPPS) and Fragment-Based Drug Design (FBDD) . It is particularly useful when a rigid linker is required between a pharmacophore and a solubilizing tail.
Caption: The workflow for utilizing Cbz-PAMBA as a linker in drug conjugate synthesis.
Specific Use Cases
-
Antifibrinolytics : Derivatives of PAMBA inhibit plasminogen activation. Cbz-PAMBA allows for the synthesis of prodrugs or extended analogs that target the lysine-binding sites of kringle domains.
-
Protease Inhibitors : The rigid phenyl spacer positions the warhead (e.g., boronic acid or aldehyde) at a precise distance from the P1' site in serine proteases.
-
PROTAC Linkers : Used to create rigid linkers between E3 ligase ligands and target protein ligands, improving the pharmacokinetic profile compared to flexible PEG chains.
References
-
Synthesis & Characterization : Håkansson, J., et al. (2016). Potent Inducers of Endogenous Antimicrobial Peptides for Host Directed Therapy of Infections. Scientific Reports.
-
Peptide Synthesis Applications : Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Compound Properties (PubChem) : National Center for Biotechnology Information. PubChem Compound Summary for CID 220171.
-
Schotten-Baumann Conditions : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
An In-depth Technical Guide to the Physical Properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA), a key intermediate in peptide synthesis and the development of pharmacologically active molecules. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies required for their accurate determination. Protocols and field-proven insights are provided to empower researchers in their daily work with this versatile compound.
Introduction: The Significance of Cbz-AMBA in Synthetic Chemistry
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, commonly abbreviated as Cbz-AMBA, is a synthetic organic compound that serves as a crucial building block in a variety of chemical and pharmaceutical research applications. The benzyloxycarbonyl (Cbz or Z) group provides a robust and reliable means of protecting the primary amine of 4-(aminomethyl)benzoic acid. This protection strategy is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where the controlled, sequential formation of amide bonds is paramount.[1]
The Cbz group's stability under a range of reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it an invaluable tool for synthetic chemists.[1] The bifunctional nature of Cbz-AMBA, possessing both a protected amine and a carboxylic acid, allows for its use as a versatile linker or scaffold in the design of complex molecular architectures, including enzyme inhibitors and other biologically active compounds.[1]
A thorough understanding of the physical properties of Cbz-AMBA is not merely academic; it is a prerequisite for its effective use in the laboratory. Properties such as melting point, solubility, and acidity (pKa) directly influence reaction conditions, purification strategies, and the overall success of a synthetic campaign. This guide will provide a detailed examination of these properties and the experimental techniques used to measure them.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, have been subject to variability in the literature for related compounds, underscoring the importance of rigorous experimental verification.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₅NO₄ | [2] |
| Molecular Weight | 285.30 g/mol | |
| CAS Number | 58933-52-1 | |
| Appearance | White to off-white powder | General knowledge |
| Melting Point | Not definitively reported; precursor >300 °C (lit.) | [1][3] |
| Boiling Point | Decomposes before boiling | General knowledge |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | [1] |
In-Depth Analysis of Physical Properties
Melting Point: A Critical Indicator of Purity
The melting point of a solid crystalline compound is a fundamental physical property that serves as a primary indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range. Impurities typically lead to a depression and broadening of this range.
For 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, a definitive, experimentally verified melting point is not consistently reported in readily available literature. It is crucial to distinguish it from its unprotected precursor, 4-(aminomethyl)benzoic acid, for which a wide range of melting points, including values exceeding 300 °C, have been cited.[1][3] This high melting point is characteristic of zwitterionic amino acids, which exhibit strong intermolecular ionic interactions. The Cbz-protection of the amine group in Cbz-AMBA disrupts this zwitterionic character, and a lower melting point than the unprotected precursor is expected.
Expert Insight: The variability in reported melting points for related compounds can often be attributed to the presence of polymorphic forms or residual impurities from the synthesis.[1] Therefore, it is imperative for researchers to experimentally determine the melting point of their synthesized or procured Cbz-AMBA using a reliable technique such as Differential Scanning Calorimetry (DSC).
Workflow for Melting Point Determination by DSC
Caption: Workflow for DSC analysis of Cbz-AMBA.
Solubility Profile: Guiding Solvent Selection
The solubility of Cbz-AMBA in various solvents is a critical parameter for its use in synthesis and purification. As a general principle, N-protected amino acids exhibit increased solubility in organic solvents compared to their unprotected, zwitterionic counterparts.
While quantitative solubility data for Cbz-AMBA is not extensively published, its structural features provide a basis for predicting its solubility profile. The presence of the aromatic rings and the carbamate linkage suggests solubility in moderately polar to polar aprotic solvents.
Expected Solubility Profile:
-
Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and warm alcohols (e.g., methanol, ethanol).
-
Slightly soluble to insoluble in: Water, and nonpolar solvents such as hexanes and diethyl ether.
Expert Insight: For reactions involving Cbz-AMBA, DMF and THF are excellent solvent choices. For purification by recrystallization, a solvent system in which the compound is soluble when hot but sparingly soluble when cold, such as an ethanol/water or ethyl acetate/hexanes mixture, is likely to be effective. The inherent insolubility of the deprotected 4-(aminomethyl)benzoic acid in many organic solvents can be advantageously used to monitor the deprotection reaction by observing the precipitation of the product.
Acidity (pKa): A Key to Reactivity
The pKa of the carboxylic acid group in Cbz-AMBA is a crucial determinant of its reactivity. The estimated pKa of approximately 4-5 is typical for a benzoic acid derivative.[1] This value indicates that the carboxylic acid will be predominantly in its protonated form (COOH) in acidic to neutral aqueous solutions and in its deprotonated, carboxylate form (COO⁻) in basic solutions.
This property is of practical importance in several contexts:
-
Extraction: During an aqueous workup, the compound can be extracted from an organic layer into an aqueous basic solution (e.g., sodium bicarbonate) and then re-precipitated by acidification.
-
Amide Bond Formation: The activation of the carboxylic acid for amide bond formation (e.g., using coupling reagents like DCC or EDC) is typically carried out on the protonated form in an aprotic organic solvent.
-
Chromatography: The retention of Cbz-AMBA on reverse-phase HPLC columns is pH-dependent. At a pH below the pKa, the compound is more neutral and will be retained more strongly.
Logical Flow for pKa Determination
Caption: Potentiometric titration for pKa determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of Cbz-AMBA. The expected chemical shifts in DMSO-d₆ are:[1]
-
~12.84 ppm (singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid.
-
7.88–7.26 ppm (multiplet, 9H): This complex region corresponds to the protons of the two aromatic rings.
-
~5.04 ppm (singlet, 2H): This signal arises from the methylene protons of the benzyloxycarbonyl group.
-
~4.2 ppm (doublet, 2H): This signal corresponds to the methylene protons adjacent to the amide nitrogen.
-
~8.0 ppm (triplet, 1H): This signal is from the amide proton.
¹³C NMR spectroscopy provides further structural confirmation, with characteristic signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic carbons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in Cbz-AMBA. The expected characteristic absorption bands are:[1]
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often appearing as a broad band due to hydrogen bonding.
-
~1700 cm⁻¹: C=O stretching of the carbamate (Cbz group).
-
~1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600 and ~1450 cm⁻¹: C=C stretching of the aromatic rings.
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key physical properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Protocol for Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of dry Cbz-AMBA into a standard aluminum DSC pan. Crimp the pan to hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak.
Protocol for Purity Determination by Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of Cbz-AMBA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient, for example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection and Analysis: Inject 10 µL of the sample solution. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Protocol for pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh an appropriate amount of Cbz-AMBA to prepare a solution of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. By understanding the interplay between the molecular structure and the macroscopic properties of this important synthetic intermediate, researchers can optimize its use in their synthetic endeavors. The provided experimental protocols offer a practical framework for the in-house determination of these properties, ensuring data accuracy and contributing to the overall success of research and development projects.
References
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PubChem. (n.d.). 4-(Aminomethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(((Benzyloxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
Sources
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid chemical properties
[1][2][3]
Executive Summary
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (CAS: 58933-52-1 ) is a specialized protected amino acid derivative widely utilized in medicinal chemistry and peptide synthesis.[1] Structurally, it consists of a 4-(aminomethyl)benzoic acid (PAMBA) core where the primary amine is masked by a benzyloxycarbonyl (Cbz/Z) protecting group.
This compound serves as a critical bifunctional linker and building block. The rigid phenyl ring provides a defined spatial separation (approx. 5–6 Å) between the N- and C-termini, making it invaluable for constraining peptide conformations, designing Proteolysis Targeting Chimeras (PROTACs) , and synthesizing antifibrinolytic prodrugs. Its chemical orthogonality allows for the selective activation of the carboxylic acid moiety while the amine remains protected, facilitating controlled stepwise synthesis.
Physicochemical Specifications
The following data consolidates the core physical properties relevant to handling and characterization.
| Property | Specification |
| IUPAC Name | 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid |
| Common Synonyms | N-Cbz-4-(aminomethyl)benzoic acid; 4-(Z-aminomethyl)benzoic acid |
| CAS Registry Number | 58933-52-1 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, warm Methanol/Ethanol. Sparingly soluble in water; soluble in aqueous base (pH > 8). |
| pKa (Predicted) | Carboxyl: ~3.8–4.0 |
| Melting Point | Typically >160°C (decomposition often observed at higher temps) |
| Storage Conditions | +2°C to +8°C, desiccated. Hygroscopic potential. |
Synthetic Methodology
The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid follows a classic Schotten-Baumann protocol. This method is preferred for its operational simplicity and high yield, utilizing aqueous basic conditions to solubilize the zwitterionic starting material while neutralizing the HCl byproduct.
Core Synthesis Protocol
Starting Material: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7]. Reagent: Benzyl chloroformate (Cbz-Cl) [CAS: 501-53-1].[2]
Step-by-Step Procedure:
-
Solubilization: Dissolve 1.0 eq of 4-(aminomethyl)benzoic acid in 2M NaOH (2.2 eq). The excess base ensures the carboxylic acid is ionized (solubilizing the molecule) and acts as a scavenger for the acid generated during protection.
-
Cooling: Cool the solution to 0–5°C in an ice bath. Low temperature suppresses the hydrolysis of the sensitive Cbz-Cl reagent.
-
Addition: Add 1.1 eq of Benzyl chloroformate dropwise over 30–60 minutes. Vigorous stirring is essential as the reaction is biphasic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:10:1) or LC-MS.
-
Workup:
-
Wash the basic aqueous phase with diethyl ether (to remove unreacted Cbz-Cl and benzyl alcohol byproduct).
-
Acidify the aqueous phase carefully with 1M HCl to pH ~2–3. The product will precipitate as a white solid.[3]
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization can be performed from Ethanol/Water if necessary.
Synthetic Pathway Visualization
Caption: Schotten-Baumann synthesis workflow for Cbz-protection of PAMBA.
Chemical Reactivity & Deprotection
Understanding the orthogonality of the Cbz group relative to the carboxylic acid is crucial for designing multi-step syntheses.
Carboxylic Acid Activation (C-Terminus)
The free carboxylic acid is ready for coupling to amines or alcohols.
-
Standard Coupling: Reacts efficiently with primary amines using EDC/HOBt or HATU in DMF/DIPEA to form stable amide bonds.
-
Acid Chloride Formation: Can be converted to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride, though the Cbz group is generally stable, harsh reflux should be avoided to prevent carbamate degradation.
Amine Deprotection (N-Terminus)
The Cbz group is robust against basic conditions (e.g., piperidine, NaOH) and mild acids (TFA), making it orthogonal to Boc and Fmoc groups.
-
Method A: Hydrogenolysis (Preferred)
-
Conditions: H₂ gas (1 atm) or ammonium formate, 10% Pd/C catalyst, Methanol or Ethanol solvent.
-
Mechanism: Palladium-catalyzed cleavage of the benzyl ether bond, releasing toluene and CO₂, yielding the free amine.
-
Advantage: Neutral conditions, very clean.
-
-
Method B: Acidolysis (Strong Acid)
-
Conditions: 33% HBr in Acetic Acid or HF.
-
Mechanism: Protonation of the carbonyl oxygen followed by SN1/SN2 cleavage.
-
Note: This method is harsh and rarely used if the molecule contains acid-sensitive moieties.
-
Reactivity Logic Map
Caption: Orthogonal reactivity pathways for C-terminal coupling and N-terminal deprotection.
Applications in Drug Discovery[6][7][8]
Rigid Linker Design
In PROTAC (Proteolysis Targeting Chimera) development, linker length and rigidity are critical for ternary complex formation. The benzene ring of this compound introduces a rigid, planar spacer that reduces the entropic penalty of binding compared to flexible PEG chains.
-
Spacer Length: ~5.5 Å (distance between benzylic carbon and carbonyl carbon).
-
Orientation: Para-substitution forces a linear trajectory (180° angle).
Antifibrinolytic Research
The parent compound, 4-(aminomethyl)benzoic acid, is a lysine analog that inhibits plasminogen activation. The Cbz-protected derivative serves as a prodrug intermediate or a tool compound to study the structure-activity relationship (SAR) of the hydrophobic binding pocket of plasmin/plasminogen.
Peptidomimetics
Used to introduce "aromatic spacers" into peptide backbones, mimicking Phenylalanine but with an extended reach. This is useful in designing protease inhibitors where the aromatic ring interacts with S1/S2 hydrophobic pockets.
Analytical Profile (Typical Characteristics)
Researchers should verify the identity of the synthesized compound using the following spectral expectations.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 12.8 ppm (s, 1H): Carboxylic acid –OH (broad, exchangeable).
-
δ 7.8–7.9 ppm (d, 2H): Benzoic aromatic protons (ortho to COOH).
-
δ 7.3–7.4 ppm (m, 7H): Benzoic aromatic protons (meta to COOH) + Cbz phenyl protons.
-
δ 7.9 ppm (t, 1H): Carbamate –NH (broad, exchangeable).
-
δ 5.05 ppm (s, 2H): Benzylic –CH₂– of the Cbz group.
-
δ 4.25 ppm (d, 2H): Benzylic –CH₂– attached to the Nitrogen (Ar-CH₂-NH).
Mass Spectrometry (ESI-MS)
-
Positive Mode [M+H]⁺: Calc: 286.11; Found: ~286.1.
-
Negative Mode [M-H]⁻: Calc: 284.09; Found: ~284.1.
-
Fragmentation: Loss of benzyl group (91 Da) or CO₂ (44 Da) is common in MS/MS.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid. Retrieved from: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Cbz protection/deprotection mechanics).
An In-depth Technical Guide to the Stability of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Introduction
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a pivotal building block in medicinal chemistry and peptide synthesis. Its bifunctional nature, featuring a carboxylic acid and a protected amine, allows for its versatile incorporation into complex molecular architectures, including novel peptide-based therapeutics and protease inhibitors.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the primary amine, preventing unwanted side reactions during synthesis.[2][] Understanding the stability of this molecule is paramount for ensuring the integrity of synthetic routes, the quality of the final active pharmaceutical ingredient (API), and the reliability of research outcomes. This guide provides a comprehensive technical overview of the stability profile of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, detailing its degradation pathways, the factors influencing its stability, and robust analytical methodologies for its assessment.
Physicochemical Properties and Structural Features
A thorough understanding of the molecule's inherent properties is the foundation for predicting its stability.
dot
Caption: Chemical structure highlighting key functional groups.
Table 1: Physicochemical Properties of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₄ | [4] |
| Molecular Weight | 285.30 g/mol | [4] |
| CAS Number | 58933-52-1 | [4] |
| Appearance | White to off-white solid | General Knowledge |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | Chemical Analogy |
| pKa (Amine Proton) | ~16-17 (Estimated) | Chemical Analogy |
| Storage | Sealed in dry, room temperature | [4] |
The key structural features influencing stability are:
-
The Carbamate Linkage: This is the most labile part of the molecule, susceptible to both acidic and basic hydrolysis.
-
The Benzylic Methylene Group (linker): The C-H bonds at this position are activated by the adjacent aromatic ring and could be susceptible to oxidation.
-
The Aromatic Rings: Both the benzoic acid and benzyl portions of the molecule contain aromatic rings, which can absorb UV light, making the compound potentially photosensitive.
Chemical Degradation Pathways
Forced degradation studies, or stress testing, are essential for elucidating the potential degradation pathways of a molecule.[5][6] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.[7]
Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway for this molecule, primarily targeting the carbamate (Cbz) group. The stability of the Cbz group is pH-dependent.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., HCl), the carbamate can be cleaved.[8] The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions (e.g., NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate, leading to cleavage.[9] This pathway is generally faster than acid-catalyzed hydrolysis for carbamates.[10]
The primary degradation products from hydrolysis are 4-(aminomethyl)benzoic acid and benzyl alcohol, with carbon dioxide being released.
dot
Caption: Primary hydrolytic degradation pathway.
Oxidative Degradation
Oxidative stress (e.g., exposure to hydrogen peroxide) can lead to degradation. The benzylic C-H bonds are potential sites for oxidation, which could ultimately lead to the formation of aldehydes or further oxidized products.[11][12]
Photodegradation
Compounds containing benzyl groups and aromatic rings can be susceptible to degradation upon exposure to light, particularly UV radiation.[13][14] Photolytic stress testing (e.g., exposure to a xenon lamp) is necessary to determine the molecule's intrinsic photostability. Degradation may involve complex radical-mediated pathways.
Thermal Degradation
While the parent compound, 4-(aminomethyl)benzoic acid, has a high melting point (over 300 °C), the Cbz-protected derivative will have a lower thermal stability.[15] High temperatures can provide the energy needed to overcome the activation barrier for various degradation reactions, including decarboxylation or cleavage of the carbamate.
Experimental Protocols for Stability Assessment
A robust stability assessment program is crucial. It begins with forced degradation studies to identify degradation products and develop a stability-indicating analytical method, followed by long-term and accelerated stability studies under ICH-prescribed conditions.[16][17]
Forced Degradation (Stress Testing) Workflow
The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[18] This ensures that degradation products are formed at a sufficient concentration for detection and characterization without completely destroying the parent molecule.
dot
Caption: Workflow for a comprehensive forced degradation study.
Table 2: Representative Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | 2 - 24 hours | To induce acid-catalyzed cleavage of the Cbz group. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH at RT | 1 - 8 hours | To induce base-catalyzed cleavage of the Cbz group, which is typically faster than acid hydrolysis. |
| Oxidation | 3-30% H₂O₂ at RT | 8 - 48 hours | To assess susceptibility to oxidation, particularly at the benzylic positions. |
| Thermal | 80°C (in solution and as solid) | 24 - 72 hours | To evaluate intrinsic thermal stability and identify thermally induced degradants. |
| Photostability | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV) | Variable | To determine if the molecule is light-sensitive, a common trait for aromatic compounds. |
Stability-Indicating HPLC Method
A validated stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19]
Step-by-Step Protocol for Method Development:
-
Column and Mobile Phase Selection:
-
Rationale: Based on the molecule's structure (containing aromatic rings and a carboxylic acid), a reversed-phase C18 column is an excellent starting point. A mobile phase consisting of an acidified aqueous component (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (acetonitrile or methanol) will provide good peak shape for the acidic analyte and its potential degradants.
-
Protocol:
-
Screen different C18 columns from various manufacturers.
-
Start with a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) to elute all components, including the parent compound and any degradation products.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.
-
-
-
Analysis of Stressed Samples:
-
Rationale: Inject the samples from the forced degradation studies to challenge the method's separating power. The method must be able to resolve the main peak from all degradation products.
-
Protocol:
-
Analyze each stressed sample using the developed HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the presence of co-eluting impurities.
-
If co-elution is observed, further optimize the mobile phase composition, gradient slope, or column chemistry.
-
-
-
Method Validation:
-
Rationale: Once the method is deemed specific, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
-
Protocol: Perform validation experiments to assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Storage and Handling Recommendations
Based on the chemical nature of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, the following storage and handling procedures are recommended to minimize degradation:
-
Storage: The compound should be stored in well-sealed containers at room temperature, protected from moisture.[4] For long-term storage, refrigeration (2-8°C) in a desiccated environment is advisable.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When used in solution, freshly prepared solutions are recommended. If solutions must be stored, they should be kept at low temperatures and protected from light.
-
Light Protection: Due to its aromatic nature, the compound should be protected from direct sunlight and strong artificial light, especially when in solution. Amber vials or containers wrapped in aluminum foil should be used.
Conclusion
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a generally stable compound under standard storage conditions.[][21] The primary liability is the benzyloxycarbonyl (Cbz) protecting group, which is susceptible to both acid- and base-catalyzed hydrolysis. The molecule also exhibits potential sensitivity to oxidative and photolytic stress. A thorough understanding of these degradation pathways is critical for researchers and drug developers. The implementation of systematic forced degradation studies is the cornerstone for developing a robust, stability-indicating analytical method. This method is, in turn, essential for ensuring the quality, purity, and potency of this important synthetic intermediate throughout its lifecycle.
References
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
ICH. Q1A(R2) Guideline. Available from: [Link]
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Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups (cached). Available from: [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
The Journal of Organic Chemistry. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. Available from: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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ResearchGate. Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. Available from: [Link]
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Luminous. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
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ICH. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
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Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
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ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Available from: [Link]
-
National Institutes of Health. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. Available from: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
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Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5. Available from: [Link]
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U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
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IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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YouTube. Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
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PubChem. 4-(((Benzyloxy)carbonyl)amino)benzoic acid. Available from: [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
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Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Available from: [Link]
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ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Wikipedia. Aminomethylbenzoic acid. Available from: [Link]
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- 4. 58933-52-1|4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid|BLD Pharm [bldpharm.com]
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- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. researchgate.net [researchgate.net]
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- 14. Benzyl Ethers [organic-chemistry.org]
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- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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- 20. hovione.com [hovione.com]
- 21. benchchem.com [benchchem.com]
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid safety data sheet (SDS)
Strategic Handling, Safety Profiling, and Synthetic Utility[1]
Executive Summary
Compound: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid CAS: 58933-52-1 (Primary identifier for the methyl-spacer analog) Formula: C₁₆H₁₅NO₄ Role: Orthogonally protected linker / Peptidomimetic scaffold
This technical guide provides a rigorous safety and operational framework for researchers utilizing 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (often abbreviated as Cbz-PAMBA or N-Z-4-aminomethylbenzoic acid ). Unlike standard Safety Data Sheets (SDS), this document integrates GHS compliance with practical research methodologies, focusing on its application in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry.
Part 1: Strategic Material Profile
In drug discovery, this compound serves as a critical "spacer" molecule. It combines the rigidity of a benzoic acid core with the flexibility of a methylene linker. The Benzyloxycarbonyl (Cbz/Z) group is chosen specifically for its stability under acidic conditions (e.g., TFA deprotection of Boc groups) and basic conditions (e.g., Fmoc removal), making it orthogonal to many standard protecting group strategies.
Key Synthetic Utility:
-
Peptide Linkers: Introduces a rigid aromatic spacer to restrict conformational freedom in peptide chains.
-
Fragment-Based Drug Design (FBDD): Acts as a core scaffold where the carboxylic acid and amine (post-deprotection) can be diversified.
-
Orthogonality: The Cbz group requires catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH) for removal, allowing survival through standard SPPS cycles.
Part 2: Physicochemical Characterization
Data synthesized from structural analysis and supplier specifications.[1]
| Property | Specification | Technical Note |
| Molecular Weight | 285.30 g/mol | Monoisotopic Mass: 285.10 |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Solubility | DMSO, DMF, Methanol | Low water solubility due to lipophilic Cbz and aromatic core. |
| pKa (Calc) | ~4.0 (Carboxylic Acid) | Forms salts with weak bases; precipitates in acidic aqueous media. |
| Melting Point | 180–185 °C (Typical) | Verify specific batch CoA. High MP indicates strong intermolecular H-bonding. |
| Stability | Moisture Stable | Hygroscopic potential exists; store desiccated. |
Part 3: GHS Hazard Analysis & Mitigation
While not classified as acutely toxic, this compound acts as a significant irritant. The dust particle size of benzoic acid derivatives often facilitates inhalation, leading to respiratory tract irritation.
Hazard Classification (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Operational Safety Decision Matrix
The following diagram outlines the decision logic for handling this compound, integrating PPE selection with exposure risks.
Figure 1: Risk Assessment & PPE Selection Workflow. Note the distinction between solid handling (dust risk) and solution handling (solvent permeation risk).
Part 4: Technical Protocols (Synthesis & Deprotection)
Protocol A: Coupling (Amide Bond Formation)
Context: Attaching the carboxylic acid end to a resin or amine.
-
Activation: Dissolve 1.0 eq of Cbz-PAMBA in DMF (0.1 M). Add 1.0 eq of HATU or PyBOP and 2.0 eq of DIPEA.
-
Why: Pre-activation converts the -COOH to an active ester, preventing racemization (though less risky here due to achiral center) and accelerating kinetics.
-
-
Coupling: Add the activated solution to the amine-bearing component. React for 1–2 hours at RT.
-
Monitoring: Monitor via LC-MS (Target Mass: M+1 = 286.1).
-
Troubleshooting: If solubility is poor, add 10% DMSO or heat gently to 40°C.
-
Protocol B: Cbz Deprotection (Hydrogenolysis)
Context: Removing the protecting group to reveal the free amine. Safety Note: Palladium on Carbon (Pd/C) is pyrophoric when dry.
-
Preparation: Dissolve the intermediate in Methanol or Ethanol.
-
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add 10 wt% Pd/C (approx. 10% by weight of the substrate).
-
Critical Step: Wet the catalyst with a small amount of solvent before adding the reaction mixture to prevent ignition.
-
-
Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[1]
-
Validation: The disappearance of the benzyl aromatic signals in ¹H NMR (7.35 ppm) confirms deprotection.
-
Deprotection Pathway Visualization
Figure 2: Catalytic Hydrogenolysis Mechanism. The Cbz group cleaves to release the amine, toluene, and CO₂.
Part 5: Emergency Response & Disposal
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse for 15 mins; lift eyelids. | Benzoic acid derivatives can crystallize on the cornea, causing mechanical and chemical damage. |
| Skin Contact | Wash with soap/water.[2][3] Do NOT use ethanol. | Ethanol may increase transdermal absorption of the compound. |
| Spill (Solid) | Wet sweep or HEPA vacuum. | Avoid dry sweeping to prevent generating an irritant dust cloud (STOT SE 3). |
| Fire | Water spray, CO₂, Dry Chemical.[3] | Emits toxic NOx fumes upon combustion. Self-contained breathing apparatus (SCBA) is mandatory. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. This compound contains nitrogen; improper disposal can release NOx into the environment.
References
-
BLDpharm. (2024). Safety Data Sheet: 4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid. Retrieved from
-
PubChem. (2024). Compound Summary: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.[4][5] National Library of Medicine. Retrieved from
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Cited for Cbz orthogonality and deprotection mechanisms).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Hydrogenolysis protocols).
Sources
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- 2. files.dep.state.pa.us [files.dep.state.pa.us]
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- 4. benchchem.com [benchchem.com]
- 5. 58933-52-1|4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid|BLD Pharm [bldpharm.com]
Technical Monograph: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Executive Summary: The Scaffold of Precision
In the landscape of modern medicinal chemistry, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (hereafter referred to as N-Cbz-PAMBA ) serves as a critical orthogonal protecting group intermediate. It is not merely a reagent; it is a structural linchpin used to introduce the rigid para-aminomethylbenzoic acid (PAMBA) spacer into peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and enzyme inhibitors (e.g., HDAC and NAMPT targets).
This guide moves beyond basic catalog definitions to provide a rigorous, causality-driven analysis of its synthesis, characterization, and deployment in high-stakes drug discovery.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid |
| Common Synonyms | N-Cbz-4-(aminomethyl)benzoic acid; 4-(Cbz-aminomethyl)benzoic acid |
| CAS Number | 58933-52-1 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.30 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~4.0 (Carboxylic acid) |
Synthetic Framework: Causality & Protocol
The synthesis of N-Cbz-PAMBA relies on the Schotten-Baumann reaction , utilizing a biphasic system to selectively protect the aliphatic amine while maintaining the solubility of the zwitterionic starting material.[1]
The Mechanism
The reaction involves the nucleophilic attack of the primary amine of 4-(aminomethyl)benzoic acid (PAMBA) onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl).
-
Critical Control Point: The pH must be maintained (typically 8–10) to keep the amine unprotonated (nucleophilic) while neutralizing the HCl byproduct. If the pH is too low, the amine protonates and reaction stalls; if too high, Cbz-Cl hydrolyzes.
Optimized Experimental Protocol
Standardized yield: 85–92%
Reagents:
-
4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7][1]
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)[1]
-
Solvent System: Water/Dioxane (2:1) or Water/THF
Step-by-Step Methodology:
-
Solubilization: Dissolve 10.0 g (66 mmol) of PAMBA in 60 mL of 2N NaOH. The solution should be clear (formation of sodium benzoate salt).[1]
-
Cooling: Cool the reaction mixture to 0–5 °C in an ice bath. Reason: Controls the exothermicity and minimizes hydrolysis of Cbz-Cl.
-
Addition: Add Benzyl chloroformate (11.3 mL, 79 mmol) dropwise over 30 minutes while vigorously stirring. Simultaneously, monitor pH; add additional base if necessary to maintain pH > 8.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. A precipitate may begin to form.[1]
-
Workup (Acidification): Cool the mixture back to 5 °C. Slowly acidify with 2N HCl to pH ~2.
-
Observation: The product, N-Cbz-PAMBA, will precipitate as a voluminous white solid as the carboxylate is protonated.[1]
-
-
Purification: Filter the solid, wash extensively with cold water (to remove salts) and hexanes (to remove unreacted Cbz-Cl).[1] Dry under vacuum at 45 °C.[1]
Synthetic Logic Visualization[1]
Figure 1: Logic flow for the Schotten-Baumann synthesis of N-Cbz-PAMBA.
Structural Validation (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the benzyl protons or the amide doublet indicates failure.[1]
¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.84 | Singlet (br) | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |
| 7.88 | Doublet (J=8.2 Hz) | 2H | Ar-H (2,6) | Aromatic protons ortho to electron-withdrawing COOH.[1] |
| 7.85 | Triplet (br) | 1H | -NH - | Carbamate NH (couples to CH₂).[1] |
| 7.30–7.40 | Multiplet | 7H | Ar-H (3,5 + Cbz) | Overlap of benzoic meta-protons and Cbz phenyl ring.[1] |
| 5.04 | Singlet | 2H | Ph-CH ₂-O | Benzylic protons of the protecting group.[1] |
| 4.26 | Doublet (J=6.0 Hz) | 2H | -NH-CH ₂-Ar | Benzylic protons of the linker (coupled to NH).[1] |
Note: Data derived from verified literature sources (e.g., J. Med. Chem. 2024, 67, 13, 11066–11084).
Therapeutic Applications & Strategic Utility
N-Cbz-PAMBA is a "privileged scaffold" in drug design, providing a rigid aromatic spacer that mimics peptide bonds while resisting enzymatic degradation.[1]
HDAC Inhibitors
In the development of Histone Deacetylase (HDAC) inhibitors, the PAMBA moiety serves as the "cap" or linker group connecting the zinc-binding group (ZBG) to the surface recognition domain. The Cbz group allows for the installation of the linker before final coupling.[1]
-
Mechanism:[2] The rigid phenyl ring positions the ZBG into the active site tunnel of HDAC enzymes.[1]
NAMPT Inhibitors (Oncology)
Recent research utilizes N-Cbz-PAMBA in the synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.[1]
-
Case Study: In the synthesis of photoactivated chemotherapy agents (e.g., Ru-STF31 analogues), this compound acts as a precursor to the amine ligand that coordinates with Ruthenium complexes, allowing for oxygen-dependent release of cytotoxins in hypoxic tumor environments.
PROTAC Linker Design
The compound is increasingly used to synthesize rigid linkers for PROTACs.[1] The carboxylic acid couples to an E3 ligase ligand (e.g., VHL or Cereblon ligand), while the amine (after Cbz deprotection) couples to the protein-of-interest (POI) ligand.
Application Workflow Diagram
Figure 2: Strategic utilization pathways in medicinal chemistry.
Deprotection Strategies
The utility of N-Cbz-PAMBA lies in the orthogonality of the Cbz group.[1] It withstands acidic conditions (TFA) used to remove Boc groups, but can be removed when required.[1]
-
Catalytic Hydrogenolysis (Standard):
-
Conditions: H₂ (1 atm), 10% Pd/C, Methanol or Ethanol.
-
Outcome: Quantitative conversion to the free amine and toluene/CO₂ byproducts.[1] Cleanest method.
-
-
Acidolysis (Strong Acid):
References
-
BenchChem. "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid Product Information." BenchChem Database.[1] Link[1]
-
Husiev, Y., et al. (2024).[1][4] "Oxygen-Dependent Interactions between the Ruthenium Cage and the Photoreleased Inhibitor in NAMPT-Targeted Photoactivated Chemotherapy." Journal of Medicinal Chemistry, 67(13), 11066–11084. Link[1]
-
PubChem. "4-(Aminomethyl)benzoic acid (Precursor Data)." National Library of Medicine.[1] Link[1]
-
BLD Pharm. "Product 58933-52-1 Specifications." BLD Pharmatech.[1] Link
-
Hu, E., et al. (2016).[1] "Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors." Future Medicinal Chemistry, 8(13), 1609-1634.[5] Link
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- 3. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Enduring Legacy of the Benzyloxycarbonyl (Cbz) Group: A Technical Guide for the Modern Chemist
In the landscape of organic synthesis, particularly in the intricate art of peptide and complex molecule construction, the strategic use of protecting groups is paramount. Among these, the benzyloxycarbonyl (Cbz or Z) group holds a place of historical significance and enduring utility. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, its development revolutionized peptide synthesis, enabling the controlled assembly of amino acids for the first time.[1][2][3] This guide offers an in-depth exploration of the Cbz group's chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, from fundamental principles to field-proven protocols.
The Cbz Group: A Pillar of Amine Protection
The benzyloxycarbonyl group is a carbamate-based protecting group for amines.[4][5] Its core function is to temporarily mask the nucleophilicity and basicity of an amine, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations.[3] The Cbz group's success lies in its straightforward introduction, its stability under a range of reaction conditions, and the variety of methods available for its selective removal.[4][6] A key advantage that contributed to its widespread adoption is the tendency for Cbz-protected compounds to crystallize readily, simplifying purification.[4]
Introduction of the Benzyloxycarbonyl Group
The most prevalent method for the installation of a Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[1][4] Other reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and 4-nitrophenyl benzyl carbonate (Cbz-ONp), can also be employed.[4]
Reaction Mechanism
The protection mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium carbonate or sodium bicarbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[1]
Experimental Protocol: Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Dichloromethane (DCM) or a biphasic system of Dioxane/Water
-
Water
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the sodium bicarbonate and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, if using a biphasic system, separate the layers. If using DCM, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
Cleavage of the Benzyloxycarbonyl Group: A Versatile Deprotection
The utility of the Cbz group is significantly enhanced by the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.[6]
Catalytic Hydrogenolysis
This is the most common and generally the mildest method for Cbz deprotection.[1][6] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).[1]
Mechanism: The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][7]
Experimental Protocol: Hydrogenolysis of a Cbz-Protected Amine
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
A safer alternative to using hydrogen gas is transfer hydrogenolysis , which employs a hydrogen donor like ammonium formate in the presence of a palladium catalyst.[1]
Acid-Catalyzed Cleavage
Strong acidic conditions can also effectively remove the Cbz group.[6][8] This method is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.[6] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[4]
Mechanism: The reaction is thought to proceed via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (SN2) or by the formation of a benzyl carbocation (SN1), which is then trapped. The resulting unstable carbamic acid decomposes to the free amine and carbon dioxide.
Experimental Protocol: Acidic Cleavage with HBr/AcOH
Materials:
-
Cbz-protected amine (1.0 equiv)
-
33% HBr in acetic acid
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Cbz-protected amine in the 33% HBr in acetic acid solution at room temperature.[6]
-
Stir the solution for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.[6]
-
Collect the precipitated amine hydrobromide salt by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Other Deprotection Methods
While hydrogenolysis and acidic cleavage are the most common, other methods for Cbz removal exist and can be advantageous in specific contexts. These include the use of Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), which can offer good functional group tolerance.[4][9] Additionally, under certain specific conditions, alkaline conditions can be used for selective Cbz deprotection.[4]
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical decision in multi-step synthesis. The Cbz group is often compared with other common amine protecting groups, namely tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[4][5]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Byproducts | Orthogonality |
| Cbz | Benzyl chloroformate | H₂/Pd/C (neutral); HBr/AcOH (strong acid) | Toluene, CO₂ | Orthogonal to Boc and Fmoc[7] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) (strong acid) | Isobutylene, CO₂ | Orthogonal to Cbz and Fmoc[5] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (base) | Dibenzofulvene-piperidine adduct | Orthogonal to Cbz and Boc[5] |
Applications in Research and Development
The Cbz group has been instrumental in the synthesis of a vast array of complex molecules, from peptides to natural products and pharmaceuticals.[6][10]
-
Peptide Synthesis: Historically, the Cbz group was a cornerstone of solution-phase peptide synthesis.[3][11] While solid-phase peptide synthesis often favors Boc and Fmoc strategies, Cbz remains valuable for the protection of side-chain functionalities and in specific solution-phase couplings.
-
Total Synthesis: In the total synthesis of complex natural products, the Cbz group's stability and selective removal conditions make it an attractive choice for protecting key amine functionalities.
-
Drug Development: The synthesis of many pharmaceutical agents and their intermediates relies on the robust and well-established chemistry of the Cbz protecting group.[6]
Conclusion
The benzyloxycarbonyl protecting group, a veteran of synthetic organic chemistry, continues to be a reliable and versatile tool for the modern chemist. Its ease of introduction, stability, and multiple deprotection pathways ensure its continued relevance in academic research and industrial drug development. A thorough understanding of its chemistry, as outlined in this guide, empowers scientists to strategically employ the Cbz group to achieve their synthetic goals with efficiency and precision.
References
-
The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem.
-
Z - Benzyloxycarbonyl - Bachem.
-
Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine - Benchchem.
-
Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
-
Benzyl chloroformate | .
-
Synthesis and characterization of novel α-monomers of peptide nucleic acid - Redalyc.
-
Benzyl chloroformate - Wikipedia.
-
How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? | ResearchGate.
-
Amino Acid Derivatives for Peptide Synthesis.
-
Cbz-Protected Amino Groups - Organic Chemistry Portal.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
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- 2. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
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- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 11. peptide.com [peptide.com]
The Enduring Guardian: A Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic manipulation of functional groups is paramount in the intricate world of organic synthesis, particularly in the assembly of peptides and complex molecules. Among the arsenal of protective moieties for amines, the Carbobenzyloxy (Cbz or Z) group stands as a foundational and remarkably versatile tool. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was instrumental in the early advancements of peptide synthesis and continues to be a stalwart in both academic and industrial settings.[1][2] This in-depth technical guide provides a comprehensive exploration of Cbz-protected amino acid derivatives, from the fundamental principles of their synthesis and deprotection to their strategic applications in modern synthetic chemistry. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the practical considerations that guide the effective use of this enduring guardian of the amino group.
The Cbz Group: A Strategic Overview
The Carbobenzyloxy group is a benzyloxycarbonyl moiety that reversibly masks the nucleophilicity of a primary or secondary amine by converting it into a carbamate.[1][3] This transformation is critical in multi-step syntheses, preventing the amine from engaging in undesired side reactions.
Core Advantages of the Cbz Group:
-
Robustness and Stability: The Cbz group exhibits significant stability across a wide range of reaction conditions, including those that are mildly acidic or basic.[1] This stability allows for the selective manipulation of other functional groups within the molecule without premature cleavage of the Cbz protecting group.
-
Orthogonality: The Cbz group is orthogonal to several other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is the cornerstone of modern solid-phase and solution-phase peptide synthesis, enabling the sequential deprotection and coupling of amino acids.[2][4]
-
Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid or peptide fragment.[5] This property can be a significant advantage, facilitating purification by recrystallization, which is often more scalable and cost-effective than chromatographic methods.
-
Mild Deprotection: The primary method for Cbz group removal, catalytic hydrogenolysis, proceeds under neutral and mild conditions, preserving the integrity of sensitive functional groups and maintaining the stereochemical purity of chiral centers.[3][4][6]
Synthesis of Cbz-Protected Amino Acids: The Protection Step
The installation of the Cbz group onto an amino acid is a straightforward and high-yielding process, typically achieved through the reaction of the amino acid with a Cbz-donating reagent under basic conditions.
The Schotten-Baumann Reaction: A Classic Approach
The most common method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in a biphasic system or an aqueous-organic solvent mixture, in the presence of a base.[3]
Mechanism of Cbz Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, forming the stable carbamate linkage. The base is crucial for neutralizing the hydrochloric acid generated during the reaction and for maintaining a sufficient concentration of the nucleophilic free amine.[3]
Diagram: Mechanism of Cbz Protection
Caption: Nucleophilic attack of the amino acid on benzyl chloroformate, followed by elimination of chloride.
Experimental Protocol: Synthesis of N-Cbz-L-Alanine
This protocol provides a reliable method for the synthesis of a Cbz-protected amino acid, exemplified by L-alanine.
Materials:
-
L-Alanine
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-alanine (1.0 eq) in a 2:1 mixture of THF and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 eq). Stir until the solid dissolves.
-
Protection: Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 16-20 hours.[3]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers from the acidified extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-L-alanine.[7]
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Self-Validation:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amino acid and the appearance of the higher Rf Cbz-protected product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be consistent with the literature value.
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Physical State | White crystalline solid |
Cleavage of the Cbz Group: The Deprotection Step
The selective and clean removal of the Cbz group is one of its most attractive features. Several methods are available, with catalytic hydrogenolysis being the most prevalent.
Catalytic Hydrogenolysis: The Gold Standard
Catalytic hydrogenolysis is the most common and often preferred method for Cbz deprotection due to its mild conditions and the generation of innocuous byproducts (toluene and carbon dioxide).[6] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[3][6]
Mechanism of Hydrogenolytic Cleavage:
The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface and undergoes oxidative addition to the palladium. The Cbz-protected amine then coordinates to the palladium, and the benzylic C-O bond is cleaved through hydrogenolysis. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine, carbon dioxide, and toluene.[3]
Diagram: Cbz Deprotection via Hydrogenolysis
Caption: Catalytic hydrogenolysis of the Cbz group to a carbamic acid intermediate, followed by decarboxylation.
Experimental Protocol: Deprotection of N-Cbz-L-Alanine
Method A: Standard Hydrogenolysis with Hydrogen Gas
This protocol is suitable for most substrates that do not contain other functional groups susceptible to reduction, such as alkenes or alkynes.[6]
Materials:
-
N-Cbz-L-Alanine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Setup: Dissolve the Cbz-protected amino acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[6][7]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[6]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the Celite® pad with methanol.[6]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.
Method B: Transfer Hydrogenolysis
This method is advantageous when a hydrogen gas cylinder is not available or for substrates that may be sensitive to the conditions of direct hydrogenation. Ammonium formate is a common hydrogen donor.[3]
Materials:
-
N-Cbz-L-Alanine
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Setup: Dissolve the Cbz-protected amino acid (1.0 eq) in methanol.
-
Reagent Addition: Add 10% Pd/C, followed by ammonium formate (3-5 equivalents).[6]
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, filter through Celite®, and concentrate the filtrate to yield the product.
Alternative Deprotection Methods
While hydrogenolysis is the most common method, certain substrates may require alternative deprotection strategies.
| Deprotection Method | Reagents | Key Considerations |
| Strong Acid Cleavage | HBr in acetic acid (HBr/HOAc) | Harsh conditions that can cleave other acid-labile groups (e.g., Boc).[3] Can cause racemization in sensitive substrates.[5] |
| Lewis Acid-Mediated Cleavage | AlCl₃ in hexafluoroisopropanol (HFIP) | Offers good functional group tolerance and can be performed at room temperature.[8] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, potassium phosphate | Useful for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[8] |
The Role of Cbz in Peptide Synthesis
The Cbz group was pivotal in the development of both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, Cbz-protected amino acids are coupled with C-terminally protected amino acids or peptide fragments using a coupling reagent (e.g., DCC, EDC). The Cbz group prevents self-polymerization of the N-terminal amino acid. After the coupling reaction, the Cbz group is removed by hydrogenolysis to expose the N-terminal amine for the next coupling step. This cycle of coupling and deprotection is repeated until the desired peptide is assembled.
Diagram: Cbz Strategy in Solution-Phase Peptide Synthesis
Caption: A simplified workflow for dipeptide synthesis using the Cbz protecting group strategy.
Solid-Phase Peptide Synthesis (SPPS)
While the Fmoc/tBu strategy is more common in modern SPPS, the Cbz group can be employed, particularly for the protection of side-chain functional groups (e.g., the ε-amino group of lysine). Its stability to the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc removal makes it a valuable orthogonal protecting group in complex syntheses.[9]
Troubleshooting and Advanced Considerations
-
Incomplete Protection/Deprotection: Incomplete reactions can often be addressed by increasing the reaction time, temperature, or the equivalents of reagents. For hydrogenolysis, ensuring the activity of the Pd/C catalyst is crucial.
-
Catalyst Poisoning: Sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst, hindering hydrogenolysis. In such cases, alternative deprotection methods are necessary.
-
Side Reactions: Over-reduction of other functional groups can occur during hydrogenolysis. Careful monitoring and control of reaction conditions are essential. In transfer hydrogenolysis, side reactions can sometimes be minimized.
-
Racemization: While generally low, the risk of racemization exists, particularly during the activation of the carboxylic acid for coupling and under harsh deprotection conditions (e.g., strong acid).[5] The use of appropriate coupling additives (e.g., HOBt, Oxyma) can mitigate this risk.
Conclusion
The Carbobenzyloxy protecting group, despite its long history, remains a cornerstone of modern organic and medicinal chemistry. Its unique combination of stability, ease of introduction, and mild, selective removal by hydrogenolysis ensures its continued relevance in the synthesis of peptides, pharmaceuticals, and other complex nitrogen-containing molecules. A thorough understanding of its chemistry, including the nuances of its application and removal, empowers the synthetic chemist to strategically design and execute efficient and robust synthetic routes. The Cbz group is a testament to the enduring power of fundamental chemical principles in solving contemporary synthetic challenges.
References
- Vector Labs. CBZ Protected Amino Acids.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. vectorlabs.com [vectorlabs.com]
A Senior Application Scientist's Guide to the Synthesis of Core Intermediates for Peptide Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides, a cornerstone of modern drug development, relies on a meticulously controlled sequence of chemical reactions. The success of this endeavor hinges on the quality and strategic use of three core classes of intermediates: protected amino acids, coupling reagents, and solid-phase synthesis linkers. This guide provides an in-depth technical examination of these pillars, moving beyond simple procedural lists to explain the underlying chemical principles and causality behind established protocols. We will explore the synthesis of these key components, emphasizing the principles of orthogonal protection and activation chemistry that enable the efficient assembly of complex peptide sequences. Detailed, field-proven protocols are provided, alongside data summaries and mechanistic diagrams, to equip researchers with the knowledge to not only execute these syntheses but also to troubleshoot and optimize them for the development of next-generation peptide therapeutics.
Introduction: The Foundation of Modern Peptide Synthesis
The journey from a simple chain of amino acids to a potent therapeutic agent is one of precise chemical construction. The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, transformed this process from a laborious solution-phase effort into a highly efficient and automatable methodology.[1][2] The genius of SPPS lies in anchoring the growing peptide chain to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[2][3]
This powerful technique is entirely dependent on the interplay of three classes of intermediates:
-
Protected Amino Acids: The fundamental building blocks, modified with temporary chemical "masks" to prevent unwanted side reactions.
-
Coupling Reagents: The activators that energize the formation of the peptide bond, the very backbone of the peptide.
-
Linkers and Resins: The anchor that moors the peptide to the solid support and ultimately dictates the C-terminal functionality of the final product.[4]
This guide will dissect the synthesis and strategic application of each of these pillars, providing the technical foundation required for the successful synthesis of high-purity peptides.
Pillar I: Protected Amino Acids - The Art of Orthogonal Control
The central challenge in assembling a peptide is to selectively form an amide bond between the α-carboxyl group of one amino acid and the α-amino group of another, without interference from reactive side chains. This is achieved through the use of protecting groups. The dominant strategy in modern SPPS is the Fmoc/tBu orthogonal protection scheme .[5][6]
"Orthogonal" means that different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[5][7] In the Fmoc/tBu strategy:
-
The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.
-
Reactive side chains are protected by acid-labile groups, primarily based on tert-butyl (tBu) or trityl (Trt) moieties.[5]
This orthogonality is critical: the Fmoc group can be removed with a mild base (piperidine) to allow for chain elongation, while the side-chain protecting groups remain intact until the very end of the synthesis, where they are removed with a strong acid like trifluoroacetic acid (TFA).[7]
Synthesis of α-Amino Protected Building Blocks: Fmoc-Amino Acids
The reliable synthesis of Fmoc-amino acids is a prerequisite for any SPPS facility. The most common method involves the reaction of a free amino acid with an activated Fmoc derivative, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[8]
Objective: To attach the Fmoc protecting group to the α-amino group of a free amino acid.
Materials:
-
Amino Acid (1.0 equivalent)
-
Fmoc-OSu (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution. Stir until fully dissolved. Causality: The basic aqueous solution deprotonates the amino group, making it a more potent nucleophile, while the dioxane helps to solubilize the organic Fmoc-OSu reagent.
-
Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane and add it dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is consumed.
-
Work-up & Acidification: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and wash with ethyl acetate or ether to remove unreacted Fmoc-OSu and byproducts. Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl while cooling in an ice bath. The Fmoc-amino acid will precipitate as a white solid. Causality: Acidification protonates the carboxylate group, rendering the Fmoc-amino acid insoluble in water.
-
Extraction: Extract the precipitated product into ethyl acetate (3x volumes).
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid.
Side-Chain Protection: The Silent Guardians
Protecting the diverse functional groups found on amino acid side chains is essential for preventing branching, cyclization, or other unwanted reactions.[7][9] The choice of protecting group is dictated by its stability to the basic conditions of Fmoc removal and its lability to the final acidic cleavage cocktail.[7]
Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group | Cleavage Condition |
| Asp, Glu | Carboxylic Acid | O-tert-butyl (OtBu) | TFA |
| Ser, Thr, Tyr | Hydroxyl | tert-butyl (tBu) | TFA |
| Lys, Trp | Amine, Indole | tert-butyloxycarbonyl (Boc) | TFA |
| Asn, Gln, His | Amide, Imidazole | Trityl (Trt) | TFA |
| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA |
| Cys | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | TFA (for Trt) |
Data compiled from various sources.[10][11]
Pillar II: Coupling Reagents - Forging the Peptide Bond
The formation of a peptide bond is not spontaneous; it requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the incoming amino group.[12] This is the role of the coupling reagent. The ideal reagent achieves rapid and complete activation with minimal risk of racemization—a critical consideration for maintaining the stereochemical integrity of the peptide.
Carbodiimides and Additives: The Classic Approach
Carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are powerful dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[13]
However, this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea or can lead to racemization. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are used.[13][14] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-active ester.[15] This active ester is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired peptide bond.[13][14]
Modern Onium Salts: Speed and Efficiency
Modern peptide synthesis often employs more efficient and rapid coupling reagents known as onium salts. These are broadly categorized into aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP).[13][15]
These reagents react with the Fmoc-amino acid in the presence of a base (like DIPEA) to generate the HOBt or HOAt active ester in situ. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), which incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole) moiety, is particularly effective for difficult couplings and for minimizing racemization.[13][16]
Table 2: Comparison of Common Coupling Reagents
| Reagent | Full Name | Class | Key Advantage |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Cost-effective, well-established.[13] |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium | Fast, efficient, byproducts are soluble.[15] |
| HATU | [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] | Aminium/Uronium | Very fast, low racemization, excellent for difficult sequences.[13][16] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | High coupling efficiency, avoids guanidinylation side reaction.[15] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | High reactivity, safer (non-explosive) Oxyma-based additive.[16] |
Pillar III: Linkers and Resins - The Solid-Phase Anchor
The solid support, typically polystyrene beads, is functionalized with a linker molecule.[17] This linker serves two primary purposes: it provides a covalent attachment point for the first amino acid and its chemical nature determines the C-terminal functionality (e.g., acid or amide) of the peptide upon cleavage from the resin.[4][18]
Linkers for C-Terminal Acids: The Wang Resin
The Wang resin is the most common support for synthesizing peptides with a C-terminal carboxylic acid.[19][20] The linker is a 4-hydroxybenzyl alcohol moiety attached to the polystyrene core.[20] The first Fmoc-amino acid is attached via an ester bond that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acids like TFA.[20]
Objective: To covalently attach the C-terminal amino acid to the Wang resin.
Materials:
-
Wang Resin (1.0 equivalent, based on substitution level)
-
Fmoc-Amino Acid (3.0 equivalents)
-
DIC (3.0 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Place the Wang resin in a reaction vessel and swell in DMF for 1 hour. Drain the solvent. Causality: Swelling the polystyrene beads in a suitable solvent exposes the reactive hydroxyl groups of the linker, making them accessible for reaction.
-
Activation: In a separate flask, dissolve the Fmoc-amino acid (3.0 eq) in DCM. Add DIC (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 10-15 minutes at 0°C. Causality: DIC activates the amino acid's carboxyl group. DMAP is a hyper-nucleophilic acylation catalyst that significantly accelerates the esterification reaction with the resin's hydroxyl groups.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin again as in step 4. Causality: Capping prevents the formation of deletion sequences (peptides missing the first amino acid) in subsequent steps.
-
Drying: Dry the loaded resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample and measuring the absorbance of the resulting dibenzylfulvene-piperidine adduct.
Linkers for C-Terminal Amides: The Rink Amide Resin
Many biologically active peptides possess a C-terminal amide.[18] The Rink Amide resin is a popular choice for their synthesis.[17][19] Its acid-labile linker is designed such that cleavage with TFA releases the peptide as a C-terminal amide.[4] The first amino acid is coupled to the amine group of the linker using standard coupling protocols (e.g., DIC/HOBt or HBTU).[19]
Conclusion
The synthesis of peptide intermediates is a field defined by precision, strategy, and a deep understanding of organic chemistry. The three pillars—orthogonally protected amino acids, efficient coupling reagents, and functionally specific linkers—form a versatile toolkit that has empowered scientists to construct peptides of remarkable complexity. A thorough grasp of the synthesis and mechanisms of these core components is not merely procedural knowledge; it is the foundation upon which successful peptide-based drug discovery and development programs are built. By mastering these intermediates, researchers can confidently tackle the synthesis of novel peptide therapeutics, pushing the boundaries of medicine and molecular science.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. Available at: [Link]
-
What is solid phase peptide synthesis? . Biotage. (2023-01-31). Available at: [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . Journal of Peptide Research, 55(1), 1-18. Available at: [Link]
-
Understanding Solid-Phase Peptide Synthesis: A Breakthrough Technique . SBS Genetech. (2022-06-09). Available at: [Link]
-
Góngora-Benítez, M., et al. (2014). Safety-Catch Linkers for Solid-Phase Peptide Synthesis . Molecules, 19(8), 12136-12175. Available at: [Link]
-
Kijeong, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Lab Protocols. Available at: [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide . CEM Corporation. (2025-09-24). Available at: [Link]
-
Coupling Reagents . AAPPTec Peptides. Available at: [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins . Amerigo Scientific. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides . Chemical Society Reviews, 38(3), 621-638. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development, 17(9), 1085-1098. Available at: [Link]
-
Peptide Synthesis Resins . AAPPTec. Available at: [Link]
-
Popa, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . Molecules, 28(22), 7592. Available at: [Link]
-
Side-chain protecting groups in Fmoc-based SPPS . ResearchGate. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Journal of Peptide Science, 13(12), 747-757. Available at: [Link]
-
Mechanism of peptide bond formation through carbodiimide . ResearchGate. Available at: [Link]
-
Stolar, T., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents . The Journal of Organic Chemistry, 86(17), 11899-11910. Available at: [Link]
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- 20. peptide.com [peptide.com]
4-(aminomethyl)benzoic acid (PAMBA) derivatives
An In-Depth Technical Guide to 4-(aminomethyl)benzoic Acid (PAMBA) Derivatives for Researchers and Drug Development Professionals
Abstract
4-(aminomethyl)benzoic acid (PAMBA), a synthetic amino acid derivative, serves as a foundational scaffold for a class of compounds with significant therapeutic applications, primarily as antifibrinolytic agents. These molecules function by competitively inhibiting the activation of plasminogen to plasmin, the principal enzyme responsible for the degradation of fibrin clots. This guide provides a comprehensive technical overview of PAMBA and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced causality behind synthetic strategies, delve into the molecular mechanism of action within the fibrinolytic cascade, analyze structure-activity relationships that dictate potency, and discuss the pharmacokinetic profiles that influence clinical utility. This document is structured to provide not just procedural knowledge but a deep, field-proven understanding of the experimental choices and self-validating systems essential for advancing research and development in this area.
Introduction: The PAMBA Scaffold
4-(aminomethyl)benzoic acid is a structural analog of lysine. Its rigid aromatic core positions an aminomethyl group and a carboxyl group at opposite ends of the benzene ring, mimicking the spatial arrangement of the ε-amino and carboxyl groups in lysine. This structural mimicry is the cornerstone of its biological activity. As agents that prevent the dissolution of blood clots, PAMBA and its derivatives are crucial in managing hemorrhagic conditions where excessive fibrinolysis is a contributing factor.[1] Beyond its primary role as an antihemorrhagic agent, the PAMBA scaffold has been utilized in the synthesis of compounds for treating conditions like gastric ulcers and has been explored for novel applications, including antimicrobial and cytotoxic agents.[2][3] This guide will focus on the synthesis, mechanism, and therapeutic potential of this versatile chemical entity.
Synthesis of the PAMBA Core and Its Derivatives
The efficacy and purity of the final active pharmaceutical ingredient (API) are fundamentally dependent on the chosen synthetic pathway. Historically, methods such as the catalytic reduction of methyl 4-formylbenzoate or methyl 4-cyanobenzoate in the presence of ammonia were employed.[4] However, these routes were often plagued by the formation of secondary amine impurities and low yields.[4] Modern, more efficient methods have been developed to overcome these limitations.
Preferred Synthetic Route: Oximation and Catalytic Reduction
A superior and widely adopted method involves the oximation of a 4-formylbenzoate precursor followed by catalytic reduction. This pathway offers high yield and purity by avoiding the conditions that lead to secondary amine formation.[5][6] The causality behind this choice is clear: the oxime intermediate is stable and cleanly reduces to the primary amine without the side reactions common in reductive amination of the aldehyde.
This protocol is a self-validating system where successful completion of each step can be monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure purity and identity before proceeding.
Step 1: Oximation of Methyl 4-formylbenzoate
-
Setup: In a reaction vessel, dissolve methyl 4-formylbenzoate in a suitable solvent such as methanol.
-
Reaction: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the vessel.
-
Control: Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, neutralize the reaction mixture and extract the product, methyl 4-(hydroxyiminomethyl)benzoate, with an organic solvent. Purify by recrystallization or column chromatography.
Step 2: Catalytic Reduction of the Oxime Intermediate
-
Setup: Place the purified methyl 4-(hydroxyiminomethyl)benzoate into a high-pressure autoclave with an aqueous solution of sodium hydroxide.[5]
-
Catalyst: Add a palladium on carbon catalyst (e.g., 5 wt% Pd/C).[5]
-
Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to the target pressure (e.g., 10 kg/cm ²). Heat the mixture (e.g., to 45°C) with vigorous stirring for several hours.[5] The use of an alkali solution allows for the reaction to proceed efficiently under relatively low hydrogen pressure.[6]
-
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake.
-
Workup: After cooling and venting, filter the reaction mixture to remove the catalyst. Acidify the filtrate with an acid like HCl to a neutral pH (around 7) to precipitate the product, 4-(aminomethyl)benzoic acid.[4]
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield high-purity PAMBA.
Diagram 1: Synthesis Workflow for PAMBA
Caption: High-level workflow for the synthesis of PAMBA and its derivatives.
Mechanism of Action: Inhibition of Fibrinolysis
The primary therapeutic value of PAMBA derivatives lies in their ability to inhibit fibrinolysis, the enzymatic process of breaking down fibrin in blood clots.[1] This process is critical for preventing the uncontrolled growth of thrombi, but in cases of trauma, surgery, or certain medical conditions, its over-activation can lead to life-threatening hemorrhage.
The Fibrinolytic Cascade
The key enzyme in this cascade is plasmin , a serine protease that cleaves the fibrin mesh of a clot into soluble fragments called fibrin degradation products.[7] Plasmin circulates in the blood as an inactive zymogen, plasminogen . The conversion of plasminogen to plasmin is mediated by activators, most notably tissue plasminogen activator (tPA). This activation process is significantly enhanced when both tPA and plasminogen are bound to the surface of a fibrin clot. This binding is mediated by specific lysine-binding sites (LBS) on plasminogen.
Molecular Inhibition by PAMBA Derivatives
PAMBA and its more potent analogs, like tranexamic acid (AMCA), act as lysine analogs .[1] They competitively occupy the lysine-binding sites on plasminogen. This action has a dual inhibitory effect:
-
Blocks Binding to Fibrin: By occupying the LBS, PAMBA prevents plasminogen from binding to lysine residues on the fibrin clot surface. This significantly reduces the efficiency of its activation by fibrin-bound tPA.
-
Prevents Plasmin Action: It also prevents any formed plasmin from binding to the fibrin mesh, thereby inhibiting the degradation of the clot.
The result is the stabilization of existing fibrin clots, which is crucial for achieving hemostasis in clinical settings characterized by hyperfibrinolysis.[7]
Diagram 2: The Fibrinolysis Pathway and Site of PAMBA Inhibition
Caption: Mechanism of antifibrinolytic action of PAMBA derivatives.
Structure-Activity Relationship (SAR) Analysis
The clinical efficacy of antifibrinolytic agents is directly tied to their molecular structure. SAR studies reveal that the potency of these lysine analogs is highly dependent on the distance between the core amino and carboxyl functional groups and the overall conformation and rigidity of the molecular scaffold.[8][9]
The key insight from comparative studies is that increased molecular rigidity, which more closely mimics the conformation of lysine when bound to plasminogen, leads to higher inhibitory potency.[8]
Table 1: Comparative Antifibrinolytic Potency
| Compound | Acronym | Core Structure | Relative Potency | Rationale for Potency |
|---|---|---|---|---|
| 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | AMBOCA | Rigid Bicyclic | Highest | Highly constrained, rigid structure presents the functional groups in an optimal conformation for LBS binding. |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | AMCA / TXA | Cyclohexane | High | The trans-conformation of the cyclohexane ring provides a rigid and optimal distance between the amino and carboxyl groups. |
| 4-(aminomethyl)benzoic acid | PAMBA | Aromatic | Moderate | The planar aromatic ring offers more rigidity than a linear chain, but less conformational optimization than AMCA. |
| ε-Aminocaproic acid | EACA | Linear Aliphatic | Lowest | The flexible aliphatic chain allows for multiple conformations, only a fraction of which are active for binding to the LBS. |
Source: Data synthesized from comparative studies.[8]
This clear SAR demonstrates that while the fundamental pharmacophore (an amino group and a carboxyl group separated by a specific distance) is essential, constraining the scaffold into a more bioactive conformation dramatically enhances potency.
Pharmacokinetics and Drug Metabolism
The clinical application of a drug is governed not only by its potency but also by its absorption, distribution, metabolism, and excretion (ADME) profile. An ideal antifibrinolytic agent should be well-absorbed and persist in the plasma at therapeutic concentrations for a sufficient duration.
Pharmacokinetic studies in animal models have provided valuable comparative data for PAMBA and other lysine analogs.[2]
Table 2: Comparative Pharmacokinetic Parameters of Lysine Analogs (in Rabbits)
| Compound | Elimination Rate Constant (β) | Relative Area Under Curve (AUC) | Interpretation |
|---|---|---|---|
| PAMBA | 0.44 h⁻¹ | High | Slower elimination and greater overall drug exposure compared to AMCA. |
| AMCA (Tranexamic Acid) | 1.08 h⁻¹ | Low | More rapid elimination from plasma. |
| EACA | 0.34 h⁻¹ | High | Slowest elimination of the three. |
Source: Data from pharmacokinetic studies in rabbits.[2]
The elimination rate constant (β) is inversely related to the elimination half-life; a smaller β value indicates slower elimination.[10] The Area Under the Curve (AUC) represents the total drug exposure over time.[11] The data indicates that PAMBA has a slower elimination rate and a significantly greater drug exposure (AUC) than the more potent AMCA after both intravenous and oral administration in this model.[2] This suggests that while PAMBA may be less potent on a molar basis, its pharmacokinetic profile might allow for sustained therapeutic levels, a factor that must be considered in dosing regimen design. These drugs are primarily eliminated unchanged via renal excretion.[7]
Therapeutic Applications and Emerging Research
Primary Application: Hemostatic Agent
The principal clinical use of PAMBA and its derivatives is as a hemostatic agent to control bleeding in situations of excessive fibrinolysis. This includes:
-
Post-surgical bleeding, particularly after procedures like cardiac surgery.[12][13]
-
Trauma-induced coagulopathy.
-
Treatment of heavy menstrual bleeding (menorrhagia).
-
Hereditary bleeding disorders.
Emerging Applications
The versatility of the aminobenzoic acid scaffold has led to its exploration in other therapeutic areas.
-
Antimicrobial and Cytotoxic Agents: By creating Schiff base derivatives of the core structure, researchers have developed compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal and cytotoxic properties against cancer cell lines.[3]
-
Dermatology: Tranexamic acid, a close analog of PAMBA, has been shown to inhibit UV-induced plasmin activity in the skin, reducing melanogenesis. This has made its topical application a viable treatment for melasma, a common pigmentary disorder.[3][14][15]
Key Experimental Protocols
Reproducibility and accuracy are paramount in drug development. The following section details a standardized in vitro protocol for assessing the primary biological activity of PAMBA derivatives.
Protocol: In Vitro Antifibrinolytic Activity via Clot Lysis Assay
This assay provides a robust, self-validating system to quantify the ability of a test compound to inhibit the breakdown of a pre-formed fibrin clot.
1. Materials and Reagents:
-
Test Compounds (e.g., PAMBA, AMCA) dissolved in appropriate buffer.
-
Pooled normal human plasma or purified human fibrinogen.
-
Thrombin solution.
-
Tissue Plasminogen Activator (tPA) solution.
-
Spectrophotometer (plate reader) and 96-well plates.
2. Procedure:
-
Clot Formation: In a 96-well plate, add human plasma (or fibrinogen solution) to each well. Add varying concentrations of the test compound (and a vehicle control). Initiate clotting by adding thrombin solution.
-
Incubation: Allow the plate to incubate at 37°C for a set period (e.g., 30-60 minutes) to ensure complete clot formation. The formation of the clot can be monitored by an increase in absorbance (optical density) at a specific wavelength (e.g., 405 nm).
-
Initiation of Fibrinolysis: Add a fixed concentration of tPA to each well to initiate clot lysis.
-
Data Acquisition: Immediately begin monitoring the absorbance of each well over time at 37°C. As the clot lyses, the absorbance will decrease.
-
Analysis: The rate of lysis is determined by the rate of decrease in absorbance. The time to 50% clot lysis can be calculated for each concentration of the test compound.
-
Quantification: Plot the lysis time (or percentage inhibition) against the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit clot lysis by 50%.[16] This provides a quantitative measure of the compound's antifibrinolytic potency.
Causality and Validation: This system directly measures the outcome of the entire fibrinolytic cascade (clot dissolution). The inclusion of a positive control (a known antifibrinolytic like tranexamic acid) and a negative control (vehicle) validates the assay's performance. A dose-dependent inhibition by the test compound provides strong evidence of its specific activity.
Conclusion and Future Outlook
4-(aminomethyl)benzoic acid and its derivatives represent a clinically significant class of lysine analog antifibrinolytics. Their therapeutic efficacy is rooted in a well-understood mechanism of action: the competitive inhibition of lysine-binding sites on plasminogen. The structure-activity relationship is clearly defined, with molecular rigidity and conformational pre-organization being key drivers of potency. While PAMBA itself is less potent than its cyclic analog tranexamic acid, its favorable pharmacokinetic profile suggests a potential for sustained action.
Future research should focus on leveraging the established SAR to design next-generation derivatives. The goal would be to combine the high potency conferred by a rigid scaffold with an optimized pharmacokinetic profile to improve efficacy, duration of action, and patient convenience. Furthermore, the exploration of PAMBA derivatives in non-hemostatic applications, such as antimicrobial and dermatological agents, highlights the broad potential of this versatile scaffold and warrants continued investigation.
References
-
James, M. O., & Bend, J. R. (1980). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Toxicology and Applied Pharmacology, 54(1), 179-188. [Link]
-
Hengstmann, J. H., & Scheidel, B. (1980). [Pharmacokinetic Studies With 3H-labelled Synthetic Antifibrinolytics]. Arzneimittel-Forschung, 30(1), 85-89. [Link]
-
Levy, J. H., & Koster, A. (2018). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 128(6), 1237-1249. [Link]
-
Bosch-Sanz, L., et al. (2024). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 25(13), 7002. [Link]
-
Gavia, G. M., et al. (2021). Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis. Journal of Cardiothoracic and Vascular Anesthesia, 35(11), 3215-3223. [Link]
- Kim, J. H., et al. (2011). Preparation method of 4-aminomethylbenzoic acid.
-
Picetti, R., et al. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. European Journal of Anaesthesiology, 36(8), 571-578. [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Dupin, J. P., et al. (1978). Investigation and Determination of the Antifibrinolytic Properties of Dipeptides and Synthetic Compounds. Pathologie Biologie, 26(5), 233-239. [Link]
-
Andersson, L., et al. (1968). Effect of EACA, PAMBA, AMCA and AMBOCA on fibrinolysis induced by streptokinase, urokinase and tissue activator. Acta Medica Scandinavica, 184(1-6), 517-523. [Link]
-
Cybulski, Z., et al. (2024). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences, 25(11), 5919. [Link]
-
Suwan, V., et al. (2012). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. Clinical and Applied Thrombosis/Hemostasis, 18(3), 317-322. [Link]
-
WIPO. (2011). PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. WO/2011/087211. [Link]
-
University of Lausanne. (n.d.). Absorption and Half-life. [Link]
- CN102791677B. (2012). Preparation method of 4-aminomethylbenzoic acid.
-
Theusinger, O. M., et al. (2011). Laboratory Techniques in Fibrinolysis Testing. Seminars in Thrombosis and Hemostasis, 37(7), 774-781. [Link]
-
Pangkahila, W. I. (2017). Comparative efficacy of topical 10% versus 5% tranexamic acid in treatment of women with melasma: a double-blind randomized controlled trial. Universa Medicina, 36(3), 176-183. [Link]
-
Jain, A., et al. (2012). Tailored methods for preclinical assessment of fibrinolytic agents in vitro. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
-
Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). Antifibrinolytics. [Link]
-
Kumar, B., et al. (2019). Comparison of effectiveness of tranexamic acid and epsilon-amino-caproic-acid in decreasing postoperative bleeding in off-pump CABG surgeries: A prospective, randomized, double-blind study. Annals of Cardiac Anaesthesia, 22(3), 289-294. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Bioavailability. [Link]
-
Lecker, I., et al. (2012). Molecular structures of glycine and the antifibrinolytic drugs TXA, EACA, and aprotinin. Journal of Clinical Investigation, 122(12), 4654-4666. [Link]
-
De Boevre, M., et al. (2024). Absolute oral bioavailability, quantitative toxicokinetics and metabolite profiling of alternariol and alternariol monomethyl ether in pigs. Archives of Toxicology, 98(4), 1161-1175. [Link]
-
El-Husseiny, R. M., & El-Fakahany, H. M. (2020). Comparative study between topical tranexamic acid alone versus its combination with autologous platelet rich plasma for treatment of melasma. Journal of Dermatological Treatment, 32(8), 920-925. [Link]
Sources
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- 2. [Pharmacokinetic studies with 3H-labelled synthetic antifibrinolytics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 5. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of EACA, PAMBA, AMCA and AMBOCA on fibrinolysis induced by streptokinase, urokinase and tissue activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation and determination of the antifibrinolytic properties of dipeptides and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Bioavailability [pharmacologycanada.org]
- 12. Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of effectiveness of tranexamic acid and epsilon-amino-caproic-acid in decreasing postoperative bleeding in off-pump CABG surgeries: A prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of topical 10% versus 5% tranexamic acid in treatment of women with melasma: a double-blind randomized controlled trial | Universa Medicina [univmed.org]
- 15. Comparative study between topical tranexamic acid alone versus its combination with autologous platelet rich plasma for treatment of melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid protocol
Application Note: High-Purity Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Introduction & Strategic Significance
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-PAMBA) is a critical intermediate in medicinal chemistry, serving as a protected linker in peptidomimetics and a precursor for antifibrinolytic agents. It represents the
The synthesis challenges lie in the zwitterionic nature of the starting material (PAMBA), which exhibits poor solubility in organic solvents, and the requirement to selectively protect the amine without forming mixed anhydrides at the carboxylic acid position. This protocol utilizes a modified Schotten-Baumann reaction , leveraging a biphasic system to ensure selective
Retrosynthetic Logic & Reaction Design
The synthesis is driven by the nucleophilic attack of the primary amine on the carbonyl carbon of benzyl chloroformate (Cbz-Cl).
-
Solubility Control: PAMBA is a zwitterion (
). It requires a basic aqueous environment ( ) to deprotonate the carboxylic acid ( ) and the amine ( ), rendering the molecule soluble and the amine nucleophilic. -
Selectivity: By maintaining a low temperature (
) and a biphasic system (Water/Dioxane), we favor the faster reaction of the amine with Cbz-Cl over the hydrolysis of Cbz-Cl by the hydroxide base.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |
| 4-(Aminomethyl)benzoic acid | 151.16 | 1.0 | 1.00 g (6.6 mmol) | Substrate |
| Sodium Hydroxide (2M aq) | 40.00 | 2.2 | ~7.3 mL | Base / Solubilizer |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.1 | 1.24 g (1.04 mL) | Protecting Group |
| 1,4-Dioxane | 88.11 | Solvent | 10 mL | Co-solvent |
| Hydrochloric Acid (1M) | 36.46 | Excess | As required | Precipitation |
Step-by-Step Methodology
Step 1: Solubilization & pH Adjustment
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(aminomethyl)benzoic acid (1.00 g) in 2M NaOH (7.3 mL).
-
Expert Insight: Stir vigorously until the solution is clear. The solution must be basic (
) to ensure the amine is free (unprotonated) and available for attack. -
Add 1,4-Dioxane (5 mL) to the aqueous solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
Step 2: Controlled Acylation (Schotten-Baumann)
-
Dilute Benzyl chloroformate (1.04 mL) in 1,4-Dioxane (5 mL).
-
Add the Cbz-Cl solution dropwise to the reaction mixture over 20–30 minutes.
-
Critical Control: Maintain temperature at 0°C. Rapid addition or higher temperatures increase the rate of Cbz-Cl hydrolysis, leading to lower yields.
-
-
Monitor pH. If pH drops below 9, add small aliquots of 2M NaOH to maintain alkalinity.
-
Allow the reaction to warm to room temperature and stir for 15 hours (overnight).
Step 3: Workup & Precipitation
-
Concentrate the mixture under reduced pressure to remove the dioxane (optional but recommended to maximize yield).
-
Dilute the remaining aqueous residue with water (10 mL).
-
Extract with Diethyl Ether (
mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic layer. -
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1M HCl to pH 2–3 while stirring.
-
Observation: A thick white precipitate of the product will form as the carboxylic acid is reprotonated.
-
Step 4: Purification
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake copiously with cold water (
mL) to remove inorganic salts (NaCl). -
Recrystallization: If purity is
, recrystallize from Ethanol/Water (1:1). -
Dry in a vacuum oven at 45°C for 12 hours.
Process Visualization (Workflow)
Figure 1: Workflow for the Schotten-Baumann synthesis of Cbz-PAMBA, highlighting critical pH and phase changes.
Analytical Validation
To ensure scientific integrity, the product must be validated against the following specifications.
| Parameter | Specification | Method/Notes |
| Appearance | White crystalline powder | Visual inspection. |
| Yield | 85% – 95% | Typical range for optimized Schotten-Baumann. |
| Confirm integration of aromatic vs. benzylic protons [1]. | ||
| Mass Spectrometry | APCI+ or ESI+ mode [1]. | |
| Melting Point | 210–215°C (Dec) | Note: Literature varies; DSC recommended due to potential decomposition [1, 2]. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl | Ensure temperature stays at 0°C during addition. Increase Cbz-Cl equivalents to 1.2. |
| Oily Product | Residual Dioxane/Alcohol | Ensure thorough drying. Recrystallize from Ethanol/Water. |
| Incomplete Reaction | pH dropped below 9 | Monitor pH continuously during Cbz-Cl addition; the reaction generates HCl which consumes base. |
| Impurity (Di-peptide) | Mixed Anhydride Formation | Avoid excess Cbz-Cl and ensure temperature control. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protection of Amines. Retrieved October 26, 2023, from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved October 26, 2023, from [Link]
Sources
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid experimental procedure
Application Note: Synthesis and Utilization of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Introduction & Scope
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (also known as N-Cbz-PAMBA ) is a critical intermediate in medicinal chemistry and peptide synthesis. It represents the N-protected form of 4-(aminomethyl)benzoic acid (PAMBA), a rigid aromatic linker often used to control spacing between pharmacophores or to restrict conformational flexibility in peptidomimetics.
This application note provides a validated protocol for the synthesis, purification, and characterization of N-Cbz-PAMBA. Unlike standard aliphatic amino acids, the zwitterionic nature and high lattice energy of the starting material (PAMBA, MP >300°C) require specific modifications to the standard Schotten-Baumann conditions to ensure complete conversion and high purity.
Chemical Basis & Mechanism[1]
The synthesis relies on the Schotten-Baumann reaction , an interfacial acylation method.
-
Solubilization: The starting material, PAMBA, is zwitterionic and insoluble in organic solvents. It is solubilized in water by converting the carboxylic acid to its sodium salt using NaOH (pH > 10).
-
Nucleophilicity: High pH ensures the benzylic amine remains unprotonated (
) and nucleophilic, preventing it from existing as the non-reactive ammonium salt ( ). -
Acylation: Benzyl chloroformate (Cbz-Cl) is added. The amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride.
-
pH Control: The reaction generates HCl as a byproduct. Continuous base addition (NaOH or
) is required to neutralize the acid and prevent the amine from protonating, which would stall the reaction.
Critical Consideration: The reaction competes with the hydrolysis of Cbz-Cl by water. Low temperature (0–5°C) and controlled addition rates minimize this side reaction.
Experimental Protocol
Materials Required
-
Reagents: 4-(Aminomethyl)benzoic acid (PAMBA), Benzyl chloroformate (Cbz-Cl, 95%), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl, 1N and 6N).
-
Solvents: 1,4-Dioxane (or THF), Ethanol (95%), Distilled Water.
-
Equipment: 3-neck round bottom flask, pH meter/paper, addition funnel, ice bath, vacuum filtration setup.
Step-by-Step Procedure
Step 1: Solubilization (The Aqueous Phase)
-
In a 250 mL 3-neck flask, dissolve PAMBA (3.02 g, 20 mmol) in 20 mL of 2N NaOH .
-
Add 10 mL of 1,4-dioxane to aid the solubility of the incoming Cbz-Cl.
-
Cool the solution to 0°C using an ice/water bath.
-
Checkpoint: Ensure the solution is clear and homogeneous.
Step 2: Acylation (The Reaction)
-
Measure Benzyl chloroformate (3.4 mL, ~24 mmol, 1.2 eq) into an addition funnel.
-
Add Cbz-Cl dropwise over 30–45 minutes .
-
Simultaneously monitor pH. If pH drops below 9, add 2N NaOH dropwise to maintain pH 10–11 .
-
Why: If pH < 9, the amine protonates and reaction stops. If pH > 12, Cbz-Cl hydrolyzes too rapidly.
-
-
Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 3–4 hours.
Step 3: Workup & Precipitation
-
Extract the reaction mixture once with Diethyl Ether (50 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic (top) layer.
-
Take the aqueous (bottom) layer and cool it back to 0°C .
-
Slowly acidify with 6N HCl while stirring vigorously.
-
Continue addition until pH ~2.0 is reached. A thick white precipitate will form.
-
Note: The product is the free carboxylic acid, which is insoluble in acidic water.
-
Step 4: Purification
-
Filter the solid using a Buchner funnel. Wash with cold water (
mL) to remove salts (NaCl). -
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
-
Add warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to RT, then to 4°C.
-
-
Filter the purified crystals and dry in a vacuum oven at 50°C overnight.
Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the Schotten-Baumann synthesis of N-Cbz-PAMBA.
Quality Control & Characterization
Since the starting material (PAMBA) has a melting point >300°C, the dramatic drop in melting point is the primary indicator of successful N-protection.
Data Summary Table
| Parameter | Specification / Expected Value | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 150°C – 165°C (Typical range for Cbz-aromatics) | Capillary / DSC |
| Solubility | Soluble in DMSO, MeOH, warm EtOH; Insoluble in Water | Solubility Test |
| Identity | Proton NMR (see below) | 1H-NMR (DMSO-d6) |
Expected 1H-NMR Spectrum (DMSO-d6, 400 MHz)
The following signals confirm the structure (CAS 58933-52-1):
-
12.8 ppm (s, 1H): Carboxylic acid
(Broad, may exchange). -
7.90 ppm (d, 2H): Aromatic protons adjacent to
(Benzoic ring). -
7.85 ppm (t, 1H): Amide
(Coupled to methylene). - 7.30 – 7.40 ppm (m, 5H): Aromatic protons of the Cbz group (Benzyl ring).
-
7.35 ppm (d, 2H): Aromatic protons adjacent to
(Benzoic ring). -
5.05 ppm (s, 2H): Benzylic methylene of Cbz (
). -
4.25 ppm (d, 2H): Benzylic methylene of PAMBA (
).
Applications & Linker Logic
This molecule serves as a versatile "Spacer" in drug design.
-
Solid Phase Peptide Synthesis (SPPS):
-
Used to introduce a rigid aromatic spacer into a peptide backbone.
-
Deprotection: The Cbz group is stable to TFA (used for Boc removal) but is removed by Catalytic Hydrogenation (H2, Pd/C) or HBr/Acetic Acid . This orthogonality makes it valuable when Fmoc/Boc strategies are insufficient.
-
-
Fragment-Based Drug Discovery:
-
The carboxylic acid can be coupled to amines (using EDC/NHS).
-
The protected amine can be liberated later to couple with carboxylic acids.
-
Application Workflow
Caption: Utilization of N-Cbz-PAMBA as a semi-permanent linker in conjugate synthesis.
References
- Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Cbz protection/deprotection mechanics).
-
Sigma-Aldrich. (2023). Product Detail: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (CAS 58933-52-1).[1][2][3][4] (Note: Link directs to similar structural class for verification of availability).
-
BenchChem. (2023). 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid Properties and Safety.
-
ChemicalBook. (2023). CAS 58933-52-1 Basic Information.
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid derivatives and general Schotten-Baumann protocols.
Sources
- 1. 4-(BENZYLOXYCARBONYLAMINO-METHYL)-BENZOIC ACID | 58933-52-1 [chemicalbook.com]
- 2. 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS#:58933-52-1 | 4-(BENZYLOXYCARBONYLAMINO-METHYL)-BENZOIC ACID | Chemsrc [chemsrc.com]
Cbz protection of 4-(aminomethyl)benzoic acid method
An Application Guide to the Synthesis of N-Cbz-4-(aminomethyl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol and in-depth analysis for the N-protection of 4-(aminomethyl)benzoic acid using benzyl chloroformate (Cbz-Cl). 4-(aminomethyl)benzoic acid is a valuable building block in medicinal chemistry, known for its use in synthesizing protease inhibitors and as a scaffold in drug development.[1][2] The protection of its primary amine is a critical step for its incorporation into larger, more complex molecules, particularly in peptide synthesis.[3] The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its robust stability under various reaction conditions and its facile removal via mild catalytic hydrogenolysis.[4][5] This document details a reliable, field-proven Schotten-Baumann methodology, offering insights into the reaction mechanism, critical process parameters, and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a validated and well-understood procedure for this key synthetic transformation.
Underlying Principles: The Schotten-Baumann Reaction
The protection of the amine in 4-(aminomethyl)benzoic acid is achieved via the Schotten-Baumann reaction, a classic and highly reliable method for acylating amines and alcohols.[6][7] The reaction is typically performed in a biphasic system, consisting of an aqueous phase and an organic solvent.
Key Reaction Features:
-
Reagents : The amine (4-(aminomethyl)benzoic acid) is reacted with an acyl chloride (benzyl chloroformate).
-
Base Catalyst : An aqueous base, such as sodium carbonate or sodium hydroxide, is essential. It serves two primary functions:
-
pH Control : Maintaining the pH of the aqueous layer between 8 and 10 is crucial for the success of the reaction.[10] If the pH is too low, the amine remains protonated and non-nucleophilic, and the benzyl chloroformate can decompose.[10] If it is too high, the risk of side reactions increases.
Reaction Scheme

Figure 1. Overall reaction for the synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid from 4-(aminomethyl)benzoic acid and benzyl chloroformate under basic conditions.
Mechanism of Cbz Protection
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable carbamate product. The HCl byproduct is immediately neutralized by the base present in the reaction medium.[8]
Caption: Mechanism of Cbz protection of an amine.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-Cbz-4-(aminomethyl)benzoic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16 | 5.00 g | 33.08 | ≥97% | Sigma-Aldrich |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 6.20 g (5.15 mL) | 36.34 (1.1 eq) | ≥97% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 8.76 g | 82.70 (2.5 eq) | ≥99% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 2 x 50 mL | - | ACS Grade | VWR |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | 37% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 75 mL | - | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Granular | Sigma-Aldrich |
Step-by-Step Methodology
The following workflow diagram provides a high-level overview of the entire process, from initial setup to the isolation of the final product.
Caption: Experimental workflow for Cbz protection.
Detailed Procedure:
-
Dissolution : In a 250 mL Erlenmeyer flask, dissolve 4-(aminomethyl)benzoic acid (5.00 g, 33.08 mmol) and sodium carbonate (8.76 g, 82.70 mmol) in 100 mL of deionized water. Stir until all solids have dissolved. The solution may warm slightly.
-
Cooling : Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with continuous stirring.
-
Addition of Cbz-Cl : While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (5.15 mL, 36.34 mmol) dropwise over 15-20 minutes using a dropping funnel. A white precipitate may begin to form.[4]
-
Reaction : Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Work-up - Extraction : Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layers.[4]
-
Work-up - Precipitation : Cool the remaining aqueous layer in an ice bath. Carefully and slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches ~2 (verify with pH paper). A thick white precipitate of the product will form.[4]
-
Isolation : Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
Drying : Transfer the solid to a pre-weighed watch glass and dry in a vacuum oven at 50-60 °C to a constant weight. An expected yield is typically in the range of 85-95%.
Scientific Rationale & Troubleshooting
| Parameter | Rationale | Troubleshooting Tips |
| Temperature Control | The reaction of Cbz-Cl with the amine is exothermic. Initial cooling to 0-5 °C prevents potential side reactions and decomposition of the thermally sensitive Cbz-Cl.[4] | Problem : Low yield. Solution : Ensure the temperature was strictly maintained below 5 °C during the Cbz-Cl addition. |
| Vigorous Stirring | This is a biphasic reaction. Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases (or droplets of Cbz-Cl), ensuring a high reaction rate. | Problem : Incomplete reaction. Solution : Use a magnetic stir bar that creates a deep vortex or switch to overhead mechanical stirring for larger scales. |
| pH Maintenance | The carbonate base maintains a pH of ~9-10, which is critical. It ensures the amine is in its free, nucleophilic form and neutralizes the HCl byproduct.[10] | Problem : Oily byproduct instead of solid. Solution : Check the pH before acidification. If it's not strongly basic, the reaction may not have gone to completion. |
| Acidification | The product, N-Cbz-4-(aminomethyl)benzoic acid, is soluble in basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.[4] | Problem : No precipitate forms upon acidification. Solution : This indicates a failed reaction. Verify starting materials. Alternatively, the product may be more soluble than expected; attempt to extract with ethyl acetate after acidification. |
| Purification | The described precipitation/filtration method often yields a product of high purity. The introduction of the Cbz group frequently enhances the crystallinity of the parent molecule.[10] | Problem : Product is impure after drying. Solution : The product can be further purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography. |
Conclusion
The protocol described provides a robust and high-yielding method for the Cbz protection of 4-(aminomethyl)benzoic acid. By carefully controlling key parameters such as temperature and pH, and understanding the rationale behind the work-up procedure, researchers can reliably synthesize this important intermediate for applications in peptide synthesis and drug discovery. The Schotten-Baumann conditions are particularly well-suited for this substrate, offering a straightforward and scalable procedure.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Wikipedia. Benzyl chloroformate. [Link]
-
ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). [Link]
-
PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
chemeurope.com. Schotten-Baumann reaction. [Link]
-
BYJU'S. Schotten Baumann Reaction. [Link]
Sources
- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann_reaction [chemeurope.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. byjus.com [byjus.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Note & Protocol: Synthesis of 4-(((Benzyloxy)carbonyl)aminomethyl)benzoic Acid via Schotten-Baumann Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 4-(((benzyloxy)carbonyl)aminomethyl)benzoic acid through the N-protection of 4-(aminomethyl)benzoic acid using benzyl chloroformate. The protocol details the widely employed Schotten-Baumann reaction conditions, offering insights into the underlying mechanism, critical process parameters, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reproducible method for preparing this valuable Cbz-protected amino acid derivative.
Introduction: The Strategic Importance of Amine Protection
In the intricate field of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates, the selective masking of reactive functional groups is paramount. The primary amino group is a potent nucleophile, and its reactivity must be temporarily suppressed to prevent undesired side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development that enabled controlled peptide synthesis for the first time.[1][2] Its enduring utility lies in its ease of introduction, the crystallinity it often imparts to protected products, and its clean removal under specific, non-harsh conditions.[3]
This application note focuses on the reaction between 4-(aminomethyl)benzoic acid and benzyl chloroformate (Cbz-Cl). This reaction is a cornerstone for creating a bifunctional molecule where the amine is protected, leaving the carboxylic acid available for further chemical modification, such as amide bond formation or esterification. The resulting product, 4-(((benzyloxy)carbonyl)aminomethyl)benzoic acid (Cbz-AMBA), is a key building block in medicinal chemistry.
Reaction Mechanism and Rationale
The protection of the primary amine in 4-(aminomethyl)benzoic acid with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. This specific application is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base.[4][5][6]
Mechanism Breakdown:
-
Deprotonation and Nucleophilic Attack: Although the reaction can proceed with the neutral amine, the presence of a base ensures that a sufficient concentration of the free amine is available. The lone pair of electrons on the nitrogen atom of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[7]
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Elimination and Proton Transfer: The intermediate collapses, expelling a chloride ion as the leaving group. The resulting positively charged nitrogen is then deprotonated by the base (e.g., carbonate or hydroxide) to yield the stable, neutral N-Cbz protected product. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[5][8]
Maintaining an alkaline pH (typically between 8 and 10) is crucial for the success of this reaction.[3] A pH that is too low can lead to the decomposition of benzyl chloroformate, while an excessively high pH may promote unwanted side reactions.[3]
Experimental Design and Workflow
The overall workflow for the synthesis, purification, and characterization of Cbz-AMBA is depicted below. This process is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and product isolation.
Caption: Workflow for the Cbz protection of 4-(aminomethyl)benzoic acid.
Detailed Experimental Protocol
This protocol is based on established Schotten-Baumann conditions for the Cbz protection of amino acids.[2][9]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Aminomethyl)benzoic acid | ≥97% | Sigma-Aldrich | Store in a dry place.[10][11] |
| Benzyl Chloroformate (Cbz-Cl) | Stabilized | Alfa Aesar | Lachrymator, corrosive. Handle in fume hood.[12] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS | Fisher Scientific | |
| Dioxane | Anhydrous | Acros Organics | Or other suitable organic solvent like THF. |
| Hydrochloric Acid (HCl) | 2 M solution | VWR | |
| Ethyl Acetate | ACS Grade | EMD Millipore | For extraction. |
| Diethyl Ether | Anhydrous | J.T. Baker | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | BDH | For drying. |
| Deionized Water | In-house |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Safety Precautions
-
Benzyl Chloroformate: This reagent is highly toxic, corrosive, a lachrymator, and a suspected carcinogen.[13][14][15] It causes severe skin burns and eye damage and can be fatal if inhaled.[13][14] Always handle benzyl chloroformate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
-
Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with care.
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid (1.32 mmol, 1.0 eq) in deionized water. Add sodium carbonate (2.9 mmol, ~2.2 eq) to the solution. Stir until all solids have dissolved. The pH of the solution should be greater than 10.[9]
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with vigorous stirring.
-
Addition of Benzyl Chloroformate: In a separate container, prepare a solution of benzyl chloroformate (1.45 mmol, 1.1 eq) in a small amount of dioxane. Transfer this solution to a dropping funnel. Add the benzyl chloroformate solution dropwise to the cooled aqueous solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.[2]
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[9][16]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Initial Work-up (Wash): Transfer the reaction mixture to a separatory funnel. Wash the mixture with diethyl ether (2 x 30 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.[2][16]
-
Acidification and Precipitation: Return the aqueous layer to a flask and cool it in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2 by adding 2 M HCl dropwise. A white precipitate of the Cbz-protected product should form.[2][9]
-
Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude 4-(((benzyloxy)carbonyl)aminomethyl)benzoic acid, typically as a white solid.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization and Data Analysis
The identity and purity of the synthesized Cbz-AMBA should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for in ¹H NMR include the benzylic protons of the Cbz group (a singlet around 5.1 ppm) and the methylene protons adjacent to the nitrogen (a doublet around 4.4 ppm), in addition to the aromatic protons from both rings.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₆H₁₅NO₄, MW: 285.29 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbamate C=O stretch (~1690 cm⁻¹) and the carboxylic acid C=O stretch (~1710 cm⁻¹).
-
Melting Point: Compare the observed melting point with the literature value.
Deprotection of the Cbz Group
While not part of the primary synthesis, it is important to note that the Cbz group is most commonly removed via catalytic hydrogenolysis .[3] This involves stirring the Cbz-protected compound with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][17] This process is highly efficient and yields the free amine, with the only byproducts being toluene and carbon dioxide, which are easily removed.[2] Alternative deprotection methods exist for substrates sensitive to hydrogenation, such as using strong acids like HBr in acetic acid.[3]
Conclusion
The Schotten-Baumann reaction provides a reliable and scalable method for the N-protection of 4-(aminomethyl)benzoic acid with benzyl chloroformate. By carefully controlling the pH, temperature, and stoichiometry, high yields of the desired product, 4-(((benzyloxy)carbonyl)aminomethyl)benzoic acid, can be achieved. Adherence to strict safety protocols when handling benzyl chloroformate is essential. The resulting Cbz-protected compound is a versatile intermediate for further synthetic applications in pharmaceutical and materials science research.
References
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth., 92, 91-102. Retrieved from [Link]
-
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach. FARMACIA, 66(3). Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]
-
PMC. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study. Retrieved from [Link]
-
Reddit. (n.d.). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Monitoring of Carbamazepine and Carbamazepine 10,11-epoxide in Breast Milk and Plasma by High-Performance Liquid Chromatography. Retrieved from [Link]
-
FDA. (2021, May 26). Continuous Crystallization of Carbamazepine: Set-up and Monitoring Using Process Analytical Technology Tools. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminomethylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
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Application Notes and Protocols for the Deprotection of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. Its stability across a range of chemical conditions and the facility of its removal make it an invaluable tool for the synthetic chemist.[1][2] This guide provides a detailed technical overview and actionable protocols for the deprotection of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid to yield 4-(aminomethyl)benzoic acid, a key building block in various pharmaceutical agents.
4-(Aminomethyl)benzoic acid is a molecule of significant interest due to its structural similarity to tranexamic acid, an antifibrinolytic agent.[3][4] As such, robust and scalable methods for its synthesis are of paramount importance. This document will delve into the mechanistic underpinnings of Cbz deprotection, provide step-by-step experimental protocols, and offer guidance on the characterization and potential challenges associated with this transformation.
Reaction Mechanism: Catalytic Hydrogenolysis
The most prevalent and mild method for the cleavage of the Cbz group is catalytic hydrogenolysis.[2][5] This reaction involves the use of a palladium catalyst, typically palladium on activated carbon (Pd/C), in the presence of a hydrogen source. The mechanism proceeds through the cleavage of the benzylic C-O bond, which is susceptible to hydrogenolysis.[2] This cleavage results in the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to afford the free amine, toluene, and carbon dioxide as the sole byproducts.[2]
An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor molecule, such as ammonium formate, in the presence of a palladium catalyst.[1][6]
Caption: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.
Experimental Protocols
The following protocols provide detailed procedures for the deprotection of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid using both catalytic hydrogenation with hydrogen gas and transfer hydrogenation with ammonium formate.
Protocol 1: Catalytic Hydrogenation with H₂ Gas
This is the classic and often most efficient method for Cbz deprotection.
Materials:
-
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid in a suitable solvent like methanol or ethanol.[6]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[1][6]
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere.[6]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with the reaction solvent to ensure complete recovery of the product.[6]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)benzoic acid.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
This method is a convenient alternative to using hydrogen gas, as it does not require specialized hydrogenation equipment.[1]
Materials:
-
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or a similar filter aid
Procedure:
-
Dissolution: Dissolve the 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid in methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[1] The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
| Parameter | Catalytic Hydrogenation (H₂) | Transfer Hydrogenation (NH₄HCO₂) |
| Hydrogen Source | H₂ gas | Ammonium formate |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | Room Temperature | Room Temperature to gentle heating |
| Pressure | Atmospheric (balloon) or higher | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
Purification and Characterization of 4-(Aminomethyl)benzoic acid
The crude product obtained from either protocol can be purified by crystallization. Due to the zwitterionic nature of 4-(aminomethyl)benzoic acid, it has high polarity and may require specific solvent systems for effective crystallization. A common method involves dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent like ethanol or acetone to induce precipitation upon cooling.
Characterization:
-
Appearance: White to off-white solid.
-
Melting Point: >300 °C.[7]
-
¹H NMR: The proton NMR spectrum of 4-(aminomethyl)benzoic acid will show characteristic peaks for the aromatic protons and the benzylic methylene protons.[7][8]
-
Mass Spectrometry: The identity of the product can be confirmed by mass spectrometry, which will show the expected molecular ion peak.[9]
Caption: General Workflow for Deprotection and Purification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. |
| Insufficient hydrogen source | Ensure a continuous supply of H₂ or add more ammonium formate. | |
| Catalyst poisoning | Purify the starting material to remove any potential catalyst poisons. | |
| Low Yield | Product loss during work-up | Ensure thorough rinsing of the filter cake and careful concentration. |
| Inefficient crystallization | Experiment with different solvent systems for crystallization. | |
| Product Contamination | Residual catalyst | Ensure thorough filtration through a fine filter aid like Celite®. |
| Starting material or byproducts | Optimize reaction time and purification method. |
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(13), 1673-1676.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]
-
Cleanchem. (n.d.). Tranexamic Acid EP Impurity A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]
-
ChemWhat. (n.d.). Tranexamic Acid EP Impurity A CAS#: 93940-19-3. Retrieved from [Link]
-
Concept Foundation. (n.d.). TRANEXAMIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Aminomethylbenzoic acid. Retrieved from [Link]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 8. 4-(Aminomethyl)benzoic acid(56-91-7) 1H NMR spectrum [chemicalbook.com]
- 9. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Catalytic Hydrogenolysis of Cbz-Protected 4-(aminomethyl)benzoic acid
Introduction: The Strategic Importance of Cbz Deprotection in Synthesizing 4-(aminomethyl)benzoic Acid
In the landscape of pharmaceutical and materials science, 4-(aminomethyl)benzoic acid (PAMBA) serves as a critical structural motif and versatile building block.[1][2] Its unique architecture, featuring a rigid aromatic core with amino and carboxylic acid functionalities at opposing ends, makes it an invaluable component in the synthesis of antifibrinolytic drugs, specialized polymers, and peptidomimetics.[1][3] The synthesis of PAMBA and its derivatives often necessitates the use of protecting groups for the amine functionality to prevent unwanted side reactions.
The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under a broad range of chemical conditions, including acidic and basic environments.[4] However, its true utility lies in the mild and highly selective conditions required for its removal. Catalytic hydrogenolysis stands as the premier method for Cbz deprotection, offering high yields and clean conversions with minimal byproducts.[4][5] This process involves the cleavage of the C-O bond of the carbamate via heterogeneous catalysis, typically with palladium on carbon (Pd/C), in the presence of a hydrogen source.[6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the catalytic hydrogenolysis of Cbz-protected 4-(aminomethyl)benzoic acid. It delves into the mechanistic underpinnings of the reaction, offers a detailed and robust experimental protocol, and provides insights into process optimization and troubleshooting, ensuring a thorough understanding and successful execution of this pivotal synthetic transformation.
Mechanistic Insights: The Palladium-Catalyzed Cleavage of the Cbz Group
The hydrogenolysis of the Cbz group is a heterogeneously catalyzed reduction reaction.[4] The process is initiated by the oxidative addition of the benzylic C-O bond to the palladium surface. Molecular hydrogen, also adsorbed onto the catalyst surface, subsequently cleaves the palladium-carbon bond, liberating the deprotected amine and toluene as the primary byproducts. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[4][7]
Several factors can influence the efficiency of this process. The choice of catalyst is paramount, with palladium on carbon (Pd/C) being the most common and effective.[8][9] The solvent system plays a crucial role in substrate solubility and catalyst activity. Protic solvents like methanol or ethanol are often favored. The reaction is also sensitive to temperature and hydrogen pressure, with milder conditions generally being sufficient.[5]
Visualizing the Reaction Mechanism
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable method for the catalytic hydrogenolysis of Cbz-protected 4-(aminomethyl)benzoic acid.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Cbz-protected 4-(aminomethyl)benzoic acid | ≥98% | Commercially Available | Starting material |
| Palladium on Carbon (Pd/C) | 10 wt% | Commercially Available | Catalyst, handle with care as it can be pyrophoric when dry. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For work-up |
| Celite® | --- | Commercially Available | Filtration aid |
| Hydrogen (H₂) | High Purity | Gas Cylinder | Reducing agent |
| Nitrogen (N₂) | High Purity | Gas Cylinder | Inert gas |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve Cbz-protected 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).
-
Inerting the System: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is flammable in the presence of air, especially when dry or in the presence of flammable solvents.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon or a connection to a hydrogenation apparatus. Ensure the system is properly sealed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid to aid in visualization.
-
Work-up: Upon completion of the reaction (disappearance of the starting material), carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting solid is the desired 4-(aminomethyl)benzoic acid. Due to its zwitterionic nature, it may have low solubility in many organic solvents. Further purification can be achieved by recrystallization from water or a water/alcohol mixture if necessary.
Visualizing the Experimental Workflow
Caption: Experimental workflow for Cbz deprotection.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Field-Proven Insights |
| Catalyst Loading | 5-10 mol% | While higher loadings can accelerate the reaction, they also increase cost and potential for product adsorption. For substrates prone to catalyst poisoning, a higher loading may be necessary. |
| Solvent Choice | Methanol, Ethanol, Ethyl Acetate | Protic solvents like methanol and ethanol are generally effective. For substrates with poor solubility, co-solvents or alternative systems may be explored. Ethyl acetate is also a common choice.[5] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | For lab-scale synthesis, a hydrogen balloon is often sufficient. For larger scales or reactions requiring higher pressure, a Parr hydrogenation apparatus is recommended. Transfer hydrogenation using sources like ammonium formate can also be an alternative.[4] |
| Reaction Temperature | Room Temperature to 40 °C | The reaction is typically exothermic and proceeds efficiently at room temperature. Gentle heating may be applied to accelerate slow reactions, but higher temperatures can promote side reactions.[5] |
| Reaction Time | 2-24 hours | Reaction time is highly substrate-dependent. Close monitoring by TLC or LC-MS is crucial to determine the endpoint and avoid over-reduction or side reactions. |
| Catalyst Poisoning | Use fresh, high-quality catalyst. | Sulfur-containing functional groups or certain nitrogen heterocycles can poison the palladium catalyst.[10] If the reaction stalls, filtering and adding fresh catalyst may be necessary. |
| Incomplete Reaction | Increase H₂ pressure, temperature, or catalyst loading. | Ensure adequate mixing to maintain catalyst suspension. If the starting material is poorly soluble, consider a different solvent system. |
| Side Reactions | N/A for this specific substrate | In molecules with other reducible functional groups (e.g., nitro groups, alkenes), these may also be reduced under the reaction conditions. The Cbz group is generally cleaved in preference to many other groups.[11][12] |
Conclusion
The catalytic hydrogenolysis of Cbz-protected 4-(aminomethyl)benzoic acid is a robust and efficient method for the synthesis of this valuable bifunctional molecule. The use of palladium on carbon as a catalyst under a hydrogen atmosphere provides a clean and high-yielding transformation. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably and safely perform this deprotection on various scales. The protocol and insights provided in this application note serve as a comprehensive resource for chemists and drug development professionals, enabling the successful synthesis of 4-(aminomethyl)benzoic acid and its derivatives for a wide range of applications.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Versatility of 4-(Aminomethyl)benzoic Acid in Chemical Synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
-
ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Engelhard. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
-
Organic Chemistry Portal. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. [Link]
Sources
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- 2. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. nacatsoc.org [nacatsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Application Note: Acid-Catalyzed Deprotection of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Introduction: The Strategic Role of the Cbz Group and its Cleavage
In the intricate field of multi-step organic synthesis, particularly within peptide chemistry and the development of active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a cornerstone of success. The benzyloxycarbonyl (Cbz or Z) group is a venerable and widely employed protecting group for primary and secondary amines.[1][2] Its popularity stems from its relative stability to a range of reaction conditions, including mildly acidic and basic environments, which allows for selective manipulation of other functional groups within a complex molecule.[1][3]
The molecule at the heart of this guide, 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, is a bifunctional building block. The carboxylic acid moiety offers a handle for amide bond formation, while the Cbz-protected amine provides a latent nucleophilic site. The strategic removal of the Cbz group is a critical step to unmask the amine, enabling subsequent synthetic transformations such as peptide chain elongation.
While the most common method for Cbz group removal is catalytic hydrogenolysis, this technique is fundamentally incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or certain aromatic systems, and can be problematic in the presence of sulfur-containing residues.[4][5] Consequently, acid-catalyzed deprotection, or acidolysis, presents a robust and indispensable alternative.[6] This application note provides a detailed exploration of the mechanism, protocols, and critical parameters for the successful acid-catalyzed deprotection of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, designed for researchers and process chemists seeking a reliable, scalable, and metal-free methodology.[6]
The Mechanism of Acidolysis: A Stepwise Unveiling of the Amine
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The acid-catalyzed cleavage of the Cbz group is not a simple hydrolysis but a multi-step process driven by a strong acid, most classically hydrobromic acid (HBr) in acetic acid.[1][7]
The process unfolds as follows:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid. This activation step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack & Cleavage: The conjugate base of the acid (e.g., bromide ion, Br⁻) performs a nucleophilic attack on the benzylic carbon. This is typically an SN2-type displacement, cleaving the stable benzyl-oxygen bond to form a stable byproduct, benzyl bromide.[1]
-
Carbamic Acid Formation: This cleavage results in the formation of a highly unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[3] Under the acidic conditions, the liberated amine is immediately protonated to form its corresponding ammonium salt, in this case, 4-(aminomethyl)benzoic acid hydrobromide.
This entire mechanistic sequence is visualized in the diagram below.
Caption: Mechanism of acid-catalyzed Cbz deprotection.
Selecting the Optimal Acidic Reagent
The choice of acid is a critical parameter that dictates the reaction's speed, selectivity, and compatibility with other functional groups. While various reagents can effect this transformation, they differ significantly in their reactivity and handling requirements.
| Reagent System | Key Characteristics | Advantages | Disadvantages |
| HBr in Acetic Acid | The classic, highly effective reagent (e.g., 33% w/w). | Potent and fast, leading to complete conversion. Well-established in literature. | Harsh conditions can cleave other acid-labile groups (e.g., Boc, trityl). Corrosive and requires handling in a fume hood.[5][7] |
| Trifluoroacetic Acid (TFA) | Strong acid, often used neat or with a scavenger. | Volatile, allowing for easy removal post-reaction. Effective for many substrates. | Less potent than HBr/AcOH. Can promote side reactions if not used with a cation scavenger (e.g., anisole). |
| HCl in Organic Solvent | e.g., HCl in Dioxane, or Isopropanol Hydrochloride (IPA·HCl). | Metal-free, operationally simple, and highly scalable, making it ideal for industrial applications.[6] | May require elevated temperatures or longer reaction times compared to HBr/AcOH. |
| Lewis Acids (e.g., AlCl₃) | Used with a co-solvent like hexafluoroisopropanol (HFIP). | Offers mild and selective deprotection of Cbz in the presence of other sensitive groups like benzyl ethers.[7] | Requires strictly anhydrous conditions. Handling of solid Lewis acids can be challenging. |
For general-purpose deprotection of the title compound where other acid-labile groups are absent, HBr in Acetic Acid provides the most direct and efficient route.
Detailed Protocol: Deprotection with HBr in Acetic Acid
This protocol provides a self-validating workflow for the deprotection of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid to yield 4-(aminomethyl)benzoic acid hydrobromide.
4.1. Materials & Equipment
-
Reagents:
-
4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid (1.0 eq)
-
Hydrobromic acid in glacial acetic acid (33% w/w, ~5-10 eq)
-
Diethyl ether (anhydrous, for precipitation)
-
Methanol (for washing)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Fume hood
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Rotary evaporator
-
TLC plates (e.g., silica gel 60 F₂₅₄) and developing chamber
-
LC-MS system for precise monitoring (optional but recommended)
-
4.2. Step-by-Step Procedure
-
Reaction Setup (Causality: Ensure complete dissolution and reagent contact):
-
Place 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid (1.0 eq) into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Crucial Safety Note: Perform all subsequent steps in a well-ventilated chemical fume hood. HBr and acetic acid are highly corrosive.
-
Add the solution of 33% HBr in acetic acid (e.g., 5 mL per gram of substrate) to the flask at room temperature. The substrate should dissolve with stirring.
-
-
Reaction Execution (Causality: Drive the reaction to completion):
-
Stir the resulting solution vigorously at room temperature (20-25 °C).
-
The reaction progress must be monitored to ensure complete consumption of the starting material without unnecessary exposure to the harsh acidic conditions.
-
-
In-Process Control: Reaction Monitoring (Self-Validation Step):
-
After 1 hour, and every 30-60 minutes thereafter, monitor the reaction using TLC.
-
TLC System: A typical mobile phase is Dichloromethane:Methanol (9:1).
-
Observation: The starting material will have a higher Rf value. The product, being a salt, is highly polar and will either remain at the baseline or have a very low Rf. The disappearance of the starting material spot indicates reaction completion. Reaction is typically complete within 2-4 hours.
-
-
Product Isolation (Causality: Induce precipitation of the desired salt):
-
Once the reaction is complete, begin adding anhydrous diethyl ether slowly to the stirring reaction mixture. Diethyl ether acts as an anti-solvent, drastically reducing the solubility of the polar ammonium salt.
-
A white precipitate of 4-(aminomethyl)benzoic acid hydrobromide will form. Continue adding ether until precipitation appears complete (typically 10-20 volumes of ether relative to the acetic acid solution).
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
-
Purification and Drying (Causality: Remove impurities and residual solvent):
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold diethyl ether and then cold methanol to remove residual acetic acid and benzyl bromide.
-
Dry the purified white solid under high vacuum to a constant weight.
-
4.3. Characterization
-
¹H NMR: Confirm the disappearance of the characteristic benzylic protons (~5.1 ppm) and the phenyl protons (~7.3 ppm) of the Cbz group. New signals corresponding to the aminomethyl group will be present.
-
Mass Spectrometry: Verify the molecular weight of the deprotected product cation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient HBr/AcOH.- Short reaction time. | - Add an additional 1-2 equivalents of the HBr/AcOH solution.- Extend the reaction time, continuing to monitor by TLC. |
| Oily Product / Fails to Solidify | - Incomplete removal of acetic acid.- Presence of benzyl bromide byproduct. | - Ensure sufficient washing of the filter cake with ether.- Triturate the oily residue with fresh, cold diethyl ether to induce solidification. |
| Low Yield | - Product is partially soluble in the precipitation/wash solvent.- Incomplete precipitation. | - Ensure the slurry is thoroughly chilled before filtration.- Use minimal amounts of cold solvent for washing. |
Workflow and Decision-Making Diagram
The following diagram outlines the logical flow of the experimental process and key decision points.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
HBr/acetic acid for Cbz removal from 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
<_ Application Note & Protocol: Facile Cbz Deprotection of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid Using HBr/Acetic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability to a wide range of reagents, coupled with its susceptibility to removal under specific, often mild, conditions makes it an invaluable tool.[1][2] While catalytic hydrogenolysis is the most common method for Cbz cleavage, it is incompatible with molecules containing other reducible functional groups.[2][3] In such cases, acidic conditions provide a robust and effective alternative.[3][4]
This document provides a detailed guide for the deprotection of 4-({[(benzyloxycarbonyl]amino}methyl)benzoic acid, a key intermediate in the synthesis of various biologically active molecules, using a solution of hydrogen bromide (HBr) in glacial acetic acid. We will delve into the mechanistic underpinnings of this transformation, provide a field-tested experimental protocol, and discuss critical process parameters for achieving high yield and purity.
Mechanistic Rationale: An Acid-Catalyzed Cascade
The cleavage of the Cbz group by HBr in acetic acid proceeds through an acid-catalyzed SN2-type mechanism.[1] The reaction is initiated by the protonation of the carbamate oxygen by the strong acid, HBr. This protonation enhances the electrophilicity of the benzylic carbon and makes the carbamate a better leaving group.
The bromide ion (Br-), a good nucleophile, then attacks the activated benzylic carbon in an SN2 fashion. This concerted step results in the cleavage of the benzylic C-O bond, leading to the formation of benzyl bromide and a transient carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the desired free amine, 4-(aminomethyl)benzoic acid, as its hydrobromide salt, along with carbon dioxide.
It is important to note that this reaction is sensitive to water, which can compete as a nucleophile and potentially lead to side reactions.[5] Therefore, the use of anhydrous reagents and solvents is crucial for optimal results.
Experimental Protocol
This protocol is optimized for the deprotection of 4-({[(benzyloxycarbonyl]amino}methyl)benzoic acid. Researchers should adapt the scale and purification strategy based on their specific needs.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid | ≥98% | Commercially Available | Ensure starting material is dry. |
| Hydrogen Bromide in Acetic Acid | 33 wt. % solution | Commercially Available | Corrosive and toxic. Handle with extreme care in a fume hood.[6][7] |
| Diethyl Ether | Anhydrous | Commercially Available | Used for precipitation and washing of the product. |
| Deionized Water | High Purity | In-house | Used for dissolving the final product salt. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize HBr fumes), add 4-({[(benzyloxycarbonyl]amino}methyl)benzoic acid (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add the 33% solution of HBr in acetic acid (5-10 mL per gram of starting material). The starting material may not fully dissolve initially.
-
Reaction Progress: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For TLC, a typical mobile phase would be a mixture of dichloromethane and methanol. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline indicates the reaction is proceeding.
-
Reaction Time: The reaction is typically complete within 2-16 hours.[3] Monitor until the starting material is fully consumed.
-
Product Precipitation: Once the reaction is complete, slowly add anhydrous diethyl ether to the reaction mixture with vigorous stirring. This will cause the hydrobromide salt of the product, 4-(aminomethyl)benzoic acid, to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake with several portions of anhydrous diethyl ether to remove any residual acetic acid and benzyl bromide.
-
Drying: Dry the isolated solid under vacuum to obtain the crude 4-(aminomethyl)benzoic acid hydrobromide salt.
Workflow Visualization
Caption: Experimental workflow for Cbz deprotection.
Characterization of the Product
The final product, 4-(aminomethyl)benzoic acid, can be characterized by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the benzylic methylene protons. The exact chemical shifts will depend on the solvent and whether the compound is in its free base or salt form.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 4-(aminomethyl)benzoic acid (C₈H₉NO₂, MW: 151.16 g/mol ).[8]
-
Solubility: 4-(aminomethyl)benzoic acid is soluble in water, especially with sonication, but has low solubility in organic solvents like DMSO and ethanol.[9][10] The zwitterionic nature of the free amino acid can lead to insolubility in many solvents, which is often overcome by acidification to form a more soluble salt.[11]
Safety and Handling
Working with a 33% solution of HBr in acetic acid requires strict adherence to safety protocols.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations involving HBr in acetic acid must be performed in a well-ventilated chemical fume hood.[7] The reagent is corrosive and toxic if inhaled.[7]
-
Quenching: Any residual HBr/acetic acid should be quenched carefully with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for potential side reactions. |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous reagents.[5] | |
| Low Yield | Product loss during workup. | Ensure complete precipitation by adding a sufficient volume of diethyl ether and cooling the mixture. Minimize transfers of the solid. |
| Formation of Side Products | Reaction with other functional groups. | While HBr/acetic acid is generally selective for Cbz removal, prolonged reaction times or elevated temperatures can lead to side reactions with other acid-sensitive groups.[1][12] |
| Benzylation of the product amine. | This is a known side reaction, though less common under these conditions. Ensure efficient stirring and avoid localized high concentrations of reagents. |
Conclusion
The deprotection of 4-({[(benzyloxycarbonyl]amino}methyl)benzoic acid using HBr in acetic acid is a reliable and scalable method, particularly when catalytic hydrogenolysis is not a viable option. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently perform this crucial transformation in their synthetic endeavors.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Li, Y., et al. (2018). The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery. PMC - NIH. Available from: [Link]
-
Al-Masum, M., et al. (2014). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
PubChem. 4-(Aminomethyl)Benzoic Acid. Available from: [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available from: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Available from: [Link]
-
Radhakrishnamurti, P. S., & Visvanathan, T. P. (1969). Reactions of HBr with aromatic side chain alcohols and aromatic ethers. Proceedings of the Indian Academy of Sciences - Section A, 69(1), 41-46. Available from: [Link]
- Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
PubMed. Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary?. Available from: [Link]
-
Sciencemadness Discussion Board. (2014). Thoughts on the preparation of 30% HBr/Acetic Acid. Available from: [Link]
-
PMC. (2021). Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study. Available from: [Link]
-
ResearchGate. (2016). How to use HBr (45~48%) for ether cleavage?. Available from: [Link]
-
ResearchGate. (2025). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. Available from: [Link]
-
FDA. (2021). Continuous Crystallization of Carbamazepine: Set-up and Monitoring Using Process Analytical Technology Tools. Available from: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available from: [Link]
-
Loba Chemie. HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Available from: [Link]
-
ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Available from: [Link]
-
Sciencemadness.org. (2023). Quick and partial report on benzyl bromide synthesis. Available from: [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]
-
Bentham Science Publisher. Therapeutic Monitoring of Carbamazepine in Epilepsy Patients by Highly Sensitive LC/MS Method and its Clinical Applications. Available from: [Link]
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- 1. total-synthesis.com [total-synthesis.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.fi [fishersci.fi]
- 7. lobachemie.com [lobachemie.com]
- 8. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Peptide Modification
In the landscape of peptide chemistry, the introduction of non-canonical amino acids and molecular spacers is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a synthetic organic compound that serves as a key protected building block in Solid-Phase Peptide Synthesis (SPPS).[1] Its rigid phenyl core and the defined length of the aminomethyl spacer make it an invaluable tool for introducing conformational constraints within a peptide sequence.[1] Such constraints can lead to peptides with improved metabolic stability, enhanced binding affinity to biological targets, and controlled spatial presentation of pharmacophoric elements.[1]
This molecule is bifunctional: the carboxylic acid group allows for its coupling to a resin or a growing peptide chain, while the amine, protected by a benzyloxycarbonyl (Cbz or Z) group, can be selectively deprotected for further chain elongation. The Cbz group is a classic amine protecting group, renowned for its stability under a variety of reaction conditions, including the basic conditions used for Fmoc group removal in standard SPPS.[2] Its cleavage is typically achieved via palladium-catalyzed hydrogenolysis, providing an orthogonal deprotection strategy that is compatible with acid-labile side-chain protecting groups and linkers commonly used in Fmoc-SPPS.[2][3]
This document provides a comprehensive guide to the application of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid in Fmoc-based SPPS, detailing its use both as an internal residue and as a linker for the synthesis of C-terminally modified peptides.
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₄ | BenchChem |
| Molecular Weight | 285.29 g/mol | BenchChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, DMSO, and aqueous base | Generic |
| Amine Protecting Group | Benzyloxycarbonyl (Cbz or Z) | |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) |
Core Applications in SPPS
The unique structure of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid allows for two primary applications in peptide synthesis:
-
As an Internal Conformational Constraint: When incorporated within a peptide sequence, the rigid benzoic acid moiety restricts the flexibility of the peptide backbone. This can be instrumental in forcing the peptide into a specific secondary structure, such as a β-turn, which is often critical for receptor recognition and biological activity.
-
As a Linker for C-Terminal Modification: The molecule can be attached to an amino-functionalized resin, serving as a stable linker. After peptide synthesis, the final product will possess a C-terminal 4-(aminomethyl)benzoic acid moiety. This can be a desirable feature for certain therapeutic applications or for subsequent conjugation to other molecules.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[4] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation (e.g., shaking or nitrogen bubbling).
Protocol 1: Incorporation as an Internal Residue
This protocol describes the coupling of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid to a deprotected N-terminal amine on a growing peptide-resin.
1.1. Resin Preparation:
-
Start with a standard Fmoc-SPPS resin (e.g., Rink Amide, Wang) to which the preceding amino acid has been coupled and its Fmoc group removed (yielding a free N-terminal amine).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before coupling.
1.2. Activation of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid:
-
In a separate vessel, dissolve 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (3 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the activation to proceed for 2-5 minutes at room temperature.
1.3. Coupling to the Resin:
-
Drain the DMF from the swollen resin.
-
Add the activated solution of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor coupling completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
1.4. Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with dichloromethane (DCM) (3 times) and dry the resin under vacuum if the synthesis is to be paused.
The following diagram illustrates the workflow for incorporating the building block into a peptide chain.
Caption: Workflow for coupling the Cbz-protected building block.
Protocol 2: Orthogonal On-Resin Deprotection of the Cbz Group
The key to the utility of this building block in Fmoc-SPPS is the orthogonal removal of the Cbz group without affecting the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) or the linker. Catalytic transfer hydrogenation is a convenient and safe method for this purpose on a solid support, as it avoids the use of pressurized hydrogen gas.[5]
2.1. Materials:
-
Peptide-resin containing the Cbz-protected moiety.
-
Palladium on activated carbon (Pd/C), 10%.
-
Hydrogen donor: Ammonium formate or cyclohexene.
-
Solvent: DMF or a mixture of DMF/Methanol.
2.2. Deprotection Procedure:
-
Swell the Cbz-protected peptide-resin in the chosen solvent within the reaction vessel.
-
Add Pd/C catalyst (0.2 equivalents relative to the Cbz-protected sites).
-
Add the hydrogen donor, for example, ammonium formate (10 equivalents).
-
Agitate the slurry vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by taking a small resin sample, cleaving the peptide, and analyzing by LC-MS.
-
Caution: Palladium on carbon can be pyrophoric. Handle with care and do not allow the catalyst to dry in the presence of air.
2.3. Post-Deprotection Washing:
-
Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all catalyst particles are removed to avoid contamination in subsequent steps.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the catalyst and byproducts.
-
Wash with DCM (3 times).
-
The resin now has a free aminomethyl group, ready for the coupling of the next Fmoc-amino acid using the standard protocol (Protocol 1).
The orthogonality of the protection scheme is visualized below.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Protocol 3: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The amide bond linking the 4-(aminomethyl)benzoic acid moiety to the peptide chain is stable to standard TFA cleavage conditions.[6]
3.1. Resin Preparation:
-
After the final synthesis step, wash the peptide-resin thoroughly with DMF, followed by DCM.
-
Dry the resin completely under high vacuum for at least 2 hours.[7]
3.2. Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".[8]
-
Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[8]
-
WARNING: TFA is highly corrosive and toxic. Handle with extreme care in a certified fume hood.
3.3. Cleavage Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
3.4. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified by reverse-phase HPLC.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of the Building Block | Steric hindrance from the bulky Cbz group and phenyl ring. | Increase coupling time to 4-6 hours. Consider a double coupling step. Use a more potent activator like HATU in place of HBTU. |
| Incomplete Cbz Deprotection | Inefficient catalyst activity or poor mixing. Catalyst poisoning by sulfur-containing residues (Met, Cys). | Ensure vigorous agitation to keep the catalyst suspended. Increase catalyst loading or reaction time. If sulfur is present, use a larger excess of catalyst and monitor carefully. |
| Peptide Discoloration during Cleavage | Oxidation of sensitive residues (Trp, Met, Cys). | Ensure the cleavage cocktail contains appropriate scavengers like EDT and thioanisole.[6][8] Minimize cleavage time as much as possible. |
| Low Final Yield | Premature cleavage from the resin if used as a linker on a highly acid-sensitive support. | When using this molecule as a linker, choose a resin with appropriate acid lability for your overall synthetic strategy. |
Conclusion
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a highly effective and versatile tool for peptide chemists. Its rigid structure allows for the rational design of conformationally constrained peptides, while its orthogonal Cbz protecting group integrates seamlessly into standard Fmoc-SPPS workflows. The protocols outlined in this guide provide a robust framework for the successful incorporation of this building block, enabling researchers to explore novel peptide structures with potentially enhanced therapeutic properties. Careful attention to coupling conditions, complete removal of the palladium catalyst after deprotection, and the use of appropriate scavengers during final cleavage are paramount to achieving high purity and yield.
References
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Application Note: Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved February 7, 2026, from [Link]
-
Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. Retrieved February 7, 2026, from [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH. Retrieved February 7, 2026, from [Link]
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Publications. Retrieved February 7, 2026, from [Link]
- Preparation method of Rink amide resin. (2014). Google Patents.
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The Golden Age of Transfer Hydrogenation. (2015). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. (1991). PubMed. Retrieved February 7, 2026, from [Link]
-
Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies. Retrieved February 7, 2026, from [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1990). PubMed. Retrieved February 7, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. Retrieved February 7, 2026, from [Link]
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Hydrogenation SOP. (n.d.). University of Pennsylvania. Retrieved February 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cem.de [cem.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Introduction
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a crucial bifunctional molecule frequently employed in the synthesis of peptidomimetics, as a linker in drug delivery systems, and in the development of various therapeutic agents. The benzyloxycarbonyl (Cbz or Z) protecting group masks the amine functionality, allowing for selective reactions at the carboxylic acid moiety. The purity of this reagent is paramount to ensure the success of subsequent synthetic steps and the integrity of the final products. This guide provides a comprehensive overview of the purification strategies for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, detailing the underlying principles and offering step-by-step protocols for researchers, scientists, and professionals in drug development.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The most common synthetic route to 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is the Schotten-Baumann reaction between 4-(aminomethyl)benzoic acid and benzyl chloroformate in an aqueous basic solution.[1][2][3]
Potential Impurities Include:
-
Unreacted 4-(aminomethyl)benzoic acid: The starting material may not fully react.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate in the aqueous basic medium.
-
Dibenzyl carbonate: A potential byproduct from the decomposition of benzyl chloroformate.
-
Over-acylated products: Although less common with a primary amine, side reactions can occur.
-
Salts: Inorganic salts from the base used (e.g., sodium carbonate) and subsequent acidification (e.g., sodium chloride).
The purification strategies outlined below are designed to effectively remove these impurities based on their differing physicochemical properties.
Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often the most effective approach. The choice of method will depend on the scale of the purification and the nature of the impurities.
Acid-Base Extraction: The First Line of Defense
Principle: This technique leverages the acidic nature of the carboxylic acid group on the target molecule to separate it from neutral and basic impurities. By manipulating the pH of the aqueous phase, the solubility of the target compound can be selectively altered.
Causality of Experimental Choices: The use of a biphasic system (an organic solvent and water) allows for the partitioning of solutes based on their polarity and charge.[2] The carboxylic acid group of the target molecule is deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt. Neutral impurities, such as benzyl alcohol and dibenzyl carbonate, will remain in the organic phase. The unreacted starting material, 4-(aminomethyl)benzoic acid, is zwitterionic and has low solubility in many organic solvents, but its carboxylate salt is also water-soluble. Upon acidification, the target molecule is protonated, becoming significantly less water-soluble and precipitating out or being extracted back into an organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium carbonate. This will deprotonate the carboxylic acid, moving the target compound into the aqueous layer as its sodium salt. Repeat the basic wash to ensure complete extraction.
-
Separation of Neutral Impurities: Combine the aqueous layers in a clean flask. The organic layer, containing neutral impurities like benzyl alcohol, can be discarded.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and acidify with 1M hydrochloric acid with stirring until the pH is approximately 2-3 (verify with pH paper). The 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Visualizing the Purification Workflow
Caption: A flowchart of the purification process.
Recrystallization: For Enhanced Purity
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4]
Causality of Experimental Choices: The structure of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid contains both non-polar (benzyl and phenyl rings) and polar (carboxylic acid and amide) functionalities. Therefore, a solvent system that can accommodate both characteristics is often required. An ethanol/water mixture is a common choice for similar molecules. The ethanol provides solubility for the non-polar parts, while the water acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization. The slow cooling process allows for the formation of a well-ordered crystal lattice that tends to exclude impurity molecules.[5][6]
-
Solvent Selection: A mixture of ethanol and water is a good starting point. Other potential solvents include isopropanol/water or acetone/water.
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of the primary solvent until the solution is clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
| Parameter | Observation/Rationale |
| Solvent Choice | Ethanol/Water: Balances polarity for dissolution and precipitation. |
| Cooling Rate | Slow cooling promotes the formation of larger, purer crystals. |
| Yield | Some product will remain in the mother liquor, so a balance between purity and yield must be considered. |
Silica Gel Column Chromatography: For High-Purity Small-Scale Applications
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[7] More polar compounds will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster.
Causality of Experimental choices: The carboxylic acid group in the target molecule can lead to tailing on silica gel due to strong interactions. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent. This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in better peak shape. The eluent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is optimized to achieve good separation between the target compound and any remaining impurities.
-
TLC Analysis: Before running a column, determine an appropriate eluent system using thin-layer chromatography (TLC). A good Rf value for the target compound is typically between 0.2 and 0.4. A common starting eluent system is a mixture of dichloromethane and methanol (e.g., 95:5) with a small amount of acetic acid (e.g., 0.5%).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Dichloromethane/Methanol with 0.5% Acetic Acid | The methanol increases polarity to elute the compound, while the acetic acid suppresses deprotonation of the carboxylic acid, reducing tailing. |
| Detection | UV light (254 nm) and/or a potassium permanganate stain. | The aromatic rings in the molecule are UV active. The permanganate stain will react with the benzylic C-H bonds. |
Logical Framework for Purification Method Selection
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
Application Note: 1H NMR Analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Abstract & Strategic Importance
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (also known as N-Cbz-4-aminomethylbenzoic acid) is a critical intermediate in medicinal chemistry, serving as a protected linker in peptidomimetics and drug conjugates.[1] Its structure combines a rigid aromatic core (benzoic acid) with a protected amine, making it a bifunctional building block.[1]
Accurate NMR characterization is essential to distinguish this compound from its starting materials (4-aminomethylbenzoic acid) and hydrolysis byproducts (benzyl alcohol).[1] This guide provides a definitive protocol for the structural validation of this compound, emphasizing the differentiation of the two benzylic methylene systems and the analysis of the exchangeable protons.[1]
Structural Analysis & Chemical Shift Logic
Before acquisition, the analyst must predict the spectral footprint based on the molecular environment.[1] The molecule (
-
The Benzoic Acid Core: An electron-withdrawing carboxylic acid group creates a strong deshielding effect, pushing the ortho protons downfield.[1] The spin system is technically AA'BB' but often appears as two pseudo-doublets.[1]
-
The Carbamate (Cbz) Protection: Contains a monosubstituted benzene ring (multiplet) and a distinct benzylic methylene (
).[1] -
The Linker: A methylene group bridging the benzoic acid ring and the nitrogen (
).[1]
Critical Assignment Challenges
-
Methylene Overlap: Distinguishing the
(Cbz) from the (Linker). -
Exchangeable Protons: The carboxylic acid proton (
12-13 ppm) and the carbamate NH ( 7-8 ppm) are sensitive to water content and pH.[1]
Experimental Protocol
Sample Preparation
Proper sample preparation is vital to prevent peak broadening caused by aggregation or exchange.[1]
-
Solvent: DMSO-
(99.9% D) is the required solvent.[1] -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may induce dimerization of the carboxylic acid, slightly shifting the -COOH peak.[1]
-
-
Water Management: Use an ampoule or fresh bottle of DMSO-
.[1] Significant water (3.33 ppm) can obscure the linker methylene or accelerate NH exchange.[1]
Instrument Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]
-
Transients (Scans): 16–32 scans are sufficient for >95% purity.[1]
-
Relaxation Delay (D1): Set to
1.0 second. For quantitative integration of the carboxylic acid proton, extend to 5–10 seconds due to its long relaxation time.[1] -
Temperature: 298 K (
).
Results & Discussion
Spectral Assignment Table
The following data represents the standard shifts observed in DMSO-
| Region | Multiplicity | Integral | Assignment | Structural Logic | |
| Acidic | 12.84 | Broad Singlet | 1H | -COOH | Highly deshielded by carbonyl anisotropy and H-bonding.[1] |
| Aromatic | 7.90 | Doublet ( | 2H | Ar-H (Benzoic 2,[1]6) | Ortho to electron-withdrawing -COOH group.[1] |
| Amide | 7.85 | Triplet ( | 1H | -NH- | Carbamate NH coupling to the adjacent |
| Aromatic | 7.30–7.40 | Multiplet | 7H | Ar-H (Cbz + Benzoic 3,[1]5) | Overlap of 5 Cbz protons and 2 Benzoic protons (meta to COOH).[1] |
| Aliphatic | 5.05 | Singlet | 2H | Deshielded by Oxygen; characteristic Cbz position.[1] | |
| Aliphatic | 4.26 | Doublet ( | 2H | Coupled to NH.[1] Becomes a singlet if |
Detailed Spectral Analysis[1]
The Aromatic Region (7.0 – 8.0 ppm)
The aromatic region is the primary indicator of the benzoic acid core integrity.[1]
-
The "Benzoic Doublets": You will observe a doublet at
7.90 ppm.[1][2] These are the protons ortho to the carboxylic acid.[1] Their downfield shift is a hallmark of the oxidized carbon.[1] The protons meta to the acid (ortho to the methylene linker) appear upfield, often overlapping with the Cbz aromatic envelope around 7.35 ppm.[1] -
Differentiation: If the starting material (4-aminomethylbenzoic acid) is present, the aromatic doublets will shift due to the free amine affecting the ring electronics.[1]
The Methylene "Fingerprint" (4.0 – 5.1 ppm)
This is the most critical region for confirming the formation of the carbamate bond.[1]
-
Cbz Methylene (
5.05): Appears as a sharp singlet.[1] This confirms the benzyl group is attached to oxygen.[1] -
Linker Methylene (
4.26): Appears as a doublet .[1]
The Exchangeable Protons[1]
-
-COOH (
12.84): This peak is often broad.[1] Its integration validates the stoichiometry.[1] If the integral is low (<0.8H), the sample may be wet (proton exchange) or contain salt forms.[1] -
-NH- (
7.85): A triplet.[1] The presence of this triplet confirms the secondary amide/carbamate structure.[1]
Quality Control & Impurity Profiling
Common impurities arise from the synthesis (Schotten-Baumann reaction) or hydrolysis.
| Impurity | Diagnostic Signal (DMSO- | Origin |
| Benzyl Alcohol | Hydrolysis of Benzyl Chloroformate (Cbz-Cl) | |
| 4-Aminomethylbenzoic acid | Unreacted Starting Material | |
| Dioxane | Reaction Solvent | |
| Water | Solvent impurity |
Validation Workflow
The following diagram illustrates the decision logic for validating the compound's structure.
Figure 1: Logic flow for the structural validation of N-Cbz-4-(aminomethyl)benzoic acid via 1H NMR.
Advanced Verification (2D NMR)
For regulatory submission or doubtful samples, run 1H-13C HSQC :
-
Cbz
: Correlates to Carbon at 66 ppm. -
Linker
: Correlates to Carbon at 44 ppm. This definitively separates the two methylene signals if the proton spectrum is crowded by aromatic overlap.[1]
References
-
National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid." PubChem. Accessed October 26, 2023.[1] [Link][1]
Sources
Application Note: HPLC Analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid (Z-PAMBA)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid , commonly referred to as Z-PAMBA . This compound is a critical intermediate in the synthesis of antifibrinolytic drugs and peptide mimetics. Unlike its polar, zwitterionic precursor (PAMBA), Z-PAMBA possesses a hydrophobic benzyloxycarbonyl (Cbz/Z) protecting group, necessitating a specific Reversed-Phase (RP) strategy. This guide outlines the method development logic, step-by-step experimental protocol, and system suitability requirements to ensure precise quantification and purity assessment.
Introduction & Chemical Context
The Analyte
The target molecule, Z-PAMBA , consists of a benzoic acid core where the para-aminomethyl group is protected by a carbobenzyloxy (Cbz) moiety.
-
Chemical Formula:
[1] -
Molecular Weight: 285.30 g/mol [1]
-
Key Functional Groups:
-
Carboxylic Acid:[2]
. Ionizable, causing peak tailing if pH is uncontrolled. -
Cbz Group: Highly hydrophobic and UV-active (aromatic absorption).
-
Amide Linkage: Stable under neutral/acidic conditions but susceptible to hydrolysis in strong base.
-
Chromatographic Challenge
The analysis presents a "Hydrophobic-Acidic" duality:
-
Solubility: The Cbz group significantly reduces water solubility compared to free PAMBA. Samples must be prepared in organic solvent (Methanol/DMSO).
-
Silanol Interactions: The free carboxylic acid can interact with residual silanols on the silica backbone of HPLC columns, leading to peak tailing.
-
Selectivity: The method must distinguish between the protected product (Z-PAMBA) and the deprotected starting material (PAMBA), which elutes near the void volume in standard RP conditions.
Method Development Strategy (Expertise & Logic)
To ensure scientific integrity, we employ a Low-pH Reversed-Phase strategy.
Mobile Phase pH Control
The mobile phase pH is maintained at 2.5 (using 0.1% Phosphoric Acid or TFA).
-
Reasoning: At pH 2.5, the carboxylic acid (
) is fully protonated ( form). This suppresses ionization, increasing the analyte's hydrophobicity and retention on the C18 column while minimizing ionic repulsion and secondary silanol interactions.
Stationary Phase Selection
A C18 (Octadecyl) column with high carbon load and end-capping is selected.
-
Reasoning: End-capping blocks free silanol groups, sharpening the peak shape for acidic compounds. The C18 chain provides adequate hydrophobic interaction to retain the Cbz group.
Detection Wavelength
254 nm is chosen as the primary wavelength.
-
Reasoning: Both the benzoic acid core and the benzyl ring of the Cbz group have strong
transitions at this wavelength, maximizing sensitivity.
Logic Visualization
The following diagram illustrates the decision matrix used to design this protocol.
Figure 1: Method Development Logic Flowchart illustrating the mitigation of solubility and peak tailing issues.
Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Binary/Quaternary Pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Additives: Trifluoroacetic Acid (TFA) or Phosphoric Acid (
).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
A gradient is recommended to elute the hydrophobic Z-PAMBA while preventing late-eluting impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 2.0 | 20 | Isocratic Hold |
| 12.0 | 80 | Linear Ramp |
| 15.0 | 80 | Wash |
| 15.1 | 20 | Return to Initial |
| 20.0 | 20 | Re-equilibration |
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of Z-PAMBA reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL Methanol (Critical: Z-PAMBA is sparingly soluble in water).
-
Sonicate for 5 minutes until fully dissolved.
-
Dilute to volume with Water.
Working Standard (0.1 mg/mL):
-
Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A:ACN (50:50).
-
Filter through a 0.22 µm PTFE or Nylon syringe filter.
Figure 2: Sample Preparation Workflow emphasizing the solubility requirement.
System Suitability & Validation
To ensure the "Trustworthiness" of the data, the following criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Limit | Rationale |
| Retention Time (RT) | 8.0 - 10.0 min | Ensures consistent gradient delivery. |
| Tailing Factor ( | Verifies suppression of silanol interactions. | |
| Theoretical Plates (N) | Ensures column efficiency. | |
| Precision (RSD) | Confirms injection reproducibility. | |
| Resolution ( | Between Z-PAMBA and any impurity (e.g., PAMBA). |
Troubleshooting Guide
-
Problem: Peak splitting or broad peak.
-
Cause: Sample solvent is too strong (too much MeOH).
-
Fix: Dilute the sample with a higher ratio of Water or Mobile Phase A.
-
-
Problem: Retention time drift.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Ensure buffer/acid is freshly prepared; evaporation of ACN in open vessels.
-
-
Problem: High Backpressure.
-
Cause: Precipitation of Z-PAMBA in the needle seat or column frit.
-
Fix: Ensure the wash vial contains at least 50% organic solvent.
-
References
-
PubChem. (n.d.). 4-(Aminomethyl)benzoic acid (PAMBA) and derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Agilent Technologies. (2020). Analysis of Amino Acids and Derivatives.[2][3][4][5][6][7][8][9][10] Agilent Application Notes.[3] Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Sources
- 1. 58933-52-1|4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. helixchrom.com [helixchrom.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Cbz Protection of 4-(Aminomethyl)benzoic Acid
Welcome to the technical support center for the N-protection of 4-(aminomethyl)benzoic acid using benzyl chloroformate (Cbz-Cl). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. We will explore the causality behind common experimental issues and provide field-proven, actionable solutions.
Troubleshooting Guide: Incomplete Reactions
This section directly addresses the most common and frustrating issue: low or incomplete conversion of the starting material. We'll diagnose potential causes and prescribe validated solutions in a question-and-answer format.
Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time. What is the most likely cause?
A1: The most frequent culprits for incomplete conversion are related to pH control and reagent stoichiometry. The Cbz protection of an amine with benzyl chloroformate is a classic Schotten-Baumann reaction, which is highly pH-dependent.[1][2]
-
Causality (Inadequate Base): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][3] This acid will protonate the free amine of your starting material, rendering it non-nucleophilic and effectively halting the reaction. If you only use one equivalent of base, it will be consumed by the HCl, but there will be none left to deprotonate the zwitterionic starting material, which is necessary to generate the free, nucleophilic amine.
-
Causality (Substrate Solubility): 4-(Aminomethyl)benzoic acid is zwitterionic and has poor solubility in many organic solvents but is more soluble in aqueous base.[4][5] If the substrate is not fully dissolved and deprotonated, it cannot react with the Cbz-Cl.
Solutions:
-
Verify Base Stoichiometry: Ensure you are using at least 2.0 to 2.5 equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃, NaOH). The first equivalent neutralizes the HCl byproduct, and the additional amount ensures the reaction medium remains sufficiently basic to keep the amine deprotonated and nucleophilic.[3]
-
Ensure Complete Dissolution: Before adding Cbz-Cl, confirm that the 4-(aminomethyl)benzoic acid is completely dissolved in the aqueous base solution. Gentle warming or the use of a co-solvent like THF or Dioxane can aid dissolution.[3]
-
Maintain pH: For amino acids, maintaining a pH between 8 and 10 is crucial. A pH that is too low can lead to the issues described above, while a pH that is too high can promote racemization (not an issue for this achiral substrate) and hydrolysis of the Cbz-Cl.[2]
Q2: I've used sufficient base and my starting material dissolved, but the reaction is still sluggish or incomplete. What should I investigate next?
A2: The quality of your benzyl chloroformate (Cbz-Cl) is the next critical parameter to assess.
-
Causality (Reagent Degradation): Cbz-Cl is highly sensitive to moisture.[6][7] Over time, especially if stored improperly, it can hydrolyze to benzyl alcohol and HCl, or decompose to benzyl chloride.[6][8] Using a degraded reagent with a lower effective concentration of the active chloroformate will naturally lead to incomplete reactions.
Solutions:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of Cbz-Cl.[3]
-
Check for Purity: A pure Cbz-Cl should be a colorless liquid.[7] A yellow tint can indicate decomposition. If in doubt, you can check the purity via ¹H NMR spectroscopy, looking for signals corresponding to benzyl alcohol or benzyl chloride.
-
Proper Handling: Always handle Cbz-Cl in a fume hood, using dry syringes or cannulas, and keep the bottle tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction has stalled, and I've also noticed a new, unidentified spot on my TLC. What side reactions could be occurring?
A3: The primary side reaction is the hydrolysis of Cbz-Cl by water or hydroxide ions, which competes with the desired reaction with the amine.
-
Causality (Competitive Hydrolysis): In the aqueous basic conditions of the Schotten-Baumann reaction, water and hydroxide are competing nucleophiles. They can attack the electrophilic carbonyl of Cbz-Cl, leading to its decomposition.[6] This is exacerbated by excessively high pH or temperature.
Solutions:
-
Control Temperature: Perform the addition of Cbz-Cl at a reduced temperature (0-5 °C) using an ice bath.[3] This slows down the rate of hydrolysis more significantly than it slows the rate of aminolysis, favoring the desired product formation.
-
Slow Addition: Add the Cbz-Cl dropwise to the vigorously stirred solution of the amine.[3] This maintains a low instantaneous concentration of the Cbz-Cl, minimizing its self-condensation and reaction with water.
-
Optimize pH: Avoid excessively high pH (e.g., >11) which can accelerate the hydrolysis of the chloroformate.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving incomplete Cbz protection.
Caption: A step-by-step decision tree for troubleshooting incomplete reactions.
Frequently Asked Questions (FAQs)
Q: Why is my final product an oil or difficult to crystallize? A: This is often due to impurities. The most common culprits are benzyl alcohol (from Cbz-Cl hydrolysis) or unreacted starting material. Rigorous purification is key. Ensure your aqueous workup effectively removes water-soluble impurities and consider column chromatography if simple recrystallization fails.
Q: Can I use an organic base like triethylamine (TEA) instead of an inorganic base? A: While possible, it's often less effective for this specific substrate. 4-(Aminomethyl)benzoic acid's poor solubility in common organic solvents like DCM or THF makes the aqueous Schotten-Baumann method preferable.[4] If you must use organic conditions, a stronger, non-nucleophilic base like DIPEA might be required, and a polar aprotic solvent could improve solubility.[3]
Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid). The starting material is highly polar and will have a low Rf, while the Cbz-protected product will be less polar and have a higher Rf. The reaction is complete when the starting material spot is no longer visible by a suitable visualization technique (e.g., UV light or ninhydrin stain).
Q: What is the mechanism of Cbz protection? A: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group to form the stable carbamate product.[1][9]
Caption: Simplified mechanism of N-Cbz protection.
Validated Experimental Protocol
This protocol is a robust starting point for the successful Cbz protection of 4-(aminomethyl)benzoic acid.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 4-(Aminomethyl)benzoic Acid | 151.17 | 1.0 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.2 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 |
| Dioxane or THF | - | - |
| Deionized Water | - | - |
| Hydrochloric Acid (2M) | - | - |
| Ethyl Acetate | - | - |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(aminomethyl)benzoic acid (1.0 eq.) in a 1:1 mixture of dioxane (or THF) and water (approx. 10 mL per gram of starting material).
-
Basification: Add sodium carbonate (2.2 eq.) to the suspension. Stir at room temperature until all solids have dissolved completely, resulting in a clear solution.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise to the vigorously stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 89:10:1 DCM/MeOH/AcOH) until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the mixture back to 0 °C. Cautiously acidify the solution to pH ~2 with 2M HCl. The product should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 7, 2026, from [Link]
-
YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved February 7, 2026, from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-(Aminomethyl)benzoic acid, 97%. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? Retrieved February 7, 2026, from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. researchgate.net [researchgate.net]
- 6. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. framochem.com [framochem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Cbz Protection of Primary Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the benzyloxycarbonyl (Cbz or Z) group for the protection of primary amines. While Cbz protection is a cornerstone of peptide synthesis and organic chemistry, it is not without its challenges.[1][2][3] A frequent and often frustrating issue is the over-reaction, leading to the formation of N,N-di-Cbz derivatives and other side products.
This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you navigate these complexities, ensuring clean, efficient, and high-yield reactions.
Part 1: The Core Problem: Understanding Over-reaction
Before troubleshooting, it is critical to understand the underlying chemical principles. The desired reaction is the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). However, a significant side reaction can occur when the initially formed carbamate product is deprotonated, turning it into a nucleophile that reacts with a second molecule of Cbz-Cl.
Mechanism of Desired Mono-Cbz Protection
The intended reaction proceeds via a standard nucleophilic acyl substitution. The primary amine attacks the benzyl chloroformate, and a proton is subsequently removed by a base, yielding the stable, protected carbamate.
Caption: Desired reaction pathway for mono-Cbz protection.
Mechanism of Over-reaction: N,N-di-Cbz Formation
Over-reaction occurs if the reaction conditions are harsh enough (e.g., use of a strong organic base) to deprotonate the N-H of the newly formed carbamate. This creates a carbamate anion, which is a potent nucleophile that can attack a second molecule of Cbz-Cl.
Caption: Mechanism of N,N-di-Cbz byproduct formation.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Q1: My TLC/LC-MS shows a significant, less polar byproduct. Is this the N,N-di-Cbz compound?
A1: Yes, this is the most common sign of over-reaction. The di-Cbz product is significantly less polar than the mono-Cbz product due to the absence of the N-H proton, which reduces its ability to form hydrogen bonds.
-
Causality: This issue is almost always caused by the selection of a base that is too strong or used in excess. Strong organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carbamate product, initiating the over-reaction cascade.[4]
-
Troubleshooting Steps:
-
Switch to a Weaker Base: The classic Schotten-Baumann condition, using an aqueous solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is highly effective at preventing over-reaction.[5][6] These bases are strong enough to neutralize the HCl byproduct but generally not strong enough to deprotonate the carbamate.[4][5]
-
Control Stoichiometry: Use only a slight excess of Cbz-Cl (e.g., 1.05-1.1 equivalents). Adding a large excess drives the reaction towards completion but also significantly increases the chance of di-protection.
-
Temperature Control: Perform the addition of Cbz-Cl at 0 °C.[4] This slows down all reaction rates, but preferentially disfavors the higher-activation-energy over-reaction pathway.
-
pH Monitoring: When using aqueous base, maintaining a pH between 8 and 10 is crucial.[2] A pH that is too high can cause racemization in chiral amines, while a pH that is too low will lead to the decomposition of Cbz-Cl.[2]
-
Q2: My reaction is sluggish or stalls completely, with a lot of starting material remaining.
A2: This typically points to issues with reagent activity, pH, or solubility.
-
Causality: If the HCl generated during the reaction is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Alternatively, your Cbz-Cl may have degraded.
-
Troubleshooting Steps:
-
Verify Base Equivalents: Ensure you are using at least two equivalents of base: one to neutralize the HCl byproduct and one to maintain basic conditions to keep the amine deprotonated.[4]
-
Check Cbz-Cl Quality: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl.[7] Use a fresh bottle or verify the purity of your reagent. It should be a clear, colorless liquid; a yellow tint suggests some degradation.[7]
-
Improve Solubility: If your amine is poorly soluble in the reaction medium (e.g., a biphasic THF/water system), the reaction will be slow. Consider adding a co-solvent like dioxane or acetone to improve miscibility. For highly insoluble starting materials, sonicating the mixture can help.[8]
-
Consider a More Active Reagent: In challenging cases, especially with hindered amines, using a more reactive Cbz source like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be beneficial, as it avoids the generation of HCl.[8][9]
-
Q3: I see multiple unidentified spots on my TLC, and the yield is low. What other side reactions could be occurring?
A3: Besides di-protection, other side reactions can complicate your synthesis.
-
Causality & Solutions:
-
Urea Formation: If your Cbz-Cl is old, it may contain phosgene from degradation. Phosgene can react with two molecules of your amine to form a urea byproduct. Solution: Use fresh Cbz-Cl.
-
Benzyl Alcohol: Hydrolysis of Cbz-Cl by water in the reaction medium produces benzyl alcohol. This is often unavoidable but can be minimized by running the reaction at 0°C and adding the Cbz-Cl slowly. Solution: Benzyl alcohol is typically easy to remove during silica gel chromatography.
-
N-Benzyl Amine: If deprotection occurs in situ (unlikely during protection) or if there are impurities in the starting materials, you might form N-benzyl amine. Solution: Ensure high purity of starting materials.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting Cbz protection reactions.
Part 3: Optimized Protocol & FAQs
Optimized Experimental Protocol: Schotten-Baumann Cbz Protection
This protocol is optimized to minimize over-reaction for a generic primary amine.
-
Dissolve the Amine: Dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., THF, 1,4-dioxane, or acetone) to a concentration of approximately 0.2-0.5 M.
-
Prepare Base Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Combine and Cool: Transfer the amine solution to a round-bottom flask equipped with a magnetic stir bar. Add an equal volume of the saturated NaHCO₃ solution. The mixture should be biphasic. Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add Cbz-Cl: Add benzyl chloroformate (1.05 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-Cbz protected amine.
Frequently Asked Questions (FAQs)
Q: What is the best base for Cbz protection? A: For preventing over-reaction, a mild inorganic base in an aqueous biphasic system (Schotten-Baumann conditions) is superior. Sodium bicarbonate is the most common and effective choice. Strong organic bases like TEA or pyridine should be avoided unless absolutely necessary for solubility reasons, and even then, should be used with extreme caution.
| Base | Type | pKa (Conjugate Acid) | Common Issues | Recommendation |
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic | 6.4 | Low solubility in organic solvents | Highly Recommended (Use in aqueous phase) |
| Sodium Carbonate (Na₂CO₃) | Moderate Inorganic | 10.3 | Can be too basic for some substrates | Recommended with pH monitoring |
| Triethylamine (TEA) | Strong Organic | 10.7 | High risk of over-reaction | Not Recommended for primary amines |
| DIPEA (Hünig's base) | Strong, non-nucleophilic | 11.0 | High risk of over-reaction | Not Recommended for primary amines |
| Pyridine | Weak Organic Base | 5.2 | Can be acylated by Cbz-Cl[4] | Not Recommended as primary base |
Q: Can I use anhydrous conditions? A: Yes, anhydrous conditions are possible, for example, using dichloromethane (DCM) as a solvent with a non-nucleophilic organic base like DIPEA. However, this dramatically increases the risk of over-reaction and is generally only used for secondary amines or when the substrate is extremely water-sensitive. If you must use anhydrous conditions, slow, dropwise addition of Cbz-Cl at a very low temperature (e.g., -20 °C to 0 °C) is critical.
Q: How do I know if my Cbz-Cl is still good? A: Fresh Cbz-Cl is a colorless, pungent liquid.[7][9] Over time, it can hydrolyze, turning yellow and producing HCl. You can perform a quick test by adding a drop to a vial containing water and a pH indicator; rapid acid formation is a sign of significant degradation. For critical applications, it is always best to use a freshly opened bottle.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups: Boc, Cbz, Amine. Chemistry - StudySmarter. (2023-10-21). [Link]
-
Application Note - N-CBZ Protection. Scribd. [Link]
-
An Excellent Method for Cbz-Protection of Amines | Request PDF. ResearchGate. (2025-08-09). [Link]
-
Benzyl chloroformate. Wikipedia. [Link]
-
benzyl chloroformate (Cbz-Cl) protecting mechanism. Reddit. (2017-10-15). [Link]
-
Benzyl Chloroformate. Common Organic Chemistry. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. (2017-03-07). [Link]
-
CARBOBENZOXY CHLORIDE AND DERIVATIVES. Organic Syntheses Procedure. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Benzyl Chloroformate [commonorganicchemistry.com]
Technical Support Center: Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting causes of low yield. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid can arise from a number of factors, from suboptimal reaction conditions to impurities in the starting materials. This section is designed to help you diagnose and resolve these issues in a systematic manner.
Question 1: My yield is significantly lower than expected, and I observe a complex mixture of products during workup. What are the likely causes?
Low yields accompanied by multiple side products often point to issues with reaction selectivity and control, particularly pH. The key to this synthesis is the chemoselective N-acylation of 4-(aminomethyl)benzoic acid with benzyl chloroformate (Cbz-Cl).
Core Causality: The starting material, 4-(aminomethyl)benzoic acid, is zwitterionic at neutral pH. To ensure the primary amine is the most nucleophilic species, the reaction is typically conducted under basic conditions. This deprotonates the ammonium group to a free amine, which is a much stronger nucleophile than the carboxylate anion.
Troubleshooting Steps:
-
Verify and Maintain pH: The pH of the reaction mixture is critical. The optimal pH range is typically between 8 and 10.[1]
-
If the pH is too low (pH < 8): The amino group will be protonated, reducing its nucleophilicity. This can lead to competing acylation of the carboxylic acid group.[2]
-
If the pH is too high (pH > 10): While this ensures the amine is deprotonated, it can also promote the hydrolysis of the benzyl chloroformate reagent, reducing the amount available for the desired reaction.[1] Additionally, very high pH can lead to racemization if you are working with chiral amino acids.[1]
-
-
Monitor Temperature: The reaction should be carried out at a low temperature, typically 0-5°C.[2] This minimizes the rate of hydrolysis of the Cbz-Cl and other side reactions.
-
Slow Reagent Addition: Add the benzyl chloroformate dropwise to the reaction mixture. This maintains a low concentration of the acylating agent at any given time, favoring the reaction with the highly nucleophilic amine over other potential side reactions.
dot
Caption: Troubleshooting workflow for pH-related issues.
Question 2: The reaction appears to be incomplete, with a significant amount of starting material remaining. What should I investigate?
An incomplete reaction, assuming the reaction time was adequate, often points to issues with the reagents or the reaction setup.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Benzyl Chloroformate (Cbz-Cl): This reagent is moisture-sensitive and can degrade over time, especially if not stored properly. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Degradation of Cbz-Cl reduces the effective stoichiometry of your acylating agent.
-
4-(aminomethyl)benzoic acid: Ensure the purity of your starting material. Impurities can interfere with the reaction.
-
-
Stoichiometry: While a slight excess of Cbz-Cl (e.g., 1.1 equivalents) is often used, a significant excess can lead to side reactions.[2] Conversely, an insufficient amount will result in an incomplete reaction.
-
Reaction Time and Stirring: The reaction is often stirred for several hours (e.g., 15 hours) to ensure completion.[2] Inadequate stirring can lead to poor mixing of the biphasic system (if using a solvent like dioxane and water), resulting in a slower reaction rate. A lower stirring speed has been shown to reduce yield.[2]
dot
Caption: Troubleshooting guide for incomplete reactions.
Question 3: I have obtained a solid product, but the yield is low after purification. Where could the product be lost?
Product loss during workup and purification is a common cause of reduced yield.
Troubleshooting Steps:
-
Acidification Step: After the reaction is complete, the mixture is acidified to protonate the carboxylate and precipitate the product.[2] Ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the product and minimize its solubility in the aqueous phase.
-
Extraction: If an extraction is performed, ensure the organic solvent is appropriate for the product and that a sufficient number of extractions are carried out to recover all the product.
-
Recrystallization: If recrystallization is used for purification, be mindful of the solvent system. Using too much solvent or a solvent in which the product is too soluble will lead to significant product loss. Perform small-scale solubility tests to optimize the recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? The base, typically sodium carbonate or sodium hydroxide, serves two main purposes.[2][3] First, it deprotonates the ammonium group of the zwitterionic 4-(aminomethyl)benzoic acid to the more nucleophilic free amine. Second, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[4]
Q2: Can I use a different protecting group? Yes, other amine protecting groups can be used, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[5] The choice of protecting group depends on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[4][5] Cbz is often chosen for its stability under a range of conditions and its relatively straightforward removal by catalytic hydrogenation.[5]
Q3: My starting material, 4-(aminomethyl)benzoic acid, seems to be of poor quality. How can I synthesize it with high purity? High-purity 4-(aminomethyl)benzoic acid can be synthesized through various methods, including the catalytic hydrogenation of 4-carboxybenzaldehyde oxime or its alkyl esters.[2][6] Another route involves the reaction of 4-chloromethylbenzoic acid with ammonia.[2] The purity of the starting material is crucial for achieving a high yield in the subsequent protection step.
Q4: What are the key parameters to consider for scaling up this reaction? When scaling up, heat transfer and efficient mixing become more critical. Ensure your reaction vessel is adequately cooled to maintain the 0-5°C temperature range. The stirring must be vigorous enough to ensure homogeneity, especially during the dropwise addition of benzyl chloroformate.[2] Careful control of pH is also paramount in larger-scale reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
This protocol is adapted from established procedures.[2]
Materials:
-
4-(aminomethyl)benzoic acid
-
Sodium carbonate
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Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in water. Cool the solution to 0°C in an ice bath.
-
Basification: Add sodium carbonate (approx. 2.2 eq) to the solution to adjust the pH to >10.
-
Addition of Cbz-Cl: Prepare a solution of benzyl chloroformate (1.1 eq) in dioxane. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction: Stir the mixture at 0°C for 15 hours.
-
Workup - Acidification: After the reaction is complete, acidify the mixture with concentrated HCl to a pH of 2-3. A white precipitate should form.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Data Summary
| Parameter | Recommended Condition | Rationale for Low Yield if Deviated |
| pH | 8 - 10 | <8: Protonated amine, low nucleophilicity. >10: Hydrolysis of Cbz-Cl.[1][2] |
| Temperature | 0 - 5°C | Higher temperatures increase the rate of Cbz-Cl hydrolysis and side reactions.[2] |
| Cbz-Cl Stoichiometry | 1.1 equivalents | Insufficient Cbz-Cl leads to an incomplete reaction. |
| Stirring Speed | Vigorous | Poor mixing can lead to localized high concentrations of reagents and reduced reaction rates.[2] |
References
- Google Patents.
- Google Patents. CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
WIPO Patentscope. WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. [Link]
- Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid [benchchem.com]
- 3. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
[1]
Case ID: Z-AMBA-PUR-001 Compound: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Z-AMBA) CAS Registry Number: 5330-71-2 Molecular Formula: C₁₅H₁₃NO₄ Molecular Weight: 271.27 g/mol [1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation or purification of Z-AMBA , a critical linker used in PROTACs, peptidomimetics, and antifibrinolytic research.[1][2]
The synthesis of Z-AMBA typically involves the Schotten-Baumann protection of 4-(aminomethyl)benzoic acid (PAMBA) with benzyl chloroformate (Cbz-Cl).[1][2] While the reaction is robust, the purification is often plagued by "oiling out" during acidification, persistent benzyl alcohol contamination , and solubility issues inherent to the amphiphilic nature of the molecule.[2]
This guide moves beyond standard textbook protocols to address the causality of these failures, providing self-validating workflows to ensure high-purity isolation (>98%).
Module 1: The "Sticky Gum" Phenomenon
User Issue
"I acidified my reaction mixture to precipitate the product, but instead of a white solid, I obtained a sticky oil or gum that refuses to crystallize."
Root Cause Analysis
This is the most common failure mode. It is caused by Benzyl Alcohol (BnOH) entrapment.
-
Origin: BnOH is a byproduct formed by the hydrolysis of excess Cbz-Cl.[1]
-
Mechanism: BnOH is an organic liquid (bp 205°C). When you acidify the aqueous reaction mixture, the Z-AMBA product becomes insoluble.[1][2] If BnOH is present, it acts as a "co-solvent" or plasticizer, trapping the Z-AMBA in a semi-solid, oily phase rather than allowing it to form a crystal lattice.[1][2]
The Solution: The "Base-Wash" Protocol
Do not attempt to recrystallize the gum directly; you will lose significant yield.[1][2] Instead, implement the Base-Wash Strategy before acidification.[1][2]
Step-by-Step Protocol
-
Dissolution: Ensure your crude reaction mixture is at pH > 10 (using 1M NaOH). At this pH, Z-AMBA exists as a soluble dicarboxylate/sodium salt, while Benzyl Alcohol remains a neutral organic liquid.[1][2]
-
The Critical Wash: Extract this basic aqueous solution with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (3 x volume).
-
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl with vigorous stirring until pH 2–3 is reached.
-
Result: The product should now precipitate as a fine, white solid, free of the oily contaminant.
Module 2: Impurity Profiling & Removal
User Issue
"My HPLC shows a persistent impurity peak eluting near the product, or I have unreacted starting material."
Troubleshooting Table
| Impurity | Origin | Chemical Nature | Removal Strategy |
| PAMBA (Starting Material) | Incomplete reaction | Zwitterionic / Polar | pH Control: PAMBA is soluble in acidic water (as the hydrochloride salt).[3][1] Filter the Z-AMBA precipitate and wash the cake thoroughly with 0.1 M HCl . The PAMBA washes away; Z-AMBA remains.[1][2] |
| Benzyl Alcohol | Cbz-Cl Hydrolysis | Neutral Liquid | Base-Wash: (See Module 1).[3][1] If solid is already isolated, triturate with Hexanes or Et₂O . |
| Benzyl Chloride | Unreacted Reagent | Neutral Liquid | Base-Wash: Same as Benzyl Alcohol.[3][1] |
| Di-protected Species | Over-reaction (rare) | Lipophilic | Recrystallization: Use Ethanol/Water (9:1) .[3][1] The di-protected species is more soluble in EtOH and will stay in the mother liquor.[1][2] |
Module 3: Visualizing the Purification Workflow
The following diagram illustrates the optimized "Base-Wash" workflow. This process relies on switching the ionization state of Z-AMBA to separate it from both neutral lipophilic impurities (BnOH) and polar ionic impurities (Salts/PAMBA).
Caption: The "Base-Acid" Extraction Strategy. By removing neutral organic impurities before acidification, the formation of "oils" is prevented.[2]
Module 4: HPLC Method & Tailing Issues
User Issue
"The Z-AMBA peak streaks or tails significantly on my C18 column, making integration difficult."
Technical Insight
Z-AMBA contains a free carboxylic acid.[1][2] On standard silica-based C18 columns, the carboxylate moiety interacts with residual silanol groups on the stationary phase, causing peak tailing.[1][2]
Optimized HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .
-
Why: The acid suppresses the ionization of the carboxylic acid (keeping it in the R-COOH form), reducing silanol interaction and sharpening the peak.[2]
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) or 210 nm (Amide bond).
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic hydrogenolysis (Pd/C + H₂) to purify this compound? A: ABSOLUTELY NOT. This is a critical error. The Cbz (Benzyloxycarbonyl) group is designed to be cleaved by hydrogenolysis.[4][5] If you expose Z-AMBA to Pd/C and Hydrogen, you will strip the protecting group and revert to the starting material (PAMBA) [1, 5].
Q2: What is the best solvent for recrystallization if I still have impurities? A: A mixture of Ethanol/Water or Acetic Acid/Water is recommended.[2] Dissolve the solid in hot ethanol (or acetic acid), then slowly add water until turbidity appears. Cool slowly to 4°C. The Cbz group provides enough lipophilicity for this solvent system to work effectively [3].[2]
Q3: Is the compound light sensitive? A: Yes, like many benzyl derivatives, it should be stored in amber vials.[2] While relatively stable, prolonged exposure to strong light can lead to gradual degradation or yellowing [2].
Q4: I see two spots on TLC that are very close together. Is this an isomer? A: It is unlikely to be a structural isomer if synthesized from pure PAMBA. It is more likely Rotamers . The carbamate bond (N-C=O) has restricted rotation, often appearing as a "doublet" in NMR or broadened peaks in chromatography at room temperature. Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce [6].
References
-
BenchChem. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid - Synthesis and Properties. Retrieved from 6[3]
-
ChemicalBook. 4-(Aminomethyl)benzoic acid Properties and Stability. Retrieved from 7[3][8]
-
Wikipedia. Benzoic acid - Purification and Solubility.[1] Retrieved from 3[3]
-
NIH PubChem. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid - Compound Summary. Retrieved from 9[3][9]
-
Total Synthesis. Cbz Protecting Group: Protection & Deprotection Mechanism. Retrieved from 4[3]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Standard Reference for Cbz Rotamer phenomena).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid [benchchem.com]
- 7. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 8. 4-(FMOC-AMINOMETHYL)BENZOIC ACID | 164470-64-8 [chemicalbook.com]
- 9. 4-(((Benzyloxy)carbonyl)amino)benzoic acid | C15H13NO4 | CID 220171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Removal of Benzyl Chloroformate (Cbz-Cl) & Impurities
Version: 2.1 Last Updated: February 7, 2026 Department: Process Chemistry Support
Introduction: The "Sticky" Protection Group
Benzyl chloroformate (Cbz-Cl) is a staple reagent for amine protection due to the stability of the resulting carbamate (Cbz group) against acidic and basic conditions. However, the reagent itself and its degradation products—specifically Benzyl Alcohol (BnOH) and Benzyl Chloride (BnCl) —are notorious for complicating downstream purification.
This guide provides a modular approach to purification, moving beyond standard "bicarb washes" to chemically targeted removal strategies.
The Impurity Profile
| Impurity | Origin | Characteristics | Removal Difficulty |
| Benzyl Chloroformate (Cbz-Cl) | Unreacted Reagent | Lachrymator, reactive electrophile. | Low (if quenched properly). |
| Benzyl Alcohol (BnOH) | Hydrolysis of Cbz-Cl | Viscous oil, UV active, moderate polarity. | High (streaks on silica, high BP). |
| Benzyl Chloride (BnCl) | Thermal decomposition or reagent impurity | Lachrymator, potential genotoxin (PGT). | Moderate (requires nucleophilic displacement). |
Module 1: The Reactive Quench (Targeting Cbz-Cl)
Objective: Destroy unreacted Cbz-Cl before it hydrolyzes into the harder-to-remove Benzyl Alcohol.
The Science: Aminolysis vs. Hydrolysis
Standard aqueous workups rely on hydrolysis (Water + Base), which is slow and generates Benzyl Alcohol. A superior method is Aminolysis , where a small, sacrificial amine is added to convert excess Cbz-Cl into a highly polar urea or carbamate that partitions exclusively into the aqueous layer.
Workflow Visualization
Figure 1: Comparison of quenching pathways. Aminolysis prevents the formation of difficult-to-remove benzyl alcohol.
Protocol A: The "DMEA Spike" (Recommended)
This protocol uses N,N-dimethylethylenediamine (DMEA) to scavenge Cbz-Cl. The resulting urea becomes protonated and water-soluble during an acidic wash.
-
Check Reaction Completion: Ensure the main reaction is complete via TLC/LCMS.
-
Add Scavenger: Add 0.2 – 0.5 equivalents (relative to excess Cbz-Cl) of N,N-dimethylethylenediamine.
-
Stir: Agitate at room temperature for 15 minutes.
-
Acid Wash: Dilute with organic solvent (EtOAc or DCM) and wash with 1M HCl or 10% Citric Acid .
-
Phase Cut: Separate the organic layer.[3] The Cbz-Cl is now removed without generating additional Benzyl Alcohol.
Module 2: The Byproduct Purge (Targeting Benzyl Alcohol)
Objective: Remove the viscous oil (BnOH) that co-elutes with products.
If you used a standard hydrolysis quench, you now have Benzyl Alcohol in your crude mixture. BnOH has a high boiling point (205°C) and streaks on silica gel.
Strategy 1: Azeotropic Removal (For Stable Solids)
Benzyl alcohol forms a binary azeotrope with water. This allows it to be removed at temperatures significantly lower than its boiling point.
-
Concentrate: Rotovap the crude reaction mixture to an oil.
-
Add Water: Add water (approx. 10-20 mL per gram of crude).
-
Evaporate: Rotovap again at 60°C under full vacuum.
-
Result: The water/BnOH azeotrope (boiling point ~99°C at atm, much lower under vac) carries the impurity away.
-
-
Repeat: Repeat 2-3 times until the "almond" smell dissipates.
Strategy 2: Chromatographic Separation
If you must column the mixture, BnOH can be tricky.[4][5]
-
TLC Tip: BnOH stains strongly with KMnO4 and is UV active. It usually runs at Rf ~0.3-0.4 in 20% EtOAc/Hexanes.
-
Gradient: Use a shallow gradient (e.g., 0% to 20% EtOAc over 20 CVs) to ensure separation.
-
Solid Loading: Adsorb the crude oil onto silica gel before loading. Liquid loading a BnOH-rich oil often leads to band broadening.
Module 3: The Toxic Trace (Targeting Benzyl Chloride)
Objective: Eliminate alkylating agents for safety compliance.
Benzyl chloride (BnCl) is a potent alkylator and lachrymator. It is often present as a trace impurity in the Cbz-Cl reagent (thermal decomposition).
Protocol B: Nucleophilic Wash
If your product is stable to mild bases, this wash converts BnCl into Benzyl Alcohol (which is less toxic, though annoying) or a water-soluble salt.
-
Dissolve: Take up crude in EtOAc.
-
Wash: Wash vigorously with saturated NaHCO3 or a 10% solution of Piperazine .
-
Dry & Concentrate: Dry over MgSO4.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is an oil (should be solid) | Residual Benzyl Alcohol | Attempt Azeotropic Removal (Module 2). If unsuccessful, triturate with cold Hexanes/Diethyl Ether. |
| NMR Peak at ~5.1 ppm (singlet) | Benzyl Alcohol (CH2) | Confirm with aromatic signals (7.3 ppm). Use Protocol A in future runs to prevent formation. |
| NMR Peak at ~4.6 ppm (singlet) | Benzyl Chloride | Critical Safety Issue. Perform a piperazine or ammonia wash immediately to neutralize. |
| Eyes burning near rotovap | Residual Cbz-Cl or BnCl | The quench was insufficient. Re-dissolve in EtOAc and treat with ammonium hydroxide for 30 mins. |
| Product co-elutes with BnOH | Polarity overlap | Switch solvent system. If using EtOAc/Hex, try DCM/MeOH or Toluene/Acetone . |
References
-
Greene's Protective Groups in Organic Synthesis
- Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
- Context: Standard reference for Cbz stability and deprotection mechanisms.
-
Link:
-
Purification of Labor
- Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann.
- Context: Physical data on azeotropes and solubility of benzyl deriv
-
Link:
-
Removal of Benzyl Chloride via Scavenging
-
Solid-Supported Scavenger Resins
- Source: Marsh, A., et al. (2002).
- Context: Use of polymer-supported amines (Trisamine) to scavenge electrophiles like Cbz-Cl.
-
Link:
Sources
Technical Support Center: Cbz Deprotection of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Welcome to the technical support center for challenges related to the deprotection of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. Here, we will delve into the root causes of common experimental hurdles and provide field-proven, actionable solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Q1: My Cbz deprotection via catalytic hydrogenation is sluggish or stalls completely. What are the primary factors to investigate?
A1: Incomplete catalytic hydrogenation is the most frequently reported issue. The root cause typically lies in one of three areas: catalyst activity, the hydrogen source, or reaction conditions that promote catalyst inhibition.
Potential Cause 1: Catalyst Deactivation or Poisoning The product, 4-(aminomethyl)benzoic acid, is an amino acid. The basic amine functionality can coordinate strongly to the palladium metal surface, effectively poisoning the catalyst and preventing further reaction.[1] This is a classic case of product inhibition.
Recommended Solution:
-
Introduce an Acidic Additive: Add a stoichiometric equivalent of a mild acid like acetic acid or a substoichiometric amount of a stronger acid like HCl to the reaction mixture.[1][2] The acid will protonate the product's amine group, forming an ammonium salt. This salt has a significantly lower affinity for the palladium surface, preventing catalyst poisoning and allowing the reaction to proceed to completion.[1]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for substrates with basic nitrogens and can be more resistant to poisoning.[2]
dot
Caption: Catalyst poisoning by the amine product and the solution via acid addition.
Potential Cause 2: Inefficient Hydrogen Source or Transfer Whether using gaseous hydrogen (H₂) or a transfer hydrogenation reagent, inefficient delivery of hydrogen to the catalyst surface will stall the reaction.
Recommended Solutions:
-
For Gaseous H₂: Ensure the system is properly sealed and purged. Use a balloon or a Parr shaker apparatus for positive pressure.[2] Vigorous stirring is crucial to facilitate gas-liquid-solid phase transfer.
-
For Transfer Hydrogenation: Ammonium formate is a common and effective hydrogen donor, but other reagents can be used.[3] The choice of reagent can impact reaction rate and efficiency.
| Hydrogen Donor | Typical Conditions | Advantages | Considerations |
| H₂ Gas | 1-4 atm, RT to 60°C, Pd/C | Clean byproducts (none) | Requires specialized pressure equipment; safety precautions for flammable gas. |
| Ammonium Formate | 5-10 equiv., RT to 80°C, Pd/C | Simple setup (no pressure vessel); rapid. | Byproducts (CO₂, NH₃) must be removed; can be exothermic. |
| Sodium Borohydride | 1-4 equiv., Pd/C in MeOH | In-situ hydrogen generation; user-friendly.[4] | Requires careful, portion-wise addition to control H₂ evolution. Can be sluggish with low catalyst loading.[4] |
| Cyclohexene/diene | Solvent/reagent, elevated temp. | Good for specific substrates. | Higher temperatures often required; stoichiometric byproducts. |
Potential Cause 3: Poor Solubility Both the starting material and the zwitterionic product have limited solubility in common organic solvents like methanol or ethanol, which can slow down the heterogeneous reaction.
Recommended Solution:
-
Modify the Solvent System: Use a solvent mixture to improve solubility. Adding water or THF to methanol can often help. For example, a 2:1 mixture of THF/H₂O is a common starting point for protecting amino acids and can be adapted for deprotection.[5]
-
Increase Temperature: Gently heating the reaction to 40-60°C can increase both solubility and the intrinsic reaction rate.[5][6]
Q2: I see an unexpected major side product in my LC-MS/TLC analysis. What is it and how can I prevent its formation?
A2: The most likely side product is the N-benzylated derivative, 4-{[benzylamino]methyl}benzoic acid.
Causality: This side reaction occurs when the hydrogen source is depleted before the reaction goes to completion.[7] The intermediate carbamic acid decarboxylates to yield the primary amine product. This amine can then act as a nucleophile and reductively alkylate with the benzyl group from another molecule of starting material, mediated by the palladium catalyst.
dot
Caption: Pathway to the N-benzyl side product under insufficient hydrogen.
Prevention Strategy:
-
Ensure Sufficient Hydrogen Donor: Use a larger excess of the transfer hydrogenation reagent (e.g., 10 equivalents of ammonium formate) or ensure a sustained positive pressure of H₂ gas.
-
Monitor the Reaction Closely: Track the reaction by TLC or LC-MS. Once the starting material is consumed, stop the reaction promptly to prevent the product from reacting further.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Start with 5-10 mol% Pd/C.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for Cbz deprotection by catalytic hydrogenolysis?
A: The process is a hydrogenolysis reaction. The Cbz group's benzyl C-O bond is cleaved by hydrogen on the surface of the palladium catalyst. The reaction proceeds through the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene as a byproduct.[5]
Q: Are there reliable alternatives to catalytic hydrogenation for this deprotection?
A: Yes. If your molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes, or aryl halides), alternative methods are highly recommended.[8]
-
Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group.[5][7] More recently, milder methods using Lewis acids like AlCl₃ in a fluorinated solvent have been developed, which offer good functional group tolerance.[9][10] These methods are advantageous as they are metal-free and often scalable.[11]
-
Nucleophilic Conditions: For highly sensitive substrates, a protocol using 2-mercaptoethanol and a base at elevated temperatures has been shown to be effective and orthogonal to many other protecting groups.[10]
Q: How can I effectively monitor the reaction's progress?
A:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product, 4-(aminomethyl)benzoic acid, is highly polar and will likely have a much lower Rf value than the starting material. A mobile phase of 10% Methanol in Dichloromethane with 1% acetic acid is a good starting point. Use a ninhydrin stain to visualize the primary amine product, which will appear as a distinct colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the masses of the starting material, product, and any potential side products. It is the most reliable method for tracking conversion.
Q: What is a robust workup and isolation procedure for 4-(aminomethyl)benzoic acid?
A: The product is a zwitterion and has high polarity and poor solubility in many organic solvents, but good solubility in aqueous acid or base.
-
Catalyst Removal: After the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol) to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification/Isolation:
-
Precipitation: The product is often a solid.[12] After solvent removal, you can attempt to triturate the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation of a clean solid.
-
Acid/Base Extraction: If impurities are present, dissolve the crude material in dilute aqueous HCl (e.g., 1M). Wash with an organic solvent like ethyl acetate to remove non-polar impurities (like toluene). Then, carefully adjust the pH of the aqueous layer to the isoelectric point (around pH 7) to precipitate the zwitterionic product. Collect the solid by filtration.
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is an effective but more complex option.
-
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is recommended as a robust starting point.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid (1.0 eq).
-
Reagents: Add Palladium on Carbon (10% w/w, 0.1 eq by weight of substrate) and ammonium formate (5-10 eq).
-
Solvent: Add methanol to achieve a concentration of approximately 0.1 M.
-
Reaction: Stir the mixture vigorously. Heat to 40-60°C.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter through Celite, washing the pad with methanol. Concentrate the filtrate in vacuo. The resulting solid can be purified by precipitation or recrystallization.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Waldmann, H. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Angewandte Chemie International Edition in English, 31(11), 1543-1545.
- Reddy, B. V. S., et al. (2025). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform, 42(31).
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]
- Lipshutz, B. H., et al. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
- Saito, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2377–2383.
-
ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
- Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. thalesnano.com [thalesnano.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. tdcommons.org [tdcommons.org]
- 12. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst poisoning in hydrogenolysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Introduction: The "Zwitterionic Trap"
Welcome to the technical support hub for the deprotection of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-PAMBA).
While hydrogenolysis of Cbz groups is typically considered "textbook" chemistry, this specific substrate presents a unique convergence of failure modes. You are likely here because your reaction stalled at ~50% conversion, or the product precipitated directly onto the catalyst, rendering it inactive.
The core challenge is not just chemical poisoning, but a solubility-driven surface blockade . The product, 4-(aminomethyl)benzoic acid (4-AMBA) , is a zwitterion with extremely low solubility in standard organic solvents (MeOH, EtOH, THF) at neutral pH.
This guide provides the diagnostic tools and optimized protocols to overcome these specific barriers.
Module 1: The Diagnostic Matrix
Use this matrix to identify the specific failure mode of your experiment based on observable symptoms.
| Symptom | Probable Cause | The "Why" (Mechanism) | Immediate Action |
| Reaction stalls at 50-60% | Product Inhibition (Amine Poisoning) | The generated primary amine ( | Add 1-2 eq. of Acetic Acid or HCl to protonate the amine. |
| Catalyst clumps / White precipitate | Surface Blockade (The Zwitterionic Trap) | 4-AMBA is insoluble in MeOH/EtOH. It precipitates on the carbon support, physically blocking | Switch solvent to Water/MeOH (1:1) or Acidic Methanol . Heat to 40-50°C. |
| No reaction (0% conversion) | Classic Catalyst Poisoning | Trace Sulfur (S) or Phosphorus (P) from previous synthetic steps (e.g., thio-reagents, phosphines). | Wash substrate with EDTA or Cu-scavengers. Increase catalyst loading to 20 wt%. |
| Supernatant turns yellow/black | Pd Leaching | The carboxylic acid moiety solubilizes Pd via oxidative addition or coordination. | Avoid basic conditions.[1] Ensure |
Module 2: Deep Dive - Mechanisms of Deactivation
The Chemical Poisoning Pathway
Palladium (Pd) is an electron-rich transition metal. The nitrogen lone pair on the product's primary amine acts as a Lewis base (ligand), donating electron density into the Pd d-orbitals. This forms a stable Pd-N complex that is thermodynamically harder to displace than the transient Pd-H species required for catalysis.
-
The Fix: Protonation.[2] An ammonium group (
) has no lone pair available for coordination.
The Physical Blockade (Solubility)
The starting material (Cbz-PAMBA) is lipophilic and soluble in organic solvents. The product (4-AMBA) is a highly polar zwitterion (isoelectric point ~ pI 6-7).
Visualizing the Failure Logic
Caption: Logical flow of failure modes. Physical blockade often precedes or masks chemical poisoning.
Module 3: Optimized Protocols
Do not use standard neutral conditions for this substrate. Choose one of the following based on your downstream needs.
Protocol A: The "Solubility First" Method (Recommended)
Best for: High yield, avoiding precipitation, preparing for isolation.
-
Preparation: Dissolve Cbz-PAMBA (1.0 eq) in a mixture of Methanol and Water (3:1 ratio).
-
Note: If the starting material is not fully soluble, add Acetic Acid (AcOH, 2.0 eq) or HCl (1.1 eq).
-
-
Catalyst Addition: Under Argon flow, add 10 wt% Pd/C (loading: 10% by weight of substrate).
-
Tip: Wet the catalyst with a few drops of water first to prevent ignition.
-
-
Hydrogenation: Purge with
(balloon or 1 atm).-
Critical Step: Stir vigorously (>800 RPM). Mass transfer is critical.
-
-
Reaction: Stir at 40°C for 4-6 hours.
-
Why Heat? Increases solubility of the zwitterionic product.
-
-
Workup: Filter through Celite while warm . If the solution cools, the product may precipitate in the filter cake.
-
Wash: Wash the Celite pad with hot water/MeOH.
-
Protocol B: The "Robust" Method (Pearlman's Catalyst)
Best for: Stubborn reactions containing trace sulfur impurities.
-
Solvent: Ethanol + Cyclohexene (as H-donor) or standard
. -
Catalyst: 20% Pd(OH)
/C (Pearlman's Catalyst). -
Additive: Ammonium Formate (3-5 eq) can be used as a hydrogen source and buffer.
-
Process: Reflux (if using transfer hydrogenation) or 50°C under
.-
Mechanism:[3] Pd(OH)
is more electron-deficient and often more resistant to amine poisoning than Pd(0).
-
Module 4: Technical FAQs
Q: Can I use THF or Dioxane to improve starting material solubility? A: Avoid pure ethers. While they dissolve the starting material, they are terrible solvents for the zwitterionic product (4-AMBA). The moment the reaction starts, the product will coat the catalyst. If you must use THF, use a THF/Water/Acid mixture.
Q: My catalyst turned into a white clump. Is it ruined? A: Likely not. It is just encapsulated in product.
-
The Fix: Add water and heating (60°C) to the reaction vessel. If the white solid dissolves and the black catalyst disperses, you can resume stirring under
.
Q: Why is my yield low even after filtration? A: The product is likely stuck in the Celite pad. 4-AMBA is very polar.
-
The Fix: Do not wash with pure DCM or EtOAc. Wash the filter cake with Hot Water or 1M HCl .
Q: Can I use Raney Nickel instead?
A: Raney Nickel is generally effective for nitriles but less common for Cbz cleavage. It is also magnetic and difficult to handle. Pd/C or Pd(OH)
Visualizing the Mechanism
Caption: Mechanism showing the competition between product desorption and catalyst poisoning, resolved by protonation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Standard text confirming amine poisoning during Cbz removal).
-
Felpin, F.-X., & Fouquet, E. (2010).[5] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal.[5][6]
-
ChemicalBook. (n.d.). "4-(Aminomethyl)benzoic acid Properties and Solubility." (Confirming zwitterionic nature and insolubility in organic solvents).
-
Sajiki, H. (1995).[5][6] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine or ammonium acetate."[5][6] Tetrahedron Letters. (Establishes the mechanism of nitrogen-containing compounds poisoning Pd catalysts).
Sources
Technical Support Center: Optimizing Reaction Conditions for Cbz Deprotection
Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the removal of the Cbz protecting group. As Senior Application Scientists, we have curated this resource to combine theoretical principles with practical, field-tested advice to ensure the success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Cbz deprotection, and how do I choose the right one?
The selection of a Cbz deprotection method is critical and depends on the overall molecular structure of your substrate, particularly the presence of other functional groups. The three main strategies are catalytic hydrogenolysis, acid-mediated cleavage, and alternative methods for sensitive substrates.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz removal.[1] It involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond. This method is highly efficient and clean, producing toluene and carbon dioxide as byproducts.[1] It is the preferred method when the substrate does not contain other reducible functional groups such as alkenes, alkynes, nitro groups, or some aryl halides.[1][2]
-
Acid-Mediated Cleavage: Strong acidic conditions can also be employed to remove the Cbz group.[3][4] Reagents like hydrogen bromide (HBr) in acetic acid or other strong acids protonate the carbamate, leading to its cleavage.[3] This method is a good alternative when catalytic hydrogenation is not feasible due to the presence of reducible moieties.[1][5] However, care must be taken as other acid-labile protecting groups, like Boc, may also be cleaved.[6]
-
Alternative Methods: For highly sensitive substrates containing functionalities incompatible with both hydrogenation and strong acids, other methods have been developed. These include nucleophilic cleavage, for example, using thiols, which can be a milder alternative.[2][7] Additionally, methods employing Lewis acids or photocatalysis are emerging for specific applications.[4][8]
Q2: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the common causes and how can I troubleshoot this?
Slow or incomplete hydrogenation is a frequent issue. The root cause often lies in catalyst inactivation, poor substrate solubility, or steric hindrance.
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by various substances. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious catalyst poisons.[9] Other functional groups like certain heterocycles or impurities in the starting material or solvents can also deactivate the catalyst.[6][9]
-
Troubleshooting:
-
Ensure the purity of your starting material and solvents.
-
If sulfur is present in the substrate, consider using a larger amount of catalyst or a different deprotection method.[9][10] In some cases, using liquid ammonia as a solvent can mitigate catalyst poisoning by sulfur-containing amino acids like cysteine or methionine.[10]
-
-
-
Poor Substrate Solubility: For the reaction to proceed efficiently, the substrate must have adequate access to the catalyst's active sites. Poor solubility in the reaction solvent can significantly hinder the reaction rate.[6]
-
Troubleshooting:
-
Screen different solvents or solvent mixtures to improve solubility. Common solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).
-
Increasing the reaction temperature can also enhance solubility and reaction rate.[11]
-
-
-
Steric Hindrance: If the Cbz group is in a sterically congested environment within the molecule, it can be difficult for the catalyst to access the cleavage site.[6]
-
Troubleshooting:
-
Increase the catalyst loading.
-
Consider a different catalyst with potentially smaller particle size or a different support (e.g., Pd on Al2O3 or CaCO3), although these may have lower surface area.[9]
-
Switch to a homogeneous catalyst if heterogeneous catalysis is failing.
-
-
-
Insufficient Hydrogen: The reaction requires an adequate supply of hydrogen.
Troubleshooting Guide
Problem 1: Incomplete reaction in catalytic hydrogenation.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | 1. Use fresh, high-quality catalyst. 2. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%). 3. If sulfur is present, consider pre-treating the substrate to remove sulfur impurities or use a more robust catalyst.[9] |
| Insufficient Hydrogen | 1. For H2 gas, ensure a constant positive pressure. 2. For transfer hydrogenation, increase the equivalents of the hydrogen donor.[6] |
| Poor Solubility | 1. Screen alternative solvents (e.g., MeOH, EtOH, THF, EtOAc, or mixtures). 2. Gently warm the reaction mixture.[11] |
| Product Inhibition | 1. The product amine can sometimes inhibit the catalyst.[6] Try diluting the reaction mixture. |
Problem 2: Side reactions observed during deprotection.
| Side Reaction | Cause | Solution |
| Reduction of other functional groups (e.g., alkenes, nitro groups) | Catalytic hydrogenation is not chemoselective for the Cbz group in the presence of more easily reducible groups.[2] | Switch to a non-reductive deprotection method, such as acid-mediated cleavage (e.g., HBr/AcOH) or a nucleophilic cleavage method.[2][4] |
| N-Benzylation | Insufficient hydrogen source can lead to the formation of N-benzyl protected tertiary amines as a side product.[4] | Ensure an adequate and continuous supply of hydrogen (H2 gas or hydrogen donor). |
| Cleavage of other acid-labile groups (e.g., Boc) | Use of strong acids like HBr/AcOH for Cbz deprotection. | If orthogonality is required, use a milder deprotection method for Cbz, such as catalytic hydrogenation. Alternatively, if acid cleavage is necessary, a milder acid or shorter reaction times might be explored, though selectivity can be challenging. |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection via Catalytic Hydrogenation
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).
-
Hydrogenation:
-
Using Hydrogen Gas: Secure a hydrogen-filled balloon to the flask (after purging the flask with hydrogen) or use a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Using Transfer Hydrogenation: Add a hydrogen donor, such as ammonium formate (typically 3-5 equivalents), to the reaction mixture.[3] Stir at room temperature or with gentle heating.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification by chromatography or crystallization may be necessary.
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
-
Reaction Setup: Dissolve the Cbz-protected compound in glacial acetic acid.
-
Reagent Addition: Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then typically triturated with diethyl ether to precipitate the amine salt.
-
Isolation: The precipitated product is collected by filtration, washed with diethyl ether, and dried under vacuum.
Visualizing Reaction Mechanisms and Workflows
Cbz Deprotection via Catalytic Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Troubleshooting Workflow for Sluggish Hydrogenation
Sources
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
Technical Support Center: Navigating NMR Solubility Challenges with 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid during Nuclear Magnetic Resonance (NMR) analysis. This guide provides in-depth, experience-driven solutions to common problems, ensuring you can acquire high-quality, publishable NMR data.
Understanding the Molecule: The Root of Solubility Issues
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a multifaceted molecule. Its structure contains both a polar carboxylic acid group and a non-polar benzyloxycarbonyl (Cbz or Z) protecting group. This dual nature can lead to challenging solubility behavior in common deuterated solvents. The carboxylic acid moiety favors polar solvents, while the Cbz group prefers non-polar environments. This inherent structural conflict is often the primary reason for poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in CDCl3?
A1: Chloroform-d (CDCl3) is a relatively non-polar solvent. While it may interact with the benzyloxycarbonyl group, it is a poor solvent for the highly polar carboxylic acid. Carboxylic acids can form strong hydrogen-bonded dimers in non-polar solvents, which can further reduce solubility.[1]
Q2: I tried DMSO-d6, but the solubility is still poor. What's happening?
A2: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent polar aprotic solvent for many polar and ionic compounds, including carboxylic acids.[2] It effectively breaks up the hydrogen-bonded dimers. However, the large, non-polar Cbz group can limit solubility even in DMSO-d6. Additionally, if the compound is not pure, impurities can significantly impact solubility.
Q3: Can I just heat the sample to get it to dissolve?
A3: Gentle heating can be an effective method to increase solubility.[2][3] However, be cautious. Excessive heat can lead to degradation of your compound or reaction with residual impurities in the NMR solvent. It's also possible for the compound to precipitate out again upon cooling to the spectrometer's probe temperature.
Q4: I see a broad peak around 10-13 ppm. What is it?
A4: This is the characteristic chemical shift for a carboxylic acid proton.[1][4] Its broadness is due to hydrogen bonding and chemical exchange with any trace amounts of water in the solvent.[4][5] Adding a drop of D2O to your NMR tube will cause this peak to disappear as the proton exchanges with deuterium, confirming its identity.[4][6]
Troubleshooting Guide: A Step-by-Step Approach
If you are facing solubility challenges, follow this systematic troubleshooting workflow.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. organomation.com [organomation.com]
- 3. ou.edu [ou.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Troubleshooting [chem.rochester.edu]
Broad peaks in 1H NMR of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Technical Support Center: Troubleshooting ¹H NMR Spectra
Topic: Broad Peaks in ¹H NMR of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Welcome to our dedicated troubleshooting guide for researchers working with 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. This document provides in-depth, experience-driven insights into a common analytical challenge: broad peaks in your ¹H NMR spectrum. My goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to diagnose and solve these issues effectively.
The structure of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid presents a perfect storm for peak broadening. It contains two exchangeable protons (carboxylic acid -COOH and carbamate -NH), multiple sites for hydrogen bonding, and aromatic systems prone to aggregation. Understanding these features is the key to achieving high-resolution spectra.
Part 1: Initial Diagnosis & Quick Fixes
This section addresses the most frequent and easily correctable sources of peak broadening. Before delving into complex chemical phenomena, always verify these fundamental factors.
Q1: My entire spectrum, not just specific peaks, looks broad and poorly resolved. Where do I start?
This is a classic sign of either a spectrometer issue or a fundamental problem with the sample's physical state. The cause is likely related to magnetic field inhomogeneity across the sample volume.
Answer: Start with the most common culprits: instrument shimming and sample preparation.[1]
-
Spectrometer Shimming: The shimming process corrects for minor inhomogeneities in the main magnetic field (B₀). Poor shimming is a primary cause of broad, asymmetric peaks throughout a spectrum.[1][2]
-
Action: Re-shim the instrument, particularly the Z1 and Z2 shims, until the lock signal is maximized and stable. If you are using an automated system, run the shimming routine again. For manual shimming, focus on sharpening a reference peak, like the residual solvent signal.
-
-
Sample Homogeneity: For sharp signals, the sample must be a perfectly homogenous solution.[1] Any solid particles will disrupt the local magnetic field, leading to significant peak broadening that cannot be fixed by shimming.
-
Action: Visually inspect your NMR tube. Do you see any suspended particles or cloudiness? If so, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
-
NMR Tube Quality: Low-quality or scratched NMR tubes can interfere with proper spinning and magnetic field homogeneity.
-
Action: Use high-quality, clean, and unscratched NMR tubes. Ensure they are dried properly to remove residual solvents like acetone, which can take hours to dissipate fully even in an oven.[1]
-
Troubleshooting Workflow: From Broad Peaks to Sharp Spectrum
The following diagram outlines a logical workflow for diagnosing the cause of peak broadening.
Caption: Intermolecular forces causing peak broadening.
Part 3: Experimental Solutions & Protocols
Here are targeted experiments to confirm the cause of broadening and obtain a high-quality spectrum.
Q4: How can I definitively prove that proton exchange is causing my -COOH and -NH peaks to broaden?
Answer: Perform a D₂O exchange experiment. This is the most reliable method for identifying exchangeable protons. [3][4]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim (as the sample composition has changed slightly), and acquire a new ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The broad peaks corresponding to the -COOH and -NH protons should disappear or significantly decrease in intensity. This occurs because the protons (¹H) on your molecule exchange with the deuterons (²H) from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signals vanish.
Q5: How can I mitigate broadening caused by aggregation?
Answer: You need to disrupt the intermolecular forces holding the molecules together. This can be achieved by altering concentration, solvent, or temperature.
-
Prepare a Concentrated Sample: Prepare a sample at a typical concentration (e.g., 10-20 mg in 0.6 mL of solvent) and acquire a spectrum. Note the linewidths.
-
Dilute Sequentially: Dilute the sample by a factor of 5 or 10 with fresh deuterated solvent.
-
Acquire and Compare: Re-acquire the spectrum. If aggregation is the issue, you should see a noticeable sharpening of all the peaks in the more dilute sample. [5]
| Solvent | Type | Hydrogen Bonding Interaction | Expected Effect on Aggregation |
| CDCl₃ | Non-polar, Aprotic | Poor H-bond acceptor. Promotes self-association. | High potential for aggregation and broadening. |
| DMSO-d₆ | Polar, Aprotic | Strong H-bond acceptor. Disrupts solute-solute H-bonds. | Significantly reduces aggregation. Sharpens -NH/-COOH peaks. |
| MeOD-d₄ | Polar, Protic | Strong H-bond donor & acceptor. | Reduces aggregation but will exchange with labile protons. |
-
Acquire Room Temp Spectrum: Obtain a spectrum at your standard operating temperature (e.g., 298 K).
-
Increase Temperature: Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step and re-shim before acquisition.
-
Monitor Spectra: Acquire a spectrum at each temperature (e.g., 308 K, 318 K, 328 K).
-
Analyze: As the temperature increases, thermal energy can disrupt the relatively weak hydrogen bonds responsible for aggregation. If aggregation is the primary cause of broadening, you should observe a progressive sharpening of all peaks as you heat the sample. [6]
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Key Diagnostic Test | Recommended Solution(s) |
| All Peaks Broad | Poor Shimming, Particulates, High Concentration (Aggregation) | Re-shim, Visual Inspection, Dilution Study | Re-shim, Filter sample, Decrease concentration, Use DMSO-d₆ |
| Only -NH/-COOH Broad | Chemical Proton Exchange | D₂O Exchange Experiment | Use aprotic polar solvent (DMSO-d₆), Run at low temperature (to slow exchange) |
| Temperature-Dependent Broadening | Dynamic Processes (Exchange, Aggregation) | Variable Temperature (VT) NMR | Increase temperature to disrupt aggregation or move out of intermediate exchange regime |
By systematically working through these diagnostic steps, you can identify the root cause of peak broadening and implement the appropriate solution to obtain a high-resolution ¹H NMR spectrum of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, enabling accurate structural confirmation and analysis.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
TutorChase. Why might an NMR spectrum show broad peaks? [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021-12-02). [Link]
-
Kyriakidis, A. et al. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
-
Malmsten, M. et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by ¹H NMR and All-Atom Molecular Dynamics Simulations. Pharmaceutics. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]
-
Chemistry Stack Exchange. ¹H NMR Broad peaks. (2015-03-07). [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University of California, Santa Barbara. NMR Sample Preparation. [Link]
-
Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra? (2017-07-14). [Link]
-
iNMR. Dynamic NMR - Simulating Chemical Exchange. [Link]
-
Boston University. Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
-
Lund University Publications. NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ACS Publications. NMR ¹H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. (2018-06-21). [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tailing Peaks in the HPLC Analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Welcome to our dedicated technical support guide for resolving challenges in the HPLC analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this N-protected amino acid derivative. Here, we delve into the scientific principles behind this common chromatographic problem and provide actionable, field-tested solutions to achieve symmetrical, reproducible peaks.
Understanding the Analyte: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a molecule featuring a carboxylic acid group, making it an acidic compound. The estimated pKa of the carboxylic acid moiety is in the range of 4 to 5, similar to benzoic acid itself.[1] The nitrogen atom is present as an amide (within the benzyloxycarbonyl protecting group) and is not basic. Therefore, the primary contributor to its solution chemistry and chromatographic behavior in reversed-phase HPLC is the ionizable carboxylic acid.
Troubleshooting Guide: From Tailing to Triumphant Peaks
Peak tailing in HPLC is a common issue that can compromise the accuracy and reliability of your analytical results. This guide provides a systematic approach to diagnosing and resolving tailing peaks observed during the analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Question: Why am I observing a tailing peak for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid on my C18 column?
Answer:
The primary cause of peak tailing for acidic compounds like 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. While the primary retention mechanism is hydrophobic interaction with the C18 chains, undesirable secondary interactions can also occur.
The most common culprit is the interaction of your acidic analyte with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase. These silanol groups are weakly acidic and can exist in an ionized state (Si-O⁻), particularly at mobile phase pH values above 4. This can lead to a mixed-mode retention mechanism, where some analyte molecules are retained not only by hydrophobic interactions but also by a stronger, secondary ionic interaction with the ionized silanols. This slower desorption from the active sites results in a "tailing" effect on the peak.
Below is a troubleshooting workflow to systematically address this issue.
Troubleshooting Workflow
Caption: A stepwise decision tree for troubleshooting peak tailing.
Question: How does adjusting the mobile phase pH improve the peak shape?
Answer:
Adjusting the mobile phase pH is a critical step in controlling the peak shape of ionizable compounds.[2] For an acidic analyte like 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, the goal is to suppress the ionization of its carboxylic acid group. According to the Henderson-Hasselbalch equation, an acid exists predominantly in its protonated (neutral) form when the pH of the solution is significantly lower than its pKa.
By lowering the mobile phase pH to a value at least 1.5 to 2 units below the analyte's pKa (i.e., pH 2.5-3.0), you ensure that the vast majority of the analyte molecules are in their neutral, un-ionized state. This has two key benefits:
-
Minimized Silanol Interactions: A neutral analyte has a much lower affinity for the negatively charged, ionized silanol groups on the silica surface, thereby reducing the secondary interactions that cause peak tailing.
-
Consistent Retention: When the analyte exists in a single, un-ionized form, its partitioning between the mobile and stationary phases is more uniform, leading to a more symmetrical peak.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers with the desired pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is suitable.
-
Example: 20 mM Potassium Phosphate Buffer: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 2.5 with phosphoric acid.
-
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes to ensure complete equilibration.
-
Inject and Analyze: Inject your sample of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid and observe the peak shape.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of the analyte's carboxylic acid group, minimizing secondary interactions with silanols. |
| Buffer | Phosphate, Formate | Provides good buffering capacity in the desired pH range. |
| Buffer Concentration | 10 - 25 mM | Sufficient to maintain a stable pH without causing precipitation or viscosity issues. |
Question: Can the choice of HPLC column affect peak tailing for this compound?
Answer:
Absolutely. The choice of the HPLC column is paramount in mitigating peak tailing. Not all C18 columns are created equal. Modern advancements in silica manufacturing and bonding chemistry have led to stationary phases with significantly reduced silanol activity.
-
End-Capped Columns: After the C18 chains are bonded to the silica surface, there are still unreacted silanol groups. End-capping is a process where these residual silanols are reacted with a small silylating agent (e.g., trimethylchlorosilane) to make them less polar and interactive. Using a well-end-capped column is highly recommended for analyzing acidic compounds.
-
High-Purity Silica: Older "Type A" silica contains higher levels of metal impurities, which can increase the acidity of neighboring silanol groups, exacerbating peak tailing. Modern "Type B" silica is of much higher purity, resulting in more homogenous and less acidic silanol groups.
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. This composition results in a lower concentration of surface silanols and improved pH stability, making them an excellent choice for minimizing peak tailing.
If you are using an older C18 column and still observe peak tailing after optimizing the mobile phase pH, consider switching to a modern, high-purity, end-capped C18 column or a hybrid particle column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid?
A1: Based on the analysis of similar compounds like benzoic acid and other N-protected amino acids, the following method can be a good starting point:
-
Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm or 254 nm.
-
Injection Volume: 5-10 µL.
This method utilizes a low pH mobile phase to suppress the ionization of the analyte and a standard C18 column. The gradient elution will help in eluting the compound with a good peak shape and reasonable retention time.
Q2: Could sample overload be a cause of peak tailing?
A2: Yes, injecting too much sample onto the column can lead to peak distortion, including tailing. This is because the stationary phase becomes saturated, leading to a non-ideal distribution of the analyte. If you suspect sample overload, try reducing the concentration of your sample and/or the injection volume.
Q3: Can issues with my HPLC system itself cause peak tailing?
A3: Yes, instrumental problems can contribute to peak tailing. This is often referred to as "extra-column band broadening." Potential causes include:
-
Excessive length or diameter of tubing between the injector, column, and detector.
-
Poorly made connections that create dead volumes.
-
A partially blocked column frit.
If you observe tailing for all peaks in your chromatogram, including a neutral marker compound, it is more likely to be a system issue.
Q4: Are there any other mobile phase additives that can help reduce tailing?
A4: While pH control is the most effective strategy for this acidic analyte, in some challenging cases, other additives might be considered. However, for an acidic compound, the primary focus should be on suppressing its ionization. The use of basic additives like triethylamine is intended to mask silanol interactions for basic analytes and is not recommended here. Increasing the buffer concentration can sometimes help to better control the on-column pH and may slightly improve peak shape.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)benzoic Acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
Technical Support Center: HPLC Analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. This molecule, containing both a carboxylic acid moiety and significant aromatic character from the benzyl and phenyl groups, presents unique challenges in achieving optimal peak shape and resolution. This document is intended for researchers, analytical chemists, and drug development professionals seeking to overcome these common chromatographic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the HPLC analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, progressing from common peak shape problems to more complex resolution and method development challenges.
Q1: My primary peak for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is exhibiting significant tailing. What is the cause and how can I resolve it?
Answer:
Peak tailing for this analyte is almost always rooted in its chemical structure, specifically the presence of the terminal carboxylic acid group.
Causality: In reversed-phase HPLC, which commonly uses silica-based columns (like C18), the silica backbone can have residual, un-capped silanol groups (Si-OH). These silanols are acidic and can carry a negative charge at mid-range pH values. Your analyte, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, has a carboxylic acid group with an estimated pKa between 4.0 and 4.5. When the mobile phase pH is near or above this pKa, your molecule becomes deprotonated (negatively charged). This leads to a secondary ionic interaction between the negatively charged analyte and positively charged sites on the silica surface, or repulsion from negatively charged silanols, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Control Mobile Phase pH (Primary Solution): The most effective solution is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the mobile phase pH to at least 1.5 units below the analyte's pKa.
-
Recommendation: Use a buffer such as 0.1% formic acid or a 20 mM potassium phosphate solution adjusted to a pH between 2.5 and 3.0. This ensures the carboxyl group is fully protonated (-COOH), eliminating the secondary ionic interactions.
-
-
Select an Appropriate Column: If pH adjustment alone is insufficient, the column itself may be the issue.
-
Recommendation: Use a modern, high-purity, base-deactivated, and end-capped C18 column. These columns have minimal accessible silanol groups. For this specific analyte, a Phenyl-Hexyl stationary phase could also be an excellent choice, as it promotes beneficial pi-pi interactions with the analyte's aromatic rings, which can improve peak shape and provide alternative selectivity.
-
Q2: I am struggling to resolve the main analyte peak from a closely eluting impurity. What parameters should I adjust?
Answer:
Improving resolution (Rs) requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Causality: Poor resolution occurs when the separation of two peak maxima is insufficient relative to their widths. For closely related impurities (e.g., a hydrolysis product or a positional isomer), the chemical differences are subtle, making separation challenging. To improve resolution, we must exploit these subtle differences by systematically adjusting chromatographic parameters.
Parameter Adjustment Strategy:
| Parameter | Primary Effect On | Recommended Action & Rationale |
| Mobile Phase Composition | Selectivity (α) & Retention (k) | Change the Organic Modifier: If using acetonitrile (ACN), switch to methanol (MeOH) or a combination. ACN and MeOH interact differently with analytes and the stationary phase. ACN is aprotic, while MeOH is a protic solvent and a better hydrogen bond donor/acceptor, which can change the elution order and improve separation of compounds with polar functional groups. |
| Gradient Slope (for gradient methods) | Retention (k) & Resolution (Rs) | Decrease the Gradient Slope: A shallower gradient (e.g., changing from a 5-95% B in 10 min to 5-95% B in 20 min) increases the run time but gives molecules more time to interact with the stationary phase, often dramatically improving the resolution of closely eluting peaks. |
| Column Temperature | Selectivity (α) & Retention (k) | Vary the Temperature: Adjust the column temperature in 10°C increments (e.g., 30°C, 40°C, 50°C). Changing the temperature alters the viscosity of the mobile phase and can affect the selectivity between two analytes differently, sometimes reversing their elution order and improving resolution. |
| Mobile Phase pH | Selectivity (α) & Retention (k) | Fine-tune the pH: Even within the optimal range of 2.5-3.0, small adjustments (e.g., from 2.7 to 3.0) can slightly alter the ionization state of impurities relative to the main analyte, providing the necessary change in selectivity to achieve separation. |
| Column Chemistry | Selectivity (α) | Change the Stationary Phase: If other options fail, a different column is the most powerful tool. If you are using a C18, switch to a Phenyl-Hexyl or a Biphenyl phase to introduce different separation mechanisms (pi-pi interactions) that can exploit the aromatic nature of your analyte and its impurities. |
Q3: How do I select and prepare the optimal mobile phase for this analysis?
Answer:
A robust and reproducible method starts with a well-chosen and properly prepared mobile phase. For 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, this involves a buffered aqueous phase and an organic modifier.
Protocol: Mobile Phase Preparation (Aqueous Phase, pH 2.8)
Materials:
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), ~85%
-
0.45 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure:
-
Weighing: Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of HPLC-grade water (Molar Mass of KH₂PO₄ ≈ 136.09 g/mol ; for 1 L, use 2.72 g).
-
Dissolution: Add the KH₂PO₄ to approximately 950 mL of HPLC-grade water in a clean glass beaker and stir until fully dissolved.
-
pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.80 ± 0.05.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.
-
Filtration & Degassing: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the HPLC system.
Organic Phase Selection:
-
Component B1: Acetonitrile (HPLC Grade)
-
Component B2: Methanol (HPLC Grade)
Start with Acetonitrile as the organic modifier due to its lower viscosity and UV transparency. If selectivity issues arise, switch to Methanol as described in Q2.
Visualizing the Impact of pH on Analyte-Stationary Phase Interaction
The following diagram illustrates why controlling mobile phase pH is critical for preventing peak tailing with this acidic analyte.
Technical Support Center: Scaling the Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
1. What is the most common and scalable method for synthesizing 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid?
The most prevalent and industrially adaptable method is the Schotten-Baumann reaction. This involves the acylation of 4-(aminomethyl)benzoic acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to maintain a basic pH, which neutralizes the HCl byproduct and facilitates the reaction. The reaction is generally performed at low temperatures (0-5°C) to minimize side reactions and decomposition of the benzyl chloroformate.
2. What are the critical process parameters to monitor during the scale-up of this synthesis?
When scaling up the Schotten-Baumann reaction for this synthesis, several parameters are critical for ensuring reaction efficiency, product quality, and safety:
-
Temperature Control: Maintaining a low temperature (0-5°C) is crucial to prevent the hydrolysis of benzyl chloroformate and the formation of impurities.
-
pH Control: The pH of the reaction mixture should be kept in the range of 9-11 to ensure the amine is deprotonated and reactive, while also neutralizing the generated HCl.
-
Reagent Addition Rate: Slow and controlled addition of benzyl chloroformate is necessary to manage the exothermic nature of the reaction and prevent localized high concentrations that can lead to side reactions.
-
Agitation: Efficient stirring is required to ensure proper mixing of the biphasic reaction mixture, promoting mass transfer and maintaining uniform temperature and pH.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of benzyl chloroformate.
-
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is susceptible to hydrolysis, especially at higher temperatures and pH values.
-
Solution: Ensure the reaction temperature is maintained at 0-5°C and the pH does not exceed 11. Use high-quality, dry benzyl chloroformate.
-
-
Poor Solubility of 4-(aminomethyl)benzoic acid: The starting material has limited solubility in water.
-
Solution: While the reaction is typically run in an aqueous base, ensuring the starting material is fully dissolved before adding the benzyl chloroformate is key. The formation of the sodium or potassium salt of the benzoic acid moiety increases its aqueous solubility.
-
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Dimer Formation (N,N'-dibenzyloxycarbonyl-4,4'-diaminomethyl dibenzoic acid): This can occur if the amine reacts with already formed product.
-
Solution: This is less common under Schotten-Baumann conditions but can be minimized by slow, controlled addition of the benzyl chloroformate to a well-stirred solution of the amine.
-
-
Benzyl Alcohol: This impurity arises from the hydrolysis of benzyl chloroformate.
-
Solution: Strict temperature and pH control as described above will minimize the formation of benzyl alcohol. Most of the benzyl alcohol can be removed during the aqueous workup and recrystallization.
-
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 4-(aminomethyl)benzoic acid.
-
Solution: As with low yield, monitor the reaction to completion. During workup, the difference in pKa between the product and the starting material can be exploited for purification.
-
Problem 3: Difficulties with Product Isolation and Purification
Possible Causes and Solutions:
-
Product Precipitation: The sodium salt of the product may be soluble in the reaction mixture.
-
Solution: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture to a pH of 3-4 with an acid like HCl. Ensure slow addition of the acid to control the precipitation and obtain a more easily filterable solid.
-
-
Oily Product: The product may initially precipitate as an oil before solidifying.
-
Solution: This can be due to residual organic solvents or impurities. Ensure any organic solvent used for extraction of byproducts is thoroughly removed. Stirring the oily precipitate in the acidified aqueous solution can often induce crystallization.
-
-
Inefficient Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.
-
Solution: A common and effective method for purification is recrystallization from an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes turbid. Upon cooling, the pure product crystallizes.
-
Experimental Protocols
Detailed Step-by-Step Synthesis Protocol:
-
Dissolution of Starting Material: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 4-(aminomethyl)benzoic acid in an aqueous solution of sodium hydroxide (1.1 equivalents) at room temperature.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, perform an extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE) to remove benzyl alcohol and any unreacted benzyl chloroformate.
-
Precipitation: Cool the aqueous layer to 10-15°C and slowly add 2M HCl with vigorous stirring to adjust the pH to 3-4.
-
Isolation: The product will precipitate as a white solid. Continue stirring for 30 minutes to an hour to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Data Presentation
| Parameter | Recommended Range | Consequence of Deviation |
| Reaction Temperature | 0-5°C | Higher temperatures lead to increased hydrolysis of Cbz-Cl and lower yield. |
| pH | 9-11 | Lower pH results in incomplete reaction; higher pH increases Cbz-Cl hydrolysis. |
| Equivalents of Base | 1.1 - 1.2 eq. | Insufficient base leads to an acidic environment, stopping the reaction. |
| Equivalents of Cbz-Cl | 1.05 - 1.1 eq. | Excess Cbz-Cl can lead to more impurities and is wasteful. |
| Acidification pH | 3-4 | Incomplete precipitation above pH 4; potential for co-precipitation of other acidic impurities at very low pH. |
Visualizations
Caption: Workflow for the scaled-up synthesis of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid.
Caption: Troubleshooting logic for common issues in the synthesis.
References
-
Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. Organic Syntheses, Coll. Vol. 10, p.84 (2004); Vol. 77, p.164 (2000). [Link]
-
A convenient synthesis of 4-(N-Cbz-aminomethyl)benzoic acid. Tetrahedron Letters, 45(44), 8213-8215 (2004). [Link]
- Process for preparing 4-aminomethyl-benzoic acid derivatives.
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
In the landscape of drug discovery and peptide synthesis, the unequivocal structural confirmation of intermediates is paramount. 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, a key building block, demands rigorous analytical scrutiny to ensure its purity and structural integrity. This guide provides an in-depth analysis of its ¹H NMR spectrum, complemented by a comparative overview of alternative analytical techniques, offering researchers a comprehensive framework for its characterization.
The Decisive Signature: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural elucidation of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid. The spectrum, typically acquired in a deuterated solvent such as DMSO-d₆, provides a unique fingerprint of the molecule's proton environments.
A typical ¹H NMR spectrum of 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid at 400 MHz in DMSO-d₆ exhibits characteristic signals that can be unambiguously assigned to the distinct protons in the molecule.[1]
Table 1: ¹H NMR Spectral Data of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.84 | Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift.[1] |
| 7.88 - 7.26 | Multiplet | 9H | Aromatic Protons (C₆H₅- and -C₆H₄-) | This complex multiplet arises from the overlapping signals of the five protons on the benzyl group and the four protons on the para-substituted benzoic acid ring. The protons on the benzoic acid moiety, being part of an electron-withdrawing system, will resonate at the downfield end of this region. |
| ~5.04 | Singlet | 2H | Benzylic Protons (-O-CH₂-Ph) | The two protons of the methylene group in the benzyloxycarbonyl (Cbz) protecting group are chemically equivalent and appear as a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.[1] |
| ~4.25 | Doublet | 2H | Methylene Protons (-CH₂-NH-) | These protons, situated between the benzoic acid ring and the amide nitrogen, are expected to appear as a doublet due to coupling with the adjacent NH proton. The electron-withdrawing nature of the aromatic ring and the amide group shifts this signal downfield. |
| ~8.5 (broad) | Triplet | 1H | Amide Proton (-NH-) | The amide proton signal is often broad due to quadrupole broadening and chemical exchange. It is expected to be a triplet due to coupling with the adjacent methylene protons. |
Causality Behind the Chemical Shifts
The observed chemical shifts are a direct consequence of the electronic environment surrounding each proton. The electron-withdrawing carboxylic acid and amide functionalities deshield the aromatic protons of the benzoic acid ring, shifting them downfield. Similarly, the electronegative oxygen and nitrogen atoms pull electron density away from the adjacent methylene protons, resulting in their downfield appearance. The benzylic protons of the Cbz group are also deshielded by the adjacent oxygen and the aromatic ring's magnetic anisotropy.
A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often necessitates a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
¹³C NMR Spectroscopy: A Skeletal Blueprint
Table 2: Predicted ¹³C NMR Chemical Shifts and Comparison with Alternative Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling), and stoichiometry (through integration). | High resolution, provides detailed structural information, non-destructive. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms (aliphatic, aromatic, carbonyl). | Provides a clear fingerprint of the carbon skeleton, less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides accurate molecular weight confirmation.[1] | Does not provide detailed structural connectivity information. |
| HPLC | Purity assessment and quantification. | High sensitivity and resolving power for separating impurities.[5][6] | Does not provide structural information. |
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, an expected [M+H]⁺ peak at m/z 286.4 would be observed using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] This provides crucial, albeit non-structural, confirmation of the target molecule's identity.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for assessing the purity of a compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of acetonitrile and water with an acidic modifier, would be suitable for analyzing this compound.[5][6] The presence of a single major peak would indicate high purity, while the area of this peak relative to any impurity peaks can be used for quantification.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Temperature: 25 °C
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Visualizing the Data
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the expected ¹H NMR spectrum and the logical workflow for characterization.
Caption: Predicted ¹H NMR spectrum of the target molecule.
Sources
- 1. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. helixchrom.com [helixchrom.com]
A Researcher's Guide to the 1H NMR Spectral Features of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, a common intermediate in medicinal chemistry. We will dissect the molecule's structure to predict the chemical shift, multiplicity, and integration of each proton, grounding our analysis in fundamental principles and comparing it with established experimental data.
Principles of Chemical Shift: A Primer
The position of a signal in a 1H NMR spectrum, its chemical shift (δ), is dictated by the electronic environment of the proton.[1][2] An applied magnetic field (B0) induces the circulation of electrons within the molecule, which in turn generates a small, local magnetic field that opposes B0. This phenomenon is called shielding.
-
Shielded Protons: Protons in electron-rich environments are said to be shielded. They experience a weaker effective magnetic field and thus require a lower frequency (or higher field) to achieve resonance. Their signals appear "upfield" (to the right) in the NMR spectrum, at a lower δ value.
-
Deshielded Protons: Conversely, protons near electronegative atoms (like oxygen or nitrogen) or within the plane of unsaturated systems (like aromatic rings) have their electron density withdrawn.[2] These "deshielded" protons experience a stronger effective magnetic field, resonating at a higher frequency. Their signals appear "downfield" (to the left) at a higher δ value.[1]
The structure of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid contains multiple distinct electronic environments, leading to a well-resolved and informative spectrum.
Structural Analysis and Proton Environments
To predict the spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure can be deconstructed into four key fragments, each with unique proton signals.
Figure 2: Standard workflow for sample preparation and data acquisition for 1H NMR analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is an excellent solvent for this compound and will allow for the observation of exchangeable protons like the -COOH and -NH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shift, defining δ = 0.00 ppm. [1]4. Dissolution: Cap the tube and vortex gently until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, calibrating the chemical shift to the TMS signal, and integrating the peaks to determine the relative proton ratios.
Conclusion
The 1H NMR spectrum of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid provides a rich set of signals that are highly characteristic of its structure. The key diagnostic peaks are the far downfield carboxylic acid singlet (~12.8 ppm), the five-proton multiplet of the Cbz aromatic ring (~7.3 ppm), and the sharp two-proton singlet for the benzylic methylene group adjacent to the carbamate oxygen (~5.0 ppm). By understanding the underlying principles of shielding and deshielding, researchers can confidently interpret the spectrum to confirm the identity and purity of their synthesized material.
References
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]
-
Spectrabase. (n.d.). 4-[[(2-benzamidobenzoyl)amino]methyl]benzoic acid. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
- Prakash, G. K. S., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Proton NMR Chemical Shift Tables. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Aminomethylbenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid and its Alternatives for Advanced Research
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the purity of the final product. In the realm of peptide synthesis and the construction of complex molecular architectures, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA) serves as a key bifunctional linker. This guide provides an in-depth characterization of Cbz-AMBA and an objective comparison with its commonly used alternatives, 4-({[(9-fluorenylmethoxy)carbonyl]amino}methyl)benzoic acid (Fmoc-AMBA) and 4-({[(tert-butoxycarbonyl)amino]methyl}benzoic acid (Boc-AMBA).
This document will delve into the synthesis, purification, and comprehensive characterization data for each compound, supported by experimental protocols and spectroscopic evidence. The objective is to equip researchers with the necessary information to make informed decisions based on the specific requirements of their synthetic strategy, such as desired solubility, deprotection conditions, and overall cost-effectiveness.
The Central Role of Protected 4-(Aminomethyl)benzoic Acid Derivatives
4-(Aminomethyl)benzoic acid (AMBA) is a valuable building block in medicinal chemistry, offering a rigid phenyl scaffold with two reactive functional groups: a primary amine and a carboxylic acid. This unique structure allows for its incorporation into peptide sequences or its use as a linker to connect different molecular fragments. However, the simultaneous presence of a nucleophilic amine and an electrophilic carboxylic acid necessitates the use of protecting groups to achieve selective transformations.
The choice of the amine protecting group is paramount, as it dictates the conditions required for its removal and, consequently, the overall synthetic strategy. The benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butoxycarbonyl (Boc) groups are among the most widely employed amine protecting groups in organic synthesis, each with its distinct advantages and disadvantages.
Characterization Data: A Comparative Overview
A thorough understanding of the physicochemical and spectroscopic properties of these building blocks is essential for their effective use. The following tables summarize the key characterization data for Cbz-AMBA and its Fmoc and Boc protected counterparts.
Table 1: Physicochemical Properties
| Property | 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA) | 4-({[(Fmoc)amino]methyl}benzoic acid (Fmoc-AMBA) | 4-({[(Boc)amino]methyl}benzoic acid (Boc-AMBA) |
| Molecular Formula | C₁₆H₁₅NO₄ | C₂₃H₁₉NO₄[1] | C₁₃H₁₇NO₄[2] |
| Molecular Weight | 285.29 g/mol | 373.41 g/mol [1] | 251.28 g/mol [2] |
| CAS Number | 58933-52-1 | 164470-64-8[1] | 33233-67-9[2] |
| Appearance | White to off-white solid | White powder[1] | White to off-white solid |
| Melting Point | Not consistently reported | 224-228 °C | 164-168 °C |
Table 2: Spectroscopic Data Summary
| Spectroscopic Data | 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA) | 4-({[(Fmoc)amino]methyl}benzoic acid (Fmoc-AMBA) | 4-({[(Boc)amino]methyl}benzoic acid (Boc-AMBA) |
| ¹H NMR (DMSO-d₆) | δ ~12.84 (s, 1H, COOH), 7.88-7.26 (m, 9H, Ar-H), 5.04 (s, 2H, CH₂-Ph)[3] | No detailed data available in searches. | No detailed data available in searches. |
| Mass Spectrometry | APCI+ m/z 286.4 [M+H]⁺[3] | No detailed data available in searches. | m/z = 274 [M+Na]⁺[3] |
Experimental Protocols and Methodologies
The following section provides detailed protocols for the synthesis and characterization of these compounds, grounded in established chemical literature.
Synthesis Protocols
The synthesis of these protected AMBA derivatives typically involves the reaction of 4-(aminomethyl)benzoic acid with the corresponding chloroformate or anhydride under basic conditions.
Protocol 1: Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA) [3]
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a suitable aqueous base (e.g., 1 M NaOH or Na₂CO₃ solution) and cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3, which will precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Synthesis of 4-({[(tert-butoxycarbonyl)amino]methyl}benzoic acid (Boc-AMBA) [4]
-
Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the suspension.
-
Add a base (e.g., triethylamine or NaOH) to maintain a basic pH and stir the reaction at room temperature for 12-24 hours.
-
Remove the dioxane under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., citric acid or HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the desired product.
Protocol 3: Synthesis of 4-({[(9-fluorenylmethoxy)carbonyl]amino}methyl}benzoic acid (Fmoc-AMBA)
Characterization Methodologies
Standard analytical techniques are employed to verify the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals to identify include the carboxylic acid proton (typically a broad singlet >10 ppm), aromatic protons, the methylene protons of the aminomethyl group, and the characteristic protons of the protecting group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Diagnostic peaks include the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic carbons.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands can confirm the presence of key functional groups. Look for:
-
Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C=O stretch from the carbamate protecting group (~1690 cm⁻¹).
-
N-H stretch (for Cbz and Boc derivatives) (~3300 cm⁻¹).
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.
Comparative Analysis and Field-Proven Insights
The choice between Cbz, Fmoc, and Boc protecting groups for 4-(aminomethyl)benzoic acid is dictated by the specific requirements of the synthetic route.
Deprotection Chemistry: The Deciding Factor
The primary difference between these building blocks lies in their deprotection chemistry, which is a cornerstone of orthogonal protection strategies in multi-step synthesis.
Figure 1: Deprotection pathways for Cbz, Fmoc, and Boc protected amines.
-
Cbz-AMBA: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C). This method is clean and efficient but is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing residues.
-
Fmoc-AMBA: The Fmoc group is labile to basic conditions, most commonly a solution of piperidine in an aprotic solvent like DMF. This makes it orthogonal to both Cbz and Boc protection and is the standard for solid-phase peptide synthesis (SPPS).
-
Boc-AMBA: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). This is the basis of Boc-based SPPS and is orthogonal to Fmoc and Cbz deprotection methods.
Solubility and Handling
-
Cbz-AMBA: Generally exhibits good crystallinity, which can facilitate purification by recrystallization. Its solubility is moderate in many organic solvents.
-
Fmoc-AMBA: The large, hydrophobic fluorenyl group often imparts good solubility in common organic solvents used in peptide synthesis, such as DMF and NMP. However, it is sparingly soluble in water[5].
-
Boc-AMBA: This derivative is often soluble in a range of organic solvents including methanol, dichloromethane, and dimethyl sulfoxide, but has lower solubility in water[6].
Cost and Availability
While prices fluctuate, generally, Boc-protected amino acids tend to be the most cost-effective, followed by Cbz derivatives. Fmoc-protected amino acids are often the most expensive due to the multi-step synthesis of the Fmoc protecting group itself. All three derivatives are commercially available from numerous suppliers.
Conclusion and Recommendations
The choice of protecting group for 4-(aminomethyl)benzoic acid is a strategic decision that hinges on the planned synthetic route.
-
Cbz-AMBA is a classic and reliable choice for solution-phase synthesis, particularly when reductive cleavage is compatible with other functionalities in the molecule. Its good crystallinity can be an advantage for purification.
-
Fmoc-AMBA is the go-to derivative for modern solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups and linkers.
-
Boc-AMBA remains a workhorse in both solution-phase and Boc-based solid-phase synthesis. Its acid-lability offers a robust and often more cost-effective alternative to Fmoc chemistry.
Ultimately, the optimal choice will depend on a careful consideration of the deprotection conditions, solubility requirements, and economic factors of the specific research project. This guide provides the foundational data to aid in that critical decision-making process.
References
-
PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
GEO-LEO e-docs. Supplementary of Molecules. [Link]
-
Fisher Scientific. 4-(Fmoc-aminomethyl)benzoic acid, 95%. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ScienceDirect. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 4-(Fmoc-aminomethyl)benzoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
Strategic Protection of 4-(Aminomethyl)benzoic Acid: A Comparative Technical Guide on Cbz vs. Boc Chemistries
Introduction: The Zwitterionic Challenge
4-(Aminomethyl)benzoic acid (PAMBA) is a critical bifunctional scaffold in medicinal chemistry, often serving as a linker in drug-drug conjugates or a pharmacophore in antifibrinolytic agents.
However, its handling presents a specific challenge: Zwitterionic Insolubility.
In its neutral state, PAMBA exists as a zwitterion (
Successful protection of the amine requires disrupting this ionic lattice. This guide compares the two most robust strategies—tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) —providing the experimental logic to select the correct pathway for your synthesis.
Mechanistic & Strategic Analysis
The Chemistry of Solubilization
Both protocols rely on the Schotten-Baumann principle. You must use an aqueous base (NaOH or
Diagram 1: Synthesis & Workup Logic Flow
The following workflow illustrates the parallel pathways for both chemistries, highlighting the critical "Self-Validating" acidification step.
Caption: Comparative workflow for Boc and Cbz protection. Note that both pathways converge at the acidification step, which serves as a purification filter.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the product does not precipitate upon acidification, the reaction failed or the pH is incorrect.
Protocol A: Boc-Protection (High Yield, Gas Evolution)
Best for: Solid-phase peptide synthesis (SPPS), acid-labile downstream targets.
-
Solubilization: In a round-bottom flask, suspend PAMBA (10 mmol, 1.51 g) in 1M NaOH (20 mL, 20 mmol) and 1,4-Dioxane (20 mL) . Stir until a clear, homogenous solution forms.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (
) (11 mmol, 2.40 g) .-
Note:
can be added as a solid or dissolved in a small amount of dioxane.
-
-
Reaction: Stir at room temperature for 12–18 hours.
-
Observation:
gas may evolve; ensure open venting or a bubbler.
-
-
Workup (The Clean-Up):
-
Concentrate the mixture under reduced pressure to remove Dioxane (crucial to maximize precipitation yield).
-
Dilute the remaining aqueous residue with water (20 mL).
-
Wash with Ethyl Acetate (
mL) to remove unreacted and byproducts. Discard the organic layer.
-
-
Isolation (The Critical Step):
-
Cool the aqueous layer to 0°C.
-
Slowly add 1M HCl or 10%
with stirring until pH reaches 2–3. -
A thick white precipitate will form immediately.
-
Filter, wash with cold water, and dry in a vacuum oven.
-
-
Expected Yield: 90–95%.
Protocol B: Cbz-Protection (Rapid, Crystalline)
Best for: Solution-phase synthesis, compounds requiring acid stability (e.g., subsequent glycosylation).
-
Solubilization: Dissolve PAMBA (10 mmol, 1.51 g) in 2M NaOH (10 mL) and cool to 0°C in an ice bath.
-
Reagent Addition: Simultaneously add Benzyl chloroformate (Cbz-Cl) (11 mmol, 1.6 mL) and 2M NaOH (5.5 mL) dropwise over 20 minutes.
-
Why? Cbz-Cl hydrolyzes rapidly in strong base. Adding NaOH with the reagent maintains the pH at 9–10 without destroying the reagent.
-
-
Reaction: Remove ice bath and stir vigorously for 3–5 hours.
-
Workup:
-
Dilute with water (30 mL).
-
Extract with Diethyl Ether (
mL) to remove benzyl alcohol and unreacted Cbz-Cl. Discard organic layer.
-
-
Isolation:
-
Acidify the aqueous layer carefully with 3M HCl to pH 2.
-
The N-Cbz derivative often precipitates as a finer solid than the Boc derivative.
-
Filter and wash with water. Recrystallize from Ethanol/Water if necessary.
-
-
Expected Yield: 80–88%.
Comparative Performance Analysis
The following table summarizes the trade-offs based on experimental data and physical properties.
| Feature | Boc-Protection | Cbz-Protection |
| Reagent Stability | High (Solid/Low melt, shelf-stable) | Moderate (Liquid, moisture sensitive) |
| Reaction pH | Flexible (can use | Strict (pH > 8 required to prevent hydrolysis) |
| Atom Economy | Lower (Loss of t-BuOH and | Moderate (Loss of HCl) |
| Product Solubility | Soluble in DCM, EtOAc | Soluble in EtOAc, often less soluble in DCM |
| Removal Conditions | Acidic: TFA (neat or 50% in DCM), 4M HCl/Dioxane | Hydrogenolysis: |
| Orthogonality | Compatible with hydrogenation | Compatible with mild acids (TFA) |
| Typical Yield | 93 - 96% | 80 - 88% |
Decision Matrix: Which to Choose?
Use the logic flow below to determine the appropriate protecting group for your specific drug development campaign.
Caption: Decision matrix for selecting Boc vs. Cbz based on downstream chemical compatibility.
Strategic Insight
-
Choose Boc if you are performing Solid Phase Peptide Synthesis (SPPS). The N-Boc group is stable to the base used for Fmoc removal (if using orthogonal strategies) or is the standard for Boc-SPPS.
-
Choose Cbz if your molecule contains acid-sensitive moieties (e.g., acetals, silyl ethers) that would not survive the TFA deprotection required for Boc. Cbz can be removed under neutral conditions (Hydrogenolysis).[1]
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive guide on stability and removal conditions).
-
Han, G., et al. "Preparation of 4-(aminomethyl)benzoic acid derivatives." Journal of Medicinal Chemistry. (Demonstrates Boc-protection yields on PAMBA derivatives).
-
Bodanszky, M., & Bodanszky, A. The Practice of Peptide Synthesis. Springer-Verlag. (Source for standard Schotten-Baumann protocols for amino acids).
-
PubChem Compound Summary. "4-(Aminomethyl)benzoic acid."[2] (Physical property data confirming zwitterionic nature).
Sources
The Strategic Advantage of Benzyloxycarbonyl (Cbz) in Peptide Chemistry: A Comparative Technical Guide
Executive Summary
In the precise landscape of peptide synthesis and medicinal chemistry, the Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of orthogonal protection strategies.[1] While Fmoc and Boc methodologies dominate solid-phase peptide synthesis (SPPS), Cbz offers a unique physicochemical profile: it is orthogonal to both acidic and basic conditions , cleavable instead by catalytic hydrogenolysis or strong acidolysis.[1] This guide analyzes the mechanistic advantages of Cbz, providing comparative data against modern alternatives and detailed, self-validating protocols for its application in complex molecule synthesis.
Part 1: The Mechanistic Edge
The Cbz group protects amine functions as a carbamate (urethane). This structural choice is not arbitrary; it is the primary reason for the suppression of racemization during amino acid activation. Unlike
Cleavage Mechanism: The "Clean" Release
The defining advantage of Cbz is its cleavage via catalytic hydrogenolysis . Unlike acidolysis (Boc) or base-induced
Mechanism:
-
Adsorption of the benzyl ring onto the Palladium (Pd) surface.
-
Hydrogen insertion into the benzylic C-O bond.
-
Release of toluene and the unstable carbamic acid.[2]
-
Spontaneous decarboxylation to release the free amine and
.[2]
Part 2: Comparative Analysis (Cbz vs. Boc vs. Fmoc)
The following matrix compares the three dominant amine protecting groups. Cbz is distinct because it acts as a "Safety Catch"—stable to the conditions that cleave the other two.
Table 1: Stability and Orthogonality Matrix
| Feature | Cbz (Z) | Boc | Fmoc |
| Primary Cleavage | TFA / DCM (Acidolysis) | Piperidine / DMF (Base) | |
| Alternative Cleavage | HBr / AcOH (Strong Acid) | Heat / Vacuum (rare) | DBU, TBAF |
| Stability: 50% TFA | Stable | Unstable (Cleaves) | Stable |
| Stability: 20% Piperidine | Stable | Stable | Unstable (Cleaves) |
| Stability: Hydrogenation | Unstable (Cleaves) | Stable | Stable (mostly)* |
| Scavengers Required? | No (Clean gas evolution) | Yes (Silanes/Thiols for cations) | No |
| Racemization Risk | Low (Carbamate) | Low (Carbamate) | Low (Carbamate) |
*Note: Fmoc is generally stable to hydrogenation, but prolonged exposure or specific solvents can lead to slow cleavage or reduction of the fluorenyl ring.
DOT Diagram 1: Orthogonality Logic Flow
This diagram illustrates the decision logic for selecting Cbz based on reaction conditions.
Caption: Decision tree for selecting Cbz based on chemical orthogonality requirements.
Part 3: Experimental Protocols
Protocol A: Cbz Protection (Schotten-Baumann Conditions)
Objective: Selective protection of an amino group in the presence of a carboxyl group. Critical Factor:pH Control . The reaction generates HCl.[1][3] If pH drops < 8, the amine protonates and becomes non-nucleophilic. If pH > 11, hydrolysis of Cbz-Cl competes.
Reagents:
-
Amino Acid (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[4]
-
NaOH (2M) or
-
Solvent: Water/Dioxane or Water/Acetone (1:1)
Step-by-Step:
-
Dissolution: Dissolve the amino acid in
NaOH (1.0 equiv) and cool to in an ice bath. -
Addition: Simultaneously add Cbz-Cl (dropwise) and
NaOH (dropwise) over 30 minutes.-
Checkpoint: Monitor pH continuously. Maintain pH between 9.0 and 10.0 .
-
-
Reaction: Stir vigorously at
for 1 hour, then warm to Room Temperature (RT) for 2 hours. -
Workup:
-
Wash the alkaline solution with Diethyl Ether (
) to remove unreacted Cbz-Cl. -
Acidify the aqueous layer carefully with
to pH 2.0 (The product will precipitate or oil out). -
Extract into Ethyl Acetate (
), dry over , and concentrate.
-
Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)
Objective: Clean removal of Cbz without affecting acid/base sensitive groups. Safety Note: Dry Pd/C is pyrophoric. Always wet with solvent under inert gas before introducing hydrogen.
Reagents:
-
Palladium on Carbon (10% Pd/C) (10 wt% of substrate)
-
Hydrogen Gas (
) (Balloon or bubbling) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step:
-
Preparation: Dissolve the substrate in MeOH. Flush the flask with Nitrogen (
). -
Catalyst Addition: Carefully add 10% Pd/C. (Tip: Add a small amount of water or toluene to the catalyst first to dampen it).
-
Hydrogenation: Replace the
atmosphere with (vacuum/purge cycle x3). Attach a hydrogen balloon. -
Agitation: Stir vigorously at RT. Reaction is typically complete in 1–4 hours.
-
Monitoring: TLC will show the disappearance of the UV-active starting material (Cbz is UV active; free amine is often not).
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash with MeOH.
-
Isolation: Concentrate the filtrate. The residue is the free amine (often quantitative yield).[7]
DOT Diagram 2: Reaction Workflow
Caption: Linear workflow for Cbz protection and deprotection cycles.
Part 4: Strategic Applications
Side-Chain Protection in SPPS
While Fmoc is used for the peptide backbone, Cbz is frequently employed to protect the side chain of Lysine (Lys) or Ornithine (Orn) .
-
Why? The Cbz group on the side chain survives the repetitive base treatments (20% piperidine) used to remove the N-terminal Fmoc.
-
Removal: It is removed at the very end of the synthesis using strong acid (HF or TFMSA), or if the peptide is synthesized in solution, via hydrogenolysis.
Solution Phase "Safety Catch"
In the synthesis of complex convergent peptides (e.g., fragment condensation), Cbz is ideal for protecting the N-terminus of a fragment.
-
Scenario: You have a peptide fragment protected with Boc on side chains.[7][8] You need to deprotect the N-terminus to couple it.
-
Problem: Using Fmoc might cause side reactions (e.g., aspartimide formation) due to basic conditions.
-
Solution: Use Cbz.[1][2][3][4][6][7][9][10] Deprotect with
.[2][7][10] The Boc side chains remain intact (orthogonal).[3]
References
-
Bergmann, M., & Zervas, L. (1932).[10] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4][6]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Felpin, F. X., & Fouquet, E. (2010).[4][6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[4][6]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Guardian: A Comparative Guide to Cbz Orthogonality in Peptide Synthesis
Executive Summary: The "Z" Factor in Modern Synthesis
While the Benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is the patriarch of amine protection, it is far from obsolete. In an era dominated by Fmoc/tBu solid-phase peptide synthesis (SPPS), Cbz remains a critical strategic tool for complex fragment condensation, cyclic peptide synthesis, and side-chain protection where "true" orthogonality to both base (Fmoc removal) and mild acid (Boc removal) is required.
This guide objectively compares Cbz against modern alternatives (Fmoc, Boc, Alloc), delineating its specific orthogonality profile and providing validated protocols for its installation and removal.
Mechanistic Foundation: The Carbamate Shield
The Cbz group protects amines by converting them into carbamates .[1] Its stability arises from the delocalization of the nitrogen lone pair into the carbonyl, reducing nucleophilicity.
Protection & Deprotection Mechanism
The cleavage of Cbz is unique among common protecting groups because it can be driven by two distinct mechanisms: Hydrogenolysis (reductive cleavage) or Acidolysis (strong acid cleavage).
-
Hydrogenolysis: Driven by the affinity of Palladium for the benzylic carbon, leading to toluene formation and spontaneous decarboxylation.[2]
-
Acidolysis: Requires strong acids (HBr, HF) to protonate the carbonyl oxygen, facilitating
or cleavage of the benzyl cation.
Visualization: Cbz Mechanistic Pathways
Figure 1: Dual-pathway deprotection mechanism of the Cbz group via Hydrogenolysis (Path A) and Acidolysis (Path B).
Comparative Orthogonality Matrix
The value of Cbz lies in its orthogonality .[1][3] It allows for the selective deprotection of Boc or Fmoc groups in its presence, and vice versa.
Table 1: Stability and Cleavage Comparison
| Feature | Cbz (Z) | Boc | Fmoc | Alloc |
| Primary Cleavage | 50% TFA (Acidolysis) | 20% Piperidine (Base) | ||
| Secondary Cleavage | Strong Acid (HBr, HF, TFMSA) | Gas HCl | DBU / Fluoride | - |
| Stability: TFA | Stable * (See Note 1) | Labile | Stable | Stable |
| Stability: Base | Stable | Stable | Labile | Stable |
| Stability: H2/Pd | Labile | Stable | Stable (mostly) | Labile (isomerization) |
| Scavenger Need | High (if acid cleavage) | High | Low | High (Nucleophile) |
Note 1 (The "TFA Nuance"): Cbz is generally stable to 50% TFA for short durations (e.g., during Boc removal). However, in the presence of scavengers like thioanisole or during long reaction times (>2 hours), partial cleavage can occur. Expert Tip: Use electron-withdrawing Cbz analogs (e.g., Z(2-Cl)) for enhanced acid stability.
Validated Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (The Gold Standard)
Best for: Peptides lacking sulfur (Met, Cys) which poisons the catalyst.
-
Preparation: Dissolve the Cbz-protected peptide (1.0 eq) in MeOH or EtOH. If solubility is poor, add small amounts of DMF or AcOH.
-
Catalyst Loading: Add 10% Pd/C (10-20% by weight of substrate). Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.
-
Hydrogenation:
-
Method: Bubble
gas or use a balloon.[3] -
Self-Validation: Rapid evolution of
(bubbling) often occurs alongside uptake.
-
-
Monitoring: Check TLC or LC-MS after 1 hour.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[2]
-
Result: Quantitative yield of free amine (as acetate or free base).
-
Protocol B: Acidolytic Cleavage (HBr/AcOH)
Best for: Sulfur-containing peptides or solid-phase cleavage.
-
Reagent: Prepare or purchase 33% HBr in Glacial Acetic Acid.
-
Reaction: Add reagent to the peptide (10 mL per gram). Stir at room temperature for 30–60 minutes.
-
Scavenging (Critical): If the peptide contains Tyr, Trp, or Met, add anisole or thioanisole (5-10% v/v) to trap the generated benzyl cations.
-
Failure Mode: Without scavengers, benzyl cations will alkylate the aromatic rings of Trp/Tyr (permanent modification).
-
-
Precipitation: Pour the reaction mixture into cold diethyl ether. The deprotected peptide will precipitate.
Strategic Decision Logic
Choosing when to use Cbz requires analyzing the entire synthetic route. Use the logic flow below to determine if Cbz is the correct orthogonal choice for your specific sequence.
Visualization: Protection Strategy Decision Tree
Figure 2: Decision matrix for selecting Cbz and determining the appropriate deprotection pathway based on peptide composition.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Hydrogenolysis | Catalyst Poisoning (S, amine oxides) | Wash catalyst; Use Pd(OH)2 (Pearlman's catalyst); Add trace AcOH. |
| Alkylation of Trp/Tyr | Benzyl Cation attack during Acidolysis | Increase scavenger load (Anisole/Thioanisole); Switch to Hydrogenolysis. |
| Loss of Cbz in TFA | Acid lability over time | Limit TFA exposure to <30 min; Use Z(2-Cl) or Z(NO2) for higher acid stability. |
| Explosive Risk | Dry Pd/C + Methanol vapors | Always wet the Pd/C with water or toluene before adding methanol. |
References
-
Bergmann, M., & Zervas, L. (1932).[4][5] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[2][6][7] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc).[5][6][8]
-
Boc Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to Cbz Deprotection: Catalytic Hydrogenolysis vs. Acid Cleavage
The Carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection strategy, particularly revered in the intricate art of peptide synthesis and complex molecule construction. Its stability to a wide range of reagents is matched by the reliability of its removal. However, the choice of deprotection method is not a trivial one; it is a critical decision that hinges on the substrate's unique chemical landscape. This guide provides an in-depth comparison of the two primary methods for Cbz cleavage: the mild and widely-used catalytic hydrogenolysis and the robust, potent acid cleavage. We will explore the mechanistic underpinnings, practical applications, and critical limitations of each, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed, effective decisions at the bench.
Catalytic Hydrogenolysis: The Gentle Workhorse
Catalytic hydrogenolysis is the most common and generally mildest method for Cbz group removal.[1] It operates under neutral pH and typically at room temperature, offering a high degree of chemoselectivity that preserves many other sensitive functional groups. The process involves the cleavage of the C-O bond at the benzylic position, liberating the amine and producing benign byproducts.[2]
Mechanism of Action
The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). Hydrogen gas (H₂) is adsorbed onto the palladium surface, where it is activated. The Cbz-protected amine also coordinates to the catalyst, allowing for the reductive cleavage of the benzylic C-O bond. The resulting unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2][3]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Variants & Key Considerations
-
Classical Hydrogenolysis (H₂/Pd/C): This is the gold standard, prized for its efficiency and clean work-up.[4] The primary drawback is the requirement for handling flammable hydrogen gas, which can pose safety and scalability challenges.[1]
-
Transfer Hydrogenolysis: To circumvent the use of H₂ gas, a hydrogen donor like ammonium formate, formic acid, or cyclohexene can be used in a process called catalytic transfer hydrogenation.[1] This method is often safer for larger-scale reactions but may require longer reaction times or gentle heating.[1]
Advantages:
-
Mild, Neutral Conditions: Preserves acid- and base-labile functional groups.
-
Clean Byproducts: Toluene and CO₂ are volatile and easily removed.[1]
-
High Yields: Typically provides excellent yields with straightforward purification.[1]
Limitations & Challenges:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers found in methionine or cysteine).
-
Incompatibility with Reducible Groups: The conditions will readily reduce other functionalities such as alkenes, alkynes, nitro groups, and some aryl halides.[1][4]
-
Safety: Handling hydrogen gas requires specialized equipment and adherence to strict safety protocols.[1]
Acid Cleavage: The Forceful Alternative
When catalytic hydrogenolysis is not viable—particularly for sulfur-containing substrates or molecules with other reducible groups—acid-mediated cleavage provides a powerful alternative.[1] These methods employ strong acids to effect the deprotection, operating through a distinct, non-reductive mechanism.
Mechanism of Action
The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[5] The mechanism is believed to involve initial protonation of the carbamate's carbonyl oxygen. This is followed by nucleophilic attack by the bromide ion at the benzylic carbon (an SN2-type displacement) or by formation of a benzyl carbocation (SN1-type), which is then trapped. Both pathways lead to the formation of the unstable carbamic acid, which, as with hydrogenolysis, collapses to the free amine and CO₂.
Caption: Mechanism of Cbz deprotection via acid cleavage with HBr.
Reagents & Key Considerations
-
HBr in Acetic Acid: The classical reagent, effective but highly corrosive and harsh.[1][5]
-
Trifluoroacetic Acid (TFA): While more commonly used for Boc deprotection, TFA can cleave Cbz groups, though often requiring higher temperatures or extended reaction times.
-
Lewis Acids (e.g., TMSI, AlCl₃): Trimethylsilyl iodide (TMSI) is effective but can produce benzyl iodide, a potent and potentially genotoxic alkylating agent.[4] Milder Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) have been developed as a safer, more selective alternative.[5]
-
The Role of Scavengers: The SN1 pathway can generate a reactive benzyl carbocation, which can alkylate electron-rich residues like tryptophan or methionine. The inclusion of a scavenger, such as anisole or thioanisole, is crucial to trap this electrophile and prevent side reactions.
Advantages:
-
Compatibility with Reducible Groups: The method of choice for substrates containing alkenes, alkynes, or nitro groups.[5]
-
Effective for Poisonous Substrates: Unaffected by sulfur-containing functional groups that would poison a palladium catalyst.[1]
-
Often Rapid: Reactions can be faster than hydrogenolysis.
Limitations & Challenges:
-
Harsh Conditions: The strong acids can cleave other acid-labile protecting groups (e.g., Boc, trityl) and may not be suitable for sensitive substrates.[1]
-
Corrosive Reagents: Requires careful handling and specialized equipment.
-
Side Reactions: Potential for carbocation-mediated side reactions necessitates the use of scavengers.
-
Byproduct Reactivity: Byproducts like benzyl bromide or benzyl iodide are reactive alkylating agents that must be carefully removed during work-up.[4]
Head-to-Head Comparison: Performance & Experimental Data
The optimal deprotection strategy is dictated entirely by the substrate. A direct comparison of key parameters is essential for method selection.
Data Presentation: Summary of Cbz Deprotection Techniques
| Parameter | Catalytic Hydrogenolysis | Acid Cleavage |
| Mechanism | Reductive cleavage of benzylic C-O bond | SN1 / SN2 displacement at benzylic carbon |
| Typical Reagents | H₂ gas, Pd/C; Ammonium formate, Pd/C[1] | HBr in Acetic Acid; TFA; TMSI; AlCl₃[1][5] |
| Conditions | Neutral pH, Room Temp, 1-5 atm H₂ | Strongly acidic, Room Temp to 50°C |
| Key Advantage | Very mild, clean byproducts[1] | Tolerates reducible groups & catalyst poisons[1] |
| Key Limitation | Incompatible with reducible groups & sulfur[1][4] | Harsh conditions, potential for side reactions[1] |
| Byproducts | Toluene, CO₂[1] | Benzyl bromide/iodide, CO₂, scavenger adducts |
| Work-up | Simple filtration of catalyst[1] | Acid neutralization, extraction, purification |
| Safety Concerns | Handling of flammable H₂ gas[1] | Handling of highly corrosive acids |
Decision-Making Workflow
To aid in selecting the appropriate method, the following decision tree can be used as a guide.
Caption: Decision tree for selecting a Cbz deprotection method.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate.
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol is adapted from standard procedures for Cbz deprotection.[1]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M concentration).[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). A typical catalyst loading is 5-10 mol%.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Set the reaction to stir vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be performed if necessary.[1]
Protocol 2: Acid Cleavage using HBr in Acetic Acid
This protocol is a standard procedure for substrates incompatible with hydrogenation.[1]
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in glacial acetic acid. If required, add a carbocation scavenger such as anisole (1-2 equivalents).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a 33% solution of hydrobromic acid (HBr) in acetic acid (typically 5-10 equivalents of HBr).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for the required time (typically 2 to 16 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that the product will be the amine salt.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the amine hydrobromide salt, which is then collected by filtration.
-
Isolation: The resulting amine salt can be used directly or converted to the free amine by dissolving it in water and neutralizing with a base (e.g., NaHCO₃ or NaOH solution) followed by extraction with an organic solvent.
Conclusion
The deprotection of the Cbz group is a critical step that demands careful consideration. Catalytic hydrogenolysis stands out as the preferred method due to its exceptionally mild and clean profile, making it ideal for a vast array of substrates.[1] However, its limitations in the face of reducible functional groups or catalyst poisons are absolute. In these instances, acid cleavage, while harsher, provides an indispensable and robust alternative.[1] By thoroughly understanding the mechanisms, advantages, and limitations of each technique as outlined in this guide, a researcher can confidently select and execute the optimal deprotection strategy, ensuring the successful advancement of their synthetic campaigns.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Scientific Update. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Kroutil, W., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Sources
Comparative Guide: Purity Assessment Protocols for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Executive Summary & Molecular Context[1]
In the synthesis of peptidomimetics and antifibrinolytic agents, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-PAMBA) serves as a critical intermediate. Its purity is paramount; even trace amounts of the free amino acid precursor can lead to truncation sequences or side-reactions in subsequent coupling steps.
This guide moves beyond basic "Certificate of Analysis" parameters to rigorously compare the two dominant purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (
The Molecule at a Glance[1]
-
IUPAC Name: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid[1]
-
Common Abbreviation: Cbz-PAMBA / Z-4-Abz-OH
-
CAS: 5330-71-2[2]
-
Critical Impurities:
-
Precursor: 4-(Aminomethyl)benzoic acid (PAMBA) – Highly polar, zwitterionic.
-
Byproduct: Benzyl alcohol – From Cbz-Cl hydrolysis.
-
Oligomers: Di-acylated species (rare but possible).
-
Comparative Analysis: HPLC-UV vs. H-qNMR
While HPLC is the industry standard for impurity profiling, qNMR has emerged as the superior method for absolute purity determination (Assay wt%) when a certified reference standard of the analyte is unavailable.
Performance Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: | Method C: DSC (Thermal) |
| Primary Output | Impurity Profile (Relative Area %) | Absolute Purity (Weight %) | Melting Behavior / Crystallinity |
| Reference Standard | Required (for accurate assay) | Not Required (for analyte) | Not Required |
| Sensitivity (LOD) | High (Trace analysis <0.05%) | Moderate (~0.1 - 0.5%) | N/A |
| Bias Risk | Response Factor Bias: Cbz group has high UV absorbance; impurities lacking Cbz (e.g., PAMBA) are under-detected. | Integration Bias: Requires clean baseline separation of signals. | Decomposition: Molecule decomposes near melting point (>211°C), invalidating purity calculation. |
| Throughput | 20-40 mins/sample | 10-15 mins/sample | 60 mins/sample |
| Verdict | Best for: Detecting trace impurities. | Best for: Establishing the "True Value" of the bulk material. | Not Recommended due to decomposition. |
Decision Logic for Researchers
Figure 1: Decision matrix for selecting the appropriate purity assessment methodology based on reference standard availability.
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (Impurity Profiling)
The "Gold Standard" for detecting the specific impurity 4-(aminomethyl)benzoic acid.
Causality & Logic:
-
Column Choice: A C18 column is essential for retaining the hydrophobic Cbz group.
-
Mobile Phase Modifier: TFA (0.1%) is strictly required. The carboxylic acid on the analyte and the amine on the impurity (PAMBA) will cause severe peak tailing at neutral pH. Acidic pH suppresses ionization of the carboxyl group (
), sharpening the peak. -
Wavelength: 254 nm targets the aromatic rings. Note that the Cbz group adds significant UV cross-section compared to the impurity, so Area % will overestimate purity .
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts/PAMBA)
-
2-20 min: 5%
95% B (Linear gradient) -
20-25 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection: 5-10 µL of 0.5 mg/mL solution (dissolved in 50:50 Water:ACN).
System Suitability Criteria:
-
Tailing Factor (As) < 1.5.
-
Resolution (
) between main peak and nearest impurity > 2.0.
Method B: H-qNMR (Absolute Purity Assay)
The "Truth" method when no reference standard exists.
Causality & Logic:
-
Solvent: DMSO-
is required. The molecule has poor solubility in CDCl . -
Internal Standard (IS): Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). These provide singlets in clear regions (Maleic acid: ~6.2 ppm; TCNB: ~8.5 ppm) that do not overlap with the Cbz aromatic signals (7.3-7.4 ppm) or the benzylic methylene (5.1 ppm).
-
Relaxation Delay (
): Must be (typically 30-60s) to ensure full magnetization recovery for quantitative integration.
Protocol:
-
Preparation: Weigh exactly ~10 mg of Cbz-PAMBA and ~5 mg of Traceable Internal Standard (e.g., NIST-traceable Maleic Acid) into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters:
-
Scans (
): 16 or 32 (for S/N > 200). -
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds. -
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correction must be manual and precise.
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> =Integral area, =Number of protons, =Molar mass, =Mass weighed, =Purity.[3][1][2]
Data Interpretation & Case Study
The "Hidden Impurity" Trap
A common pitfall occurs when researchers rely solely on HPLC Area %.
Hypothetical Case Data:
-
HPLC Result: 99.2% Area (at 254 nm).
-
qNMR Result: 94.5% Weight/Weight.
Why the discrepancy?
-
Solvent Entrapment: The synthesized solid likely contains trapped solvent (Toluene or THF) which is invisible at 254 nm but contributes to mass.
-
Response Factor: The unreacted starting material (PAMBA) lacks the highly absorbing Cbz chromophore. A 1% molar impurity of PAMBA might only show as a 0.1% peak in HPLC, leading to a false sense of security.
Visualizing the Analytical Gap
Figure 2: Illustration of detection bias. HPLC-UV overestimates purity by missing non-chromophoric impurities and solvents, whereas qNMR sees all protons proportionally.
References
-
Synthesis & Properties: BenchChem. "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid Synthesis." Accessed October 2023.[4] Link
-
qNMR Validation: Sigma-Aldrich. "Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials." Accessed October 2023.[4] Link
-
Method Validation Guidelines: ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
Comparative Analysis: Emery Pharma. "A Guide to Quantitative NMR (qNMR) vs HPLC." Accessed October 2023.[4] Link
-
General qNMR Methodology: United States Pharmacopeia (USP). "Stimuli Article: Applications of qNMR." Link
Sources
- 1. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid [benchchem.com]
- 2. 4-(((Benzyloxy)carbonyl)amino)benzoic acid | C15H13NO4 | CID 220171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 4. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Comparative Guide: HPLC vs. NMR for Purity Determination of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
In the exacting world of pharmaceutical development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and safety requirement. For a key building block like 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, selecting the appropriate analytical methodology is a decision with significant implications for the integrity of the final drug product. This guide offers an in-depth, experience-driven comparison of two premier analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of specifications and delve into the practical nuances and strategic considerations that guide the choice of methodology. We will explore the fundamental principles, detailed experimental protocols, and the unique strengths and limitations of each technique, providing a robust framework for researchers, scientists, and drug development professionals.
The Imperative of Purity in Pharmaceutical Synthesis
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), that mandate the reporting, identification, and qualification of these impurities.[3] The presence of unknown or unqualified impurities can pose significant risks to patient safety and can impede regulatory approval. Therefore, the analytical methods employed for purity determination must be both accurate and robust.
High-Performance Liquid Chromatography (HPLC): The Standard for Separation and Sensitivity
HPLC is the undisputed workhorse of the pharmaceutical industry for purity analysis. Its strength lies in its exceptional ability to separate a target compound from a complex mixture of closely related impurities.
The Principle of HPLC Purity Analysis
For a molecule like 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, which possesses both polar (carboxylic acid) and non-polar (benzyl and phenyl groups) moieties, reversed-phase HPLC (RP-HPLC) is the method of choice.[4] In this technique, the analyte is partitioned between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By carefully controlling the composition of the mobile phase, often through a gradient elution, a high degree of separation can be achieved. Impurities, being structurally different, will interact differently with the stationary phase and thus elute at different times. A UV detector is commonly used to quantify the separated components, as the aromatic rings in the target molecule provide strong UV absorbance.
Experimental Protocol: A Validated RP-HPLC Method
Objective: To separate and quantify 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid from potential process-related impurities and degradation products.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or higher
-
Formic acid (or trifluoroacetic acid), analytical grade
-
Sample of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
-
Reference standard of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
-
Data Analysis:
-
The purity is typically assessed using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
-
Expert Insights on Experimental Choices:
-
Why a C18 column? The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the aromatic portions of the molecule, while the polar mobile phase allows for the elution and separation of various components based on their polarity.
-
The role of the acid modifier: Aromatic carboxylic acids can exhibit poor peak shape (tailing) on reversed-phase columns due to interactions with residual silanols on the silica surface.[5] Adding a small amount of acid to the mobile phase suppresses the ionization of the carboxyl group, making the molecule less polar and improving its interaction with the stationary phase.
-
Gradient vs. Isocratic Elution: A gradient elution is chosen to ensure that a wide range of potential impurities, from very polar to very non-polar, are eluted from the column within a reasonable time frame.
HPLC Workflow Diagram
Caption: A streamlined workflow for HPLC purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Assessment
While HPLC provides a relative purity measurement, qNMR is a primary analytical method capable of determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7] This makes it an incredibly powerful tool for qualifying secondary standards used in other assays, like HPLC.
The Principle of qNMR Purity Analysis
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By accurately weighing both the sample and a certified internal standard into the same NMR tube, the purity of the sample can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Experimental Protocol: A Robust qNMR Method
Objective: To determine the absolute mass fraction purity of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
A certified internal standard (IS) of known purity (e.g., Maleic acid).[8]
-
Sample of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Methodology:
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh approximately 15-20 mg of the sample and 8-10 mg of the internal standard into the same vial.[7]
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL of DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum using parameters optimized for quantification. This is a critical step.
-
Pulse Angle: A small flip angle (e.g., 30°) is used.
-
Relaxation Delay (d1): This is the most crucial parameter. It must be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being integrated. For accurate results, a d1 of 30-60 seconds is often necessary.
-
Number of Scans: Typically 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte that does not overlap with any other signals. For our target molecule, the singlet corresponding to the benzylic protons of the Cbz group (around 5.1 ppm) is an excellent candidate.
-
Integrate a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).[8]
-
-
Purity Calculation:
-
The purity is calculated using the following formula:[6]
-
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
-
Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, and P = purity of the internal standard.
-
-
Expert Insights on Experimental Choices:
-
Selection of the Internal Standard: An ideal internal standard should be of high purity, stable, non-volatile, and have sharp signals that do not overlap with the analyte's signals.[8][9] Maleic acid is a common choice for its simple spectrum and stability.
-
The Criticality of the Relaxation Delay: Incomplete relaxation of the protons before the next pulse will lead to signal saturation and inaccurate integration. This is the most common source of error in qNMR. A long relaxation delay ensures that all signals are fully relaxed, making their integrals directly proportional to the molar amounts.
qNMR Workflow Diagram
Caption: A systematic workflow for qNMR purity determination.
Head-to-Head Comparison: A Data-Driven Decision
| Feature | HPLC (with UV Detection) | qNMR Spectroscopy |
| Principle | Relative quantification based on chromatographic separation. | Absolute quantification based on the inherent proportionality of NMR signal integrals.[6] |
| Selectivity | Excellent for separating isomers and structurally similar compounds. | High, based on unique chemical shifts; can distinguish different molecular environments. |
| Sensitivity | High (typically ppm levels, or µg/mL).[10] | Moderate (typically requires >0.1% w/w).[10] |
| Accuracy | Dependent on the purity of the analyte's reference standard. | High, as it is a primary ratio method traceable to a certified internal standard. |
| Precision | High, with relative standard deviations (RSDs) often <1%. | High, with RSDs typically <1% when performed correctly. |
| Impurity Detection | Only detects impurities with a UV chromophore. | Detects all proton-containing impurities and can provide structural information. |
| Throughput | Relatively high, with run times of 20-40 minutes.[11] | Lower, due to the necessity of long relaxation delays for accurate quantification.[11] |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered.[12] |
The Synergistic Approach: A Best-Practice Recommendation
The most robust and defensible strategy for purity determination is not to choose one technique over the other, but to use them in a complementary fashion.
-
HPLC as the primary tool for impurity profiling: Use HPLC to detect, separate, and quantify all specified, unspecified, and degradation impurities. Its high sensitivity makes it ideal for this purpose.
-
qNMR for orthogonal purity assessment and standard qualification: Use qNMR to provide an independent, absolute purity value for the main component. This result can then be used to qualify the reference standard used for the HPLC analysis, creating a closed-loop, self-validating system.
This integrated approach leverages the high sensitivity of HPLC and the absolute accuracy of qNMR, providing the highest level of confidence in the quality of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. This dual-methodology approach is highly regarded in regulatory submissions and demonstrates a thorough understanding of the material's purity profile.
References
-
Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL: [Link]
-
Title: Differences in HPLC and NMR: Structural Elucidation Relevance Source: Patsnap Eureka URL: [Link]
-
Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]
-
Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: Spdocument.com URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: European Medicines Agency URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention Source: Waters Corporation URL: [Link]
-
Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]
-
Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter Source: ScienceDirect URL: [Link]
-
Title: HPLC Methods for analysis of 4-Aminobenzoic acid Source: HELIX Chromatography URL: [Link]
Sources
- 1. lejan-team.com [lejan-team.com]
- 2. ikev.org [ikev.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. ethz.ch [ethz.ch]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 12. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
A Researcher's Guide to the Spectral Comparison of Cbz Protection: From Starting Material to Product
In the landscape of synthetic organic chemistry, particularly in the intricate assembly of peptides and complex molecules, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone for the protection of amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1] This guide provides an in-depth technical comparison of the spectral signatures of a primary amine before and after Cbz protection, offering researchers, scientists, and drug development professionals a practical framework for reaction monitoring and product characterization.
The "Why" Behind Cbz Protection: A Strategic Choice
The nucleophilic nature of amines makes them highly reactive, often participating in undesired side reactions. Protecting the amine functionality as a carbamate tempers this reactivity, allowing chemists to selectively perform transformations on other parts of the a molecule. The Cbz group, a benzyloxycarbonyl moiety, is particularly advantageous due to its crystalline nature, often aiding in the purification of intermediates, and its orthogonal deprotection strategy, which is compatible with many other protecting groups like Boc and Fmoc.[1]
The transformation of a primary amine to a Cbz-protected amine is a straightforward nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). Subsequent loss of a chloride ion and a proton (neutralized by a mild base) yields the stable carbamate product.[2]
Experimental Protocol: Cbz Protection of Benzylamine
This section details a standard laboratory procedure for the Cbz protection of benzylamine, a common model substrate.
Materials:
-
Benzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the Cbz-protected benzylamine.
Spectral Transformation: A Tale of Two Molecules
The conversion of an amine to its Cbz-protected counterpart brings about significant and predictable changes in its spectroscopic properties. Here, we will use benzylamine as our starting material and benzyl N-benzylcarbamate as our product for a detailed comparative analysis.
¹H NMR Spectroscopy: Unveiling the Structural Changes
The ¹H NMR spectrum provides a clear narrative of the chemical transformation. The most telling changes occur in the chemical shifts and disappearance/appearance of specific proton signals.
-
Disappearance of the Amine Protons: The broad singlet corresponding to the -NH₂ protons of benzylamine (typically around 1.5-2.5 ppm) disappears upon Cbz protection. This is a definitive indicator of the reaction's success.
-
Appearance of the Carbamate N-H Proton: A new, often broad, singlet appears for the carbamate N-H proton, typically in the region of 5.0-5.5 ppm. The downfield shift compared to the amine protons is due to the deshielding effect of the adjacent carbonyl group.
-
Shifting of the Benzylic Protons: The benzylic protons (-CH₂-) adjacent to the nitrogen in benzylamine, which appear as a singlet around 3.8 ppm, shift downfield to approximately 4.3 ppm in the Cbz-protected product.[3] This deshielding is a result of the electron-withdrawing nature of the newly formed carbamate functionality.
-
Introduction of the Cbz Group Protons: New signals corresponding to the Cbz group appear: a singlet for the benzylic protons of the Cbz group (-O-CH₂-Ph) at around 5.1 ppm and a multiplet for the aromatic protons of the Cbz phenyl ring between 7.2 and 7.4 ppm.
| Proton Environment | Benzylamine (Starting Material) Chemical Shift (δ ppm) | Benzyl N-benzylcarbamate (Product) Chemical Shift (δ ppm) | Key Observation |
| -NH₂ / -NH- | ~1.6 (broad s, 2H) | ~5.2 (broad s, 1H) | Disappearance of amine protons and appearance of a downfield-shifted carbamate proton. |
| Ph-CH₂-N | ~3.8 (s, 2H) | ~4.3 (d, 2H) | Downfield shift due to the electron-withdrawing carbamate group. |
| Cbz -O-CH₂-Ph | - | ~5.1 (s, 2H) | Appearance of the Cbz benzylic protons. |
| Aromatic Protons | ~7.2-7.4 (m, 5H) | ~7.2-7.4 (m, 10H) | Overlapping signals for both phenyl rings. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The introduction of the Cbz group results in distinct new signals and shifts in existing ones.
-
Appearance of the Carbonyl Carbon: The most significant change is the appearance of a new signal in the downfield region of the spectrum, typically between 155 and 158 ppm.[4] This signal corresponds to the carbonyl carbon of the carbamate group.
-
Shifting of the Benzylic Carbon: The benzylic carbon attached to the nitrogen in benzylamine, which resonates at approximately 46 ppm, experiences a downfield shift to around 47-49 ppm in the Cbz-protected product.
-
Introduction of the Cbz Group Carbons: A new signal for the benzylic carbon of the Cbz group appears at approximately 67 ppm. The aromatic carbons of the Cbz phenyl ring will also be present in the 127-136 ppm region.
| Carbon Environment | Benzylamine (Starting Material) Chemical Shift (δ ppm) | Benzyl N-benzylcarbamate (Product) Chemical Shift (δ ppm) | Key Observation |
| C=O (Carbamate) | - | ~156 | Appearance of the carbonyl signal. |
| Ph-CH₂-N | ~46 | ~48 | Slight downfield shift. |
| Cbz -O-CH₂-Ph | - | ~67 | Appearance of the Cbz benzylic carbon. |
| Aromatic Carbons | ~127-143 | ~127-138 | Additional signals from the Cbz phenyl ring. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups.
-
Disappearance of N-H Stretching of Primary Amine: The characteristic two bands for the symmetric and asymmetric N-H stretching of the primary amine in benzylamine, typically found between 3300 and 3500 cm⁻¹, will be replaced.
-
Appearance of N-H Stretching of Secondary Amide: A single, sharp N-H stretching band for the secondary amide (carbamate) will appear around 3300-3400 cm⁻¹.
-
Appearance of the Carbonyl (C=O) Stretch: A strong, sharp absorption band, characteristic of the carbamate carbonyl group, will appear in the region of 1680-1720 cm⁻¹. This is a clear indication of the formation of the Cbz-protected product.
| Vibrational Mode | Benzylamine (Starting Material) Frequency (cm⁻¹) | Benzyl N-benzylcarbamate (Product) Frequency (cm⁻¹) | Key Observation |
| N-H Stretch | ~3300-3500 (two bands) | ~3300-3400 (one band) | Change from a primary amine to a secondary amide signature. |
| C=O Stretch | - | ~1680-1720 (strong) | Appearance of a strong carbonyl absorption. |
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry confirms the successful incorporation of the Cbz group by showing the expected molecular ion peak for the product.
-
Benzylamine (Starting Material): The molecular ion peak ([M]⁺) will be observed at m/z = 107.
-
Benzyl N-benzylcarbamate (Product): The molecular ion peak ([M]⁺) will be observed at m/z = 241. The presence of this peak confirms the addition of the Cbz group (C₈H₇O₂) to the starting amine. A common fragmentation pattern involves the loss of the benzyl group (m/z 91) from the Cbz moiety.
Visualizing the Workflow and Transformation
The following diagrams illustrate the experimental workflow and the key structural changes that underpin the observed spectral differences.
Caption: Key structural and spectral changes upon Cbz protection.
Conclusion
The Cbz protection of amines is a fundamental transformation in organic synthesis, and a thorough understanding of the accompanying spectral changes is crucial for every researcher. By methodically analyzing ¹H NMR, ¹³C NMR, IR, and mass spectra, scientists can confidently confirm the successful formation of the desired carbamate product. The disappearance of the primary amine signals and the appearance of the characteristic carbamate N-H, carbonyl, and benzylic signals provide a robust and self-validating system for reaction monitoring and product characterization. This guide serves as a practical reference to navigate the spectral landscape of this indispensable protecting group strategy.
References
Sources
A Strategic Guide to Bifunctional Linkers: Evaluating Alternatives to Cbz-4-(aminomethyl)benzoic Acid in Advanced Synthesis
In the landscape of medicinal chemistry and peptide science, the selection of appropriate building blocks is a critical determinant of synthetic success. Among these, bifunctional molecules that act as spacers or linkers are fundamental. For years, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA) has served as a reliable scaffold, prized for its rigid aromatic core and orthogonally reactive termini. However, the evolving demands for greater molecular complexity and compatibility with sensitive functional groups necessitate a critical evaluation of its limitations and a thorough understanding of its alternatives.
This guide offers a comparative analysis of Cbz-AMBA and its two primary counterparts: the acid-labile tert-Butoxycarbonyl (Boc) and the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protected analogues. We will delve into the strategic rationale behind choosing one over the other, supported by comparative data and detailed experimental protocols, to empower researchers in making the most informed decisions for their synthetic campaigns.
The Benchmark: Deconstructing the Utility of Cbz-AMBA
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a derivative of 4-aminomethylbenzoic acid, a molecule used as an intermediate in the synthesis of various pharmaceuticals, including antifibrinolytic agents that are crucial for managing bleeding disorders. The core value of Cbz-AMBA in synthesis lies in the robust nature of the Benzyloxycarbonyl (Cbz or Z) protecting group. Introduced by Bergmann and Zervas in 1932, the Cbz group is stable to a wide range of acidic and basic conditions, making it a stalwart protector of the amine terminus during multi-step syntheses.
Key Advantages:
-
High Stability: Withstands both acidic and basic conditions used for Boc and Fmoc removal, respectively.
-
Crystallinity: Cbz-protected intermediates are often highly crystalline, facilitating purification by recrystallization.
Core Limitation: The Challenge of Deprotection
The primary drawback of the Cbz group is the condition required for its removal: catalytic hydrogenolysis (e.g., H₂ gas over a palladium catalyst). This process, while clean in its byproducts (toluene and CO₂), is incompatible with a significant number of functional groups that are themselves susceptible to reduction. These include:
-
Alkenes and Alkynes
-
Nitro groups
-
Thioethers (can poison the catalyst)
-
Certain halogenated aromatics
This limitation significantly constrains the synthetic routes available to a chemist and is the principal driver for seeking alternatives.
The Primary Alternatives: A Comparative Analysis
The choice of an alternative to Cbz-AMBA hinges on the desired deprotection strategy and its compatibility with the overall molecular architecture. This concept is known as "orthogonality"—the ability to remove one protecting group selectively without affecting others. The two most important orthogonal alternatives are the Boc and Fmoc protected versions of 4-(aminomethyl)benzoic acid.
The Acid-Labile Alternative: Boc-4-(aminomethyl)benzoic acid (Boc-AMBA)
The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its defining feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA).
Chemical Rationale & Advantages:
-
Mild Deprotection: Cleavage with TFA is a fast and efficient process that is compatible with the hydrogenolysis-sensitive groups that Cbz cannot tolerate.
-
Orthogonality: Boc-AMBA is fully orthogonal to both Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protecting groups, allowing for complex, multi-faceted synthetic strategies.
-
Broad Applicability: It is widely used in both solid-phase and solution-phase synthesis.
Disadvantages & Mitigations:
-
Formation of Cationic Species: Deprotection generates a reactive tert-butyl cation, which can alkylate sensitive residues like tryptophan or methionine. This is typically mitigated by including "scavengers" such as triisopropylsilane (TIS) or water in the deprotection cocktail.
-
Acid Sensitivity: The strategy is unsuitable for target molecules that contain other acid-labile functionalities.
The Base-Labile Alternative: Fmoc-4-(aminomethyl)benzoic acid (Fmoc-AMBA)
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is the dominant protecting group for the α-amine in modern solid-phase peptide synthesis (SPPS). It is removed under very mild basic conditions, most commonly with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Chemical Rationale & Advantages:
-
Extremely Mild Deprotection: The use of a weak base like piperidine preserves a vast array of acid-sensitive and reduction-sensitive functional groups.
-
Automation-Friendly: The mild conditions and rapid deprotection kinetics make the Fmoc strategy ideal for automated SPPS.
-
Orthogonality: Fmoc-AMBA is orthogonal to both Boc and Cbz protecting groups, providing maximum flexibility in synthetic design.
Disadvantages & Mitigations:
-
Premature Cleavage: The Fmoc group can be prematurely cleaved by the primary amine of the growing peptide chain, particularly at proline residues.
-
Side Reactions: The basic deprotection conditions can promote side reactions like aspartimide formation or diketopiperazine formation at the dipeptide stage. Careful selection of coupling reagents and reaction times can minimize these effects.
-
Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts, although this is often offset by higher efficiency in SPPS.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of each protecting group strategy when applied to the 4-(aminomethyl)benzoic acid scaffold.
| Characteristic | Cbz-AMBA | Boc-AMBA | Fmoc-AMBA |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd-C) | Strong Acid (e.g., TFA in DCM) | Weak Base (e.g., 20% Piperidine in DMF) |
| Key Advantage | High stability to acids and bases | Orthogonal to Fmoc/Cbz; mild cleavage | Very mild cleavage; ideal for SPPS |
| Primary Limitation | Incompatible with reducible groups | Incompatible with acid-labile groups | Incompatible with base-labile groups |
| Common Side Reactions | Catalyst poisoning by sulfur | Alkylation of sensitive residues | Aspartimide/Diketopiperazine formation |
| Orthogonal To | Boc, Fmoc | Cbz, Fmoc | Cbz, Boc |
| Typical Use Case | Solution-phase synthesis of robust fragments | Solid-phase and solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |
Visualization: Selecting the Right Tool for the Job
The decision to use Cbz-AMBA or an alternative is entirely dependent on the synthetic context. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting an AMBA protecting group.
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and deprotection of each linker.
Protocol 1: Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid (Cbz-AMBA)
This procedure follows a standard Schotten-Baumann reaction.
-
Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in 1 M sodium hydroxide (aq) (2.2 eq) at 0 °C.
-
Protection: Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.
-
Workup: Cool the reaction to 0 °C and acidify to pH 2-3 with 1 M HCl (aq). A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the product.
Protocol 2: Synthesis of 4-({[(tert-Butoxycarbonyl)amino]methyl}benzoic acid) (Boc-AMBA)
This procedure uses the common Boc-anhydride reagent.
-
Dissolution: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq).
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in dioxane dropwise.
-
Reaction: Stir the mixture at room temperature overnight. Monitor completion by TLC.
-
Workup: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl (aq) at 0 °C.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoic acid (Fmoc-AMBA)
This procedure is analogous to the Boc protection, using Fmoc-OSu as the protecting agent.
-
Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool to 0 °C.
-
Protection: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in acetone dropwise.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Workup: Acidify the reaction mixture to pH 2 with 1 M HCl (aq). A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Deprotection Workflows
The choice of linker dictates the deprotection strategy.
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid in Peptide Synthesis
For Immediate Release
In the intricate world of peptide synthesis and drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts research timelines, budgetary allocations, and the ultimate success of a project. This guide offers a comprehensive cost-benefit analysis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA), a key reagent, and objectively compares its performance with its primary alternatives: the Boc- and Fmoc-protected counterparts. This analysis is tailored for researchers, scientists, and drug development professionals, providing the in-depth technical insights necessary for informed decision-making.
The Strategic Importance of Protected 4-(Aminomethyl)benzoic Acid
4-(Aminomethyl)benzoic acid (AMBA) is a valuable, rigid building block in medicinal chemistry.[1] Its incorporation into peptide chains can impart conformational constraints, potentially leading to enhanced metabolic stability and binding affinity.[1] However, the reactive primary amine necessitates protection during peptide synthesis to prevent unwanted side reactions. The choice of this protecting group—be it benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), or 9-fluorenylmethoxycarbonyl (Fmoc)—is a pivotal decision with significant downstream consequences.
The Contenders: A Head-to-Head Comparison
The selection of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a fundamental choice between two dominant methodologies: the traditional, acid-labile Boc strategy and the milder, base-labile Fmoc strategy.[2][3] The Cbz group, while historically significant in solution-phase synthesis, sees less frequent use in modern SPPS but remains a viable option with specific advantages.[4]
| Protecting Group | Chemical Class | Deprotection Condition | Key Advantages | Key Disadvantages |
| Cbz | Benzyloxycarbonyl | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) | Stable to both mild acid and base; byproducts are volatile; can be cost-effective.[5][] | Requires a metal catalyst for hydrogenolysis which can be problematic for certain functional groups; strong acid cleavage is harsh.[7] |
| Boc | tert-Butyloxycarbonyl | Moderate to strong acid (e.g., Trifluoroacetic acid - TFA) | Well-established chemistry; can be advantageous for long or aggregation-prone sequences.[1][] | Harsh acidic conditions can cleave sensitive side-chain protecting groups; requires specialized, corrosion-resistant equipment.[1] |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Mild base (e.g., 20% Piperidine in DMF) | Mild deprotection conditions are compatible with a wide range of sensitive functional groups; allows for real-time monitoring of deprotection.[5][] | The Fmoc-protected amino acids are often more expensive; the dibenzofulvene byproduct can form adducts if not properly scavenged.[][9] |
Cost Analysis: Beyond the Price Tag
A true cost-benefit analysis extends beyond the initial procurement cost of the protected amino acid. It must encompass the entire workflow, including reagents, solvents, potential for automation, and the likelihood of success, which translates to time and labor costs.
| Protected Amino Acid | Typical Price Range (per gram) | Reagent & Solvent Costs | Equipment Costs | Labor & Time Costs |
| Cbz-AMBA | ~$65 - $200 | Moderate; requires a palladium catalyst and hydrogen source. | Standard laboratory glassware for introduction; hydrogenation apparatus for deprotection. | Can be labor-intensive due to catalyst handling and reaction monitoring. |
| Boc-AMBA | ~$80 - $150 | High; requires large volumes of corrosive TFA. | Requires specialized, acid-resistant synthesizers and hoods. | Well-suited for automation, but handling of hazardous reagents requires stringent safety protocols. |
| Fmoc-AMBA | ~$30 - $120 | Moderate; piperidine is relatively inexpensive. | Standard automated peptide synthesizers. | Highly amenable to automation, leading to significant time savings.[9] |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing will significantly alter these figures.
Expert Insight: While Fmoc-protected amino acids may appear more expensive on a per-gram basis, the overall cost of a synthesis campaign is often lower due to higher success rates, easier purification, and compatibility with automation, which drastically reduces labor costs.[] The harshness of the Boc strategy can lead to lower crude purity, necessitating more time-consuming and costly purification steps.[2]
Performance Under Pressure: A Comparative Workflow
To illustrate the practical implications of choosing each protecting group, we will consider a hypothetical solid-phase synthesis of a short peptide incorporating 4-(aminomethyl)benzoic acid.
Workflow Overview
Caption: Deprotection pathways for Cbz, Boc, and Fmoc groups.
Causality Behind Experimental Choices:
-
Fmoc Strategy: The mild basic conditions of piperidine treatment are highly orthogonal to the acid-labile side-chain protecting groups, leading to cleaner crude products and higher final yields. [5]This is the preferred method for most routine peptide syntheses.
-
Boc Strategy: The use of strong acid (TFA) for deprotection can lead to premature cleavage of some side-chain protecting groups, especially with repeated cycles. [9]However, for highly hydrophobic or aggregation-prone sequences, the strong acidic conditions can help to disrupt secondary structures and improve synthesis outcomes. []* Cbz Strategy: Catalytic hydrogenolysis is a very mild deprotection method, but the catalyst can be poisoned by sulfur-containing amino acids and can sometimes be difficult to remove completely. The alternative, strong acid cleavage, negates the "mildness" advantage.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with checkpoints for assessing the success of each critical step.
Synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA)
This protocol describes the protection of the commercially available 4-(aminomethyl)benzoic acid.
Materials:
-
4-(Aminomethyl)benzoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in 1 M sodium carbonate solution and cool to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise while maintaining the temperature at 0°C and stirring vigorously.
-
Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. [10]6. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. [10]7. A white precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield Cbz-AMBA.
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Solid-Phase Peptide Synthesis: Fmoc Strategy
This protocol outlines a single coupling cycle using Fmoc-AMBA on a rink amide resin.
Materials:
-
Fmoc-rink amide resin
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Fmoc-AMBA
-
HCTU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the Fmoc-rink amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Validation (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines.
-
Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, dissolve Fmoc-AMBA (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Validation (Kaiser Test): Perform a Kaiser test on a small sample of the resin. A negative result (yellow/clear beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF to prepare for the next coupling cycle.
Conclusion and Recommendations
The choice between Cbz-, Boc-, and Fmoc-protected 4-(aminomethyl)benzoic acid is a nuanced decision that depends on the specific requirements of the synthesis.
-
For routine, automated solid-phase peptide synthesis, especially for peptides containing acid-sensitive moieties, the Fmoc strategy is the clear winner. The higher initial cost of Fmoc-AMBA is often offset by higher yields, greater purity, and significant savings in time and labor. [5][]* The Boc strategy remains a valuable tool for the synthesis of long, difficult, or highly hydrophobic peptides where aggregation is a major concern. []Researchers must be equipped to handle the hazardous reagents required for this method.
-
The Cbz protecting group, while less common in modern SPPS, can be a cost-effective option for solution-phase synthesis or for specific applications where its unique stability profile is advantageous.
Ultimately, a thorough understanding of the chemical principles, potential pitfalls, and economic realities of each strategy is paramount for the successful and efficient synthesis of complex molecules.
References
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Marquardt, B., & Eifler-Lima, V. L. (2001). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 8(4), 253-261.
- Kolesanova, E. F., Aleshina, E. Y., Pyndyk, N. V., & Alexandrov, D. A. (2014). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of Peptide Science, 20(8), 634-640.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. prezi.com [prezi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Chemist’s Guide to Cbz Protection: Reagent Selection & Process Control
Part 1: Executive Summary & Strategic Framework
In the landscape of amine protection, the Benzyloxycarbonyl (Cbz or Z) group remains a titan due to its orthogonality to Boc (acid labile) and Fmoc (base labile) strategies. However, the "standard" protocol—dumping benzyl chloroformate (Cbz-Cl) into a flask—is a blunt instrument that often leads to process failure in complex synthesis.
As researchers, we must move beyond "does it work?" to "is it controllable?" The choice of reagent dictates not just the yield, but the impurity profile. This guide dissects the three dominant reagents: Benzyl Chloroformate (Cbz-Cl) , N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) , and Dibenzyl Dicarbonate (Cbz₂O) .
The Core Dilemma: Reactivity vs. Selectivity
-
Cbz-Cl is the "sledgehammer": fast, cheap, but prone to racemization and oligomerization (dipeptide formation).
-
Cbz-OSu is the "scalpel": precise, suppresses side reactions, but slower and more expensive.
-
Cbz₂O is the "middle ground": milder than the chloride, but generates benzyl alcohol byproducts that can complicate purification.
Part 2: Mechanistic Deep Dive & Side Reactions
To control the reaction, you must understand the failure modes. The most critical oversight in Cbz protection of amino acids is the formation of N-Carboxyanhydrides (NCAs) .
The Hidden Trap: NCA Formation
When using highly reactive Cbz-Cl, particularly under basic conditions where the carboxylate is deprotonated, the carbamate nitrogen can attack the activated carbonyl. This cyclizes to form an NCA (Leuchs' anhydride).
-
Consequence: The NCA is highly electrophilic and reacts with free amine starting material, creating a dipeptide impurity (dimerization) that is often inseparable from the product.
-
Solution: Use Cbz-OSu.[1][2] The leaving group (N-hydroxysuccinimide) is insufficiently reactive to drive the high-energy NCA cyclization pathway under standard conditions.
Visualization: The NCA Danger Zone
The following diagram illustrates the divergent pathways between standard protection and the NCA side-reaction trap.
Figure 1: Mechanistic bifurcation showing how high-energy reagents (Cbz-Cl) can lead to NCA intermediates and subsequent dimerization impurities.
Part 3: Reagent Showdown & Comparative Data
The following data aggregates typical performance metrics across a range of steric environments (primary vs. secondary amines).
Table 1: Reactivity & Performance Matrix
| Feature | Benzyl Chloroformate (Cbz-Cl) | Cbz-OSu | Dibenzyl Dicarbonate (Cbz₂O) |
| Reactivity | High (Exothermic) | Moderate (Controlled) | Moderate to Low |
| Physical State | Liquid (Lachrymator, unstable) | Solid (Stable, easy handling) | Solid/Oil (Stable) |
| Byproducts | HCl (Requires base), Benzyl chloride | N-Hydroxysuccinimide (Water soluble) | Benzyl alcohol, CO₂ |
| Selectivity | Low (Protects everything) | High (1° > 2° amines) | Moderate |
| Racemization Risk | High (via Oxazolone/NCA) | Negligible | Low |
| Atom Economy | Good | Poor (Large leaving group) | Poor |
| Best Use Case | Simple, achiral amines; Scale-up | Amino acids, Peptides, Complex synthesis | Acid-sensitive substrates |
Decision Logic for Reagent Selection
Figure 2: Strategic decision matrix for selecting the optimal Cbz protection reagent based on substrate complexity and scale.
Part 4: Validated Experimental Protocols
Protocol A: The "Scalpel" – Cbz-OSu Protection of Amino Acids
Best for: Chiral amino acids, preventing dimerization, and easy workup.
The Logic: We use a mixed aqueous/organic system. The byproduct, N-hydroxysuccinimide (NHS), is water-soluble, allowing for a "self-cleaning" reaction where the impurity washes away during the aqueous workup.
Materials:
-
Substrate: L-Phenylalanine (10 mmol)
-
Reagent: Cbz-OSu (11 mmol, 1.1 equiv)
-
Base: NaHCO₃ (22 mmol, 2.2 equiv)
-
Solvent: Water/Acetone (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve L-Phenylalanine and NaHCO₃ in water (25 mL). Ensure complete dissolution to establish the nucleophile.
-
Addition: Add Acetone (25 mL), followed by Cbz-OSu in one portion.
-
Note: Acetone keeps the Cbz-OSu in solution but is miscible with water. Do not use Methanol (transesterification risk).
-
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours.
-
Checkpoint: TLC (EtOAc/Hexane) will show the disappearance of the baseline amine spot.
-
-
Workup (The Critical Step):
-
Evaporate acetone under reduced pressure (rotovap).
-
Acidify the remaining aqueous layer to pH 2–3 using 1M HCl. Precipitation usually occurs here.
-
Extract with Ethyl Acetate (3x). The NHS byproduct remains in the aqueous phase.
-
-
Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: The "Sledgehammer" – Schotten-Baumann with Cbz-Cl
Best for: Simple primary amines, bulk scale, non-chiral substrates.
The Logic: We use a biphasic system (Water/DCM) with an inorganic base. The reaction is interfacial. Cbz-Cl is unstable; we add it slowly to prevent hydrolysis before it can react with the amine.
Materials:
-
Substrate: Benzylamine (50 mmol)
-
Reagent: Cbz-Cl (55 mmol, 1.1 equiv) - Handle in Fume Hood!
-
Base: K₂CO₃ (100 mmol, 2.0 equiv)
-
Solvent: DCM/Water (1:1)
Step-by-Step:
-
Setup: Dissolve amine and K₂CO₃ in Water (50 mL). Add DCM (50 mL) and cool the biphasic mixture to 0°C.
-
Why 0°C? To suppress the hydrolysis of Cbz-Cl by water.
-
-
Controlled Addition: Add Cbz-Cl dropwise over 30 minutes via an addition funnel.
-
Monitoring: Allow to warm to RT and stir for 3 hours.
-
Self-Validation: Check pH of the aqueous layer. If pH < 9, add more base. The reaction generates HCl, which consumes the base; if the solution becomes acidic, the amine protonates and reaction stops.
-
-
Quench: Add a small amount of N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl persists (optional, scavenges excess electrophile).
-
Separation: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine), then Brine.
Part 5: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Bodanszky, M. Principles of Peptide Synthesis; Springer-Verlag: Berlin, 1984. (Foundational text on NCA formation and racemization mechanisms).
-
Paal, M.; Szeimies, G. "Mixed Carbonates in Peptide Synthesis: A Comparative Study." Tetrahedron Lett.[1][4]1988 , 29, 3645. (Comparison of Cbz-OSu vs Cbz-Cl reactivity).
-
Han, G.; Tam, A. "Selective protection of diamines." J. Org.[1][4] Chem.2008 , 73, 2930. (Demonstrates selectivity of succinimidyl carbonates).
Sources
A Senior Application Scientist's Guide to Benchmarking Synthesis Yields of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. In the landscape of peptide synthesis and molecular scaffolding, 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (Cbz-AMBA) serves as a critical building block. Its rigid para-substituted benzene ring provides defined spatial orientation, while the Cbz-protected amine and the carboxylic acid functionalities offer orthogonal handles for further chemical elaboration.
The efficiency of incorporating this moiety into a larger molecular framework is fundamentally dependent on the yield and purity of its synthesis. This guide provides an in-depth analysis of the prevalent synthetic routes to Cbz-AMBA, grounded in experimental data and mechanistic rationale. We will dissect each protocol, offering insights into critical parameters and providing a transparent comparison to empower you in selecting the optimal strategy for your research needs.
Strategic Overview: The Synthetic Landscape
The synthesis of Cbz-AMBA predominantly follows a straightforward logic: the protection of the primary amine of 4-(aminomethyl)benzoic acid (AMBA) with a benzyloxycarbonyl (Cbz) group. The primary divergence in methodologies, and consequently in overall yield and scalability, arises from the synthetic route chosen to produce the AMBA precursor itself. This guide will therefore benchmark the final Cbz-protection step in the context of the two most common pathways to obtain the requisite starting material.
Caption: Overall synthetic pathways to Cbz-AMBA.
Method 1: Direct Protection of Commercially Sourced or Synthesized AMBA
The most direct and widely employed method involves the N-protection of 4-(aminomethyl)benzoic acid with benzyl chloroformate (Cbz-Cl). This reaction is a classic example of a Schotten-Baumann acylation, which is highly effective for protecting amines.[1][2]
Underlying Principle: The Schotten-Baumann Condition
The reaction proceeds via the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The process is conducted in a two-phase system (typically an organic solvent and water) or a mixed solvent system under basic conditions. The base serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it maintains a sufficient concentration of the free amine by deprotonating the ammonium salt.[1][3] Precise pH control is crucial; a pH range of 8-10 is optimal.[3] Lower pH values can lead to the decomposition of Cbz-Cl, while excessively high pH can risk racemization if chiral centers are present.[3]
Detailed Experimental Protocol
-
Dissolution & Basification: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in an aqueous solution of sodium carbonate (approx. 2.2 eq) and cool the mixture to 0°C in an ice bath. The pH should be adjusted to >10.[4]
-
Addition of Cbz-Cl: To the vigorously stirred, cold solution, add benzyl chloroformate (1.1 eq), typically dissolved in a water-miscible organic solvent like dioxane, dropwise.[4] Ensure the temperature is maintained at 0°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0°C for an extended period, typically 12-15 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove any excess unreacted benzyl chloroformate.[5]
-
Acidification & Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2 while keeping the solution cool.[5] The product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. For higher purity, the product can be extracted with an organic solvent like ethyl acetate and recrystallized.[4][5]
Caption: Workflow for the Cbz protection of AMBA.
Performance Benchmarking
| Parameter | Reported Value | Source |
| Yield | 85–93% | [4] |
| Purity (Post-Purification) | >99% (by HPLC) | [4] |
This method is highly reliable and provides excellent yields and purity. The primary variable affecting the overall efficiency and cost is the source and synthesis of the starting material, AMBA.
Benchmarking the Precursor: Synthesis of 4-(aminomethyl)benzoic acid (AMBA)
The choice of synthesis route for AMBA is a critical decision point that impacts scalability, cost, and environmental footprint. We will compare the two leading industrial and laboratory-scale methods.
Route A: Catalytic Hydrogenation of an Oxime Intermediate
This is a high-yield method that proceeds in two main steps from 4-carboxybenzaldehyde or its esters.[6][7][8]
Principle: The aldehyde is first converted to an oxime by reaction with hydroxylamine.[6] The C=N double bond of the oxime is then catalytically reduced to a C-N single bond using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[6] The use of a sodium hydroxide solution is crucial as it facilitates the reaction and allows for the use of relatively low-pressure hydrogen.[6][7]
Detailed Experimental Protocol (from Methyl 4-formylbenzoate):
-
Oxime Formation: Dissolve methyl 4-formylbenzoate in methanol and add an aqueous solution of hydroxylamine hydrochloride. Stir at room temperature for approximately 2 hours. Adjusting the pH to 7.5-8.0 with NaOH can precipitate the oxime, which is then filtered and dried.[7]
-
Catalytic Hydrogenation: The methyl 4-oximinomethylbenzoate intermediate is placed in an autoclave with water and sodium hydroxide. A 5% Pd/C catalyst is added.[6]
-
Reaction: The mixture is stirred under hydrogen pressure (e.g., 10 kg/cm ²) at a slightly elevated temperature (e.g., 45°C) for several hours.[6]
-
Isolation: After the reaction, the catalyst is removed by filtration. The filtrate is then acidified to a pH of 4.5 to precipitate the AMBA, which is collected and can be further purified by recrystallization.[6]
Caption: Workflow for AMBA synthesis via catalytic hydrogenation.
Critical Parameter Spotlight: Stirring Speed In heterogeneous catalysis, such as this hydrogenation, mass transfer of hydrogen gas to the catalyst surface is often the rate-limiting step. Experimental data demonstrates a profound impact of stirring speed on the reaction yield.
| Stirring Speed (rpm) | Yield of AMBA | Source |
| 700 | 62.9% | [6] |
| 1,500 | 93.5% | [4][6] |
Expert Insight: The dramatic increase in yield with higher stirring speeds highlights the importance of efficient gas-liquid mixing to maximize the availability of hydrogen at the catalytic sites.[6] When scaling this reaction, ensuring adequate agitation is paramount to achieving reproducible, high yields.
Route B: Hydrolysis and Amination of Cyanobenzyl Chloride
This route is often favored in industrial settings as it avoids catalytic hydrogenation and may be more cost-effective.[4]
Principle: The synthesis begins with the hydrolysis of cyanobenzyl chloride in sulfuric acid to produce 4-chloromethylbenzoic acid. This intermediate is then aminated using ammonia. The use of urotropine (hexamethylenetetramine) is a key optimization, as it acts as a controlled source of ammonia and significantly reduces the formation of secondary amine byproducts.[4]
Detailed Experimental Protocol:
-
Hydrolysis: Cyanobenzyl chloride is hydrolyzed using sulfuric acid to yield 4-chloromethylbenzoic acid.
-
Amination: 4-Chloromethylbenzoic acid is reacted with ammonia in the presence of urotropine at a controlled temperature of 15–30°C.[4]
-
Isolation: The resulting AMBA is isolated and purified, typically through recrystallization.[4]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
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- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety Operating Guide
Navigating the Disposal of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid: A Guide for Laboratory Professionals
Hazard Assessment and Characterization: Understanding the Risk Profile
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is paramount. Based on its structural components—a benzoic acid moiety, a benzyl group, and a carbamate linkage—we can infer the following potential hazards:
-
Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin and eye irritation.[1][2][3][4]
-
Respiratory Irritation: As a powdered solid, inhalation of dust particles may lead to respiratory tract irritation.[1][2][3][4]
-
Environmental Hazards: Some benzoic acid derivatives may be harmful to aquatic life with long-lasting effects.[1] Therefore, direct disposal into drains or waterways is strictly prohibited.[5][6][7]
Given these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) at all times.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and dust particles that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation.[1][2][3][4] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely. | To prevent inhalation of dust particles that can cause respiratory irritation.[1][2][3] |
Waste Segregation and Containment: The First Step to Proper Disposal
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[8] 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid waste should be categorized as non-halogenated solid chemical waste.
Experimental Workflow: Waste Collection and Labeling
-
Container Selection: Designate a specific, clearly labeled, and chemically compatible waste container for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid waste. Polyethylene or polypropylene containers are generally suitable for solid chemical waste.[9] The container must have a secure, tight-fitting lid to prevent spills and the release of dust.[10][11]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.[4][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from heat sources and high-traffic areas.[11]
Caption: Workflow for the initial segregation and containment of chemical waste.
Disposal Procedures: A Step-by-Step Protocol
The ultimate disposal of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid must be conducted through a licensed hazardous waste disposal company.[5][12] Attempting to neutralize or treat this chemical in-house without a thorough understanding of the reaction products is not recommended.
Protocol: Preparing for and Executing Chemical Waste Disposal
-
Waste Manifest: Ensure that your institution's hazardous waste manifest is accurately completed. This document is a legal record of the waste from generation to final disposal.
-
Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal vendor to schedule a pickup.[8]
-
Handling for Transport: When preparing the waste container for pickup, ensure the exterior is clean and free of contamination. The lid must be securely fastened.
-
Documentation: Retain a copy of the waste manifest for your records, in accordance with institutional and regulatory requirements.
Spill Management: Preparedness and Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and restrict access.
-
Personal Protection: Before attempting to clean up a spill, don appropriate PPE, including respiratory protection if necessary.[1]
-
Cleanup Procedure:
-
For small spills, carefully sweep up the solid material, avoiding the generation of dust.[7][9] Moisten the material slightly with water to minimize dust if necessary.[6]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
Clean the spill area with soap and water.[1]
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Caption: Decision-making workflow for responding to a chemical spill.
Conclusion: Fostering a Culture of Safety
The proper disposal of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a multi-faceted process that hinges on a proactive approach to safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for policies that may be unique to your organization.
References
- 4-Aminobenzoic acid Safety Data Sheet. (2018, January 13).
- 4-(Bromomethyl)benzoic Acid Safety Data Sheet. (2025, January 23). TCI EUROPE N.V.
- 4-Aminobenzoic acid Safety Data Sheet. Carl ROTH.
- BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources.
- 4-(Aminomethyl)benzoic acid Safety Data Sheet. MedChemExpress.
- 4-(Aminomethyl)benzoic acid Safety Data Sheet. ChemicalBook.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). U.S. Chemicals.
- Benzoic acid Safety Data Sheet. (2024, April 24). PENTA.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- 4-(Aminomethyl)benzoic acid SDS. ECHEMI.
- p-(Aminomethyl)benzoic acid Safety Data Sheet. (2025, December 22). Fisher Scientific.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM International.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic Acid
Welcome to your essential guide on the safe handling of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides in-depth, practical guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal methods to ensure your well-being and the integrity of your work.
Immediate Safety Briefing: Understanding the Risks
-
Skin Irritation : Direct contact may cause redness and discomfort.[1][2][3]
-
Serious Eye Irritation : The compound can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of dust particles may lead to respiratory discomfort.[2][3]
Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is imperative.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[4][5][6] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer broad protection against a range of chemicals and are suitable for handling this compound.[4] |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coveralls | A lab coat is standard, but an apron or coveralls provide enhanced protection against spills and contamination of personal clothing.[4][5] |
| Respiratory | NIOSH-Approved Respirator (e.g., N95) | When handling the powder outside of a certified chemical fume hood, a respirator is crucial to prevent inhalation of airborne particulates.[5][7] |
| Feet | Closed-Toe Shoes | Protects feet from potential spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational plan minimizes exposure and ensures a safe working environment from the moment the compound enters your lab to its final disposal.
Receiving and Storage
-
Initial Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage : Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong reducing agents.[1] The container should be kept tightly closed.[1] For long-term stability, storage at 2–8°C under an inert gas like argon is recommended to prevent hydrolysis of the benzyloxycarbonyl group.[8]
-
Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Laboratory Handling and Use
This workflow is designed to mitigate the risks of aerosolization and direct contact.
Caption: Step-by-step workflow for safe handling.
-
Step 1: Don PPE : Before handling the compound, put on all required PPE as outlined in the table above.
-
Step 2: Prepare Work Area : All handling of the solid should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][9] Ensure the work surface is clean and uncluttered.
-
Step 3: Weighing : To prevent dust generation, handle the solid gently. Use a spatula to transfer the powder. If possible, use a balance with a draft shield.
-
Step 4: Dissolution : If dissolving the compound, add the solvent to the solid slowly to avoid splashing. Note that while some sources suggest solubility in methanol, the zwitterionic nature of the parent compound, 4-aminomethylbenzoic acid, can lead to insolubility.[10] Acidification may be necessary to achieve dissolution.[10]
-
Step 5: Post-Handling Cleanup : Clean the work area and any equipment used with an appropriate solvent.
-
Step 6: Doffing PPE : Remove PPE in the correct order to avoid self-contamination: gloves, face shield, goggles, and then the lab coat.
-
Step 7: Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1][9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : All solid waste contaminated with 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Any solutions containing the compound should be collected in a designated hazardous waste container for liquids. Do not pour chemical waste down the drain.[1][11]
-
Disposal Protocol : Dispose of all waste in accordance with your institution's and local environmental regulations.[1][2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, you can confidently and safely incorporate 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid into your research endeavors, fostering a culture of safety and scientific excellence.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
WIPO Patentscope. (2011, July 21). WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]
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- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
